molecular formula C5H8F3NO2S B1219614 Trifluoromethionine CAS No. 4220-05-7

Trifluoromethionine

Cat. No.: B1219614
CAS No.: 4220-05-7
M. Wt: 203.19 g/mol
InChI Key: YLJLTSVBCXYTQK-VKHMYHEASA-N
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Description

Trifluoro-L-methionine is an L-alpha-amino acid, methionine, with the S-methyl group trifluoro-substituted. It is an organofluorine compound, a non-proteinogenic L-alpha-amino acid and a L-methionine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJLTSVBCXYTQK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC(F)(F)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962362
Record name Trifluoromethionine
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-52-3, 4220-05-7
Record name S-(Trifluoromethyl)-L-homocysteine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trifluoromethionine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethionine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethionine
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Record name TRIFLUOROMETHIONINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Trifluoromethionine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethionine (TFM), a synthetic analog of the essential amino acid methionine, has garnered significant interest in the scientific community for its unique chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical and structural characteristics of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis. Its utility as a prodrug activated by pathogen-specific enzymes and as a nuclear magnetic resonance (NMR) probe underscores its importance in drug development and biochemical research.[1][2]

Chemical Properties

This compound, systematically named (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid, is a non-proteinogenic amino acid where the terminal methyl group of methionine is replaced by a trifluoromethyl group. This substitution significantly alters the electronic properties of the sulfur atom, influencing its reactivity and biological activity.

PropertyValueSource
Molecular Formula C₅H₈F₃NO₂S[3]
Molecular Weight 203.19 g/mol [3]
IUPAC Name (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid[3]
SMILES C(CSC(F)(F)F)--INVALID-LINK--N[3]
CAS Number 764-52-3[3]
Predicted pKa (Acidic) Value not explicitly found, requires prediction software[4][5][6]
Predicted pKa (Basic) Value not explicitly found, requires prediction software[4][5][6]
Melting Point Not experimentally determined in searched literature
Boiling Point Not experimentally determined in searched literature
Solubility Soluble in water and polar organic solvents[7][8]

Chemical Structure

The structure of this compound is characterized by a chiral alpha-carbon, typical of amino acids, and the distinctive trifluoromethylthioether side chain. The high electronegativity of the fluorine atoms significantly influences the electron density around the sulfur atom. While a specific crystal structure for this compound was not found in the available literature, computational modeling and spectroscopic data provide insights into its conformational preferences and bond characteristics.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Below are the expected and reported spectroscopic features.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would exhibit characteristic signals for the α-proton, β-protons, and γ-protons. The chemical shifts and coupling constants are influenced by the neighboring functional groups and the trifluoromethyl group.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
~3.8ddJ(Hα, Hβ)
~2.1-2.3mJ(Hβ, Hα), J(Hβ, Hγ)
~2.6tJ(Hγ, Hβ)

Note: Predicted values are based on typical ranges for similar amino acid structures. Experimental data would be required for precise assignments.[9][10][11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

CarbonPredicted Chemical Shift (ppm)
C=O~175
~53
~30
~35
CF₃~128 (q, ¹J(C,F) ≈ 275 Hz)

Note: Predicted values are based on typical ranges for amino acids and fluorinated compounds.[10][12][13][14]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for studying this compound, particularly when incorporated into proteins. The trifluoromethyl group gives a single, sharp resonance, and its chemical shift is sensitive to the local chemical environment. The ¹⁹F NMR signal for the trifluoromethyl group in this compound is typically observed around -41 ppm relative to CFCl₃.[15]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (amine)Stretch3000-3300 (broad)
C-H (alkane)Stretch2850-3000
C=O (carboxyl)Stretch1700-1725
C-FStretch1000-1400 (strong)
S-CStretch600-800

Note: These are general ranges and the exact positions can vary.[16][17][18][19][20]

Mass Spectrometry

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 203, although it may be weak due to fragmentation. Common fragmentation patterns would involve the loss of the carboxyl group (M-45), the trifluoromethyl group (M-69), and cleavage of the side chain.[21][22][23][24]

Experimental Protocols

Synthesis of L-Trifluoromethionine

A common method for the synthesis of L-trifluoromethionine involves the reaction of N-acetyl-D,L-homocysteine thiolactone with trifluoromethyl iodide.[1][25]

Materials:

  • N-acetyl-D,L-homocysteine thiolactone

  • Trifluoromethyl iodide (CF₃I)

  • Liquid ammonia

  • Sodium metal

  • Hydrochloric acid

  • Ion-exchange resin

Procedure:

  • A solution of N-acetyl-D,L-homocysteine thiolactone in liquid ammonia is prepared in a three-necked flask equipped with a dry ice condenser and a stirring bar.

  • Small pieces of sodium metal are added until a persistent blue color is obtained, indicating the formation of the sodium salt of N-acetyl-homocysteine.

  • Trifluoromethyl iodide is then bubbled through the solution.

  • The ammonia is allowed to evaporate, and the residue is dissolved in water.

  • The N-acetyl-S-trifluoromethyl-D,L-homocysteine is hydrolyzed by refluxing with hydrochloric acid.

  • The resulting mixture of D- and L-trifluoromethionine is then resolved using an amino acid oxidase or by chiral chromatography to obtain the pure L-isomer.

  • The final product is purified by recrystallization or ion-exchange chromatography.

Enzymatic Assay for Methionine γ-Lyase Activity with this compound

The activity of methionine γ-lyase (MGL) on this compound can be determined by monitoring the production of α-ketobutyrate.[26][27][28][29]

Materials:

  • Purified methionine γ-lyase

  • L-trifluoromethionine

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 8.0)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing potassium phosphate buffer, PLP, NADH, and LDH.

  • The reaction is initiated by the addition of L-trifluoromethionine and the MGL enzyme.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

Signaling Pathways and Logical Relationships

Activation of this compound by Methionine γ-Lyase

This compound acts as a prodrug that is specifically activated by the enzyme methionine γ-lyase, which is found in many pathogenic microorganisms but not in mammals.[2][30][31] This selective activation forms the basis of its potential as an antimicrobial agent. The enzymatic reaction proceeds via an α,γ-elimination mechanism.

Trifluoromethionine_Activation TFM This compound Intermediate Enzyme-Substrate Complex TFM->Intermediate binds to MGL Methionine γ-Lyase (MGL) (Pyridoxal-5'-phosphate dependent) MGL->Intermediate Products α-Ketobutyrate + Ammonia + Trifluoromethanethiol (CF₃SH) Intermediate->Products α,γ-elimination Toxicity Cellular Toxicity (in pathogen) Breakdown Non-enzymatic breakdown CF3SH->Breakdown CSF2 Thiocarbonyl difluoride (CSF₂) (Highly reactive electrophile) Breakdown->CSF2 Crosslinking Cross-linking of cellular nucleophiles (e.g., amines, thiols) CSF2->Crosslinking Crosslinking->Toxicity

References

An In-depth Technical Guide to the Synthesis of L-trifluoromethionine for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of L-trifluoromethionine (L-TFM), a valuable non-canonical amino acid for protein engineering and structural biology. L-TFM serves as a powerful probe for investigating protein structure, dynamics, and interactions, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Its trifluoromethyl group offers a sensitive and background-free NMR signal, making it an exceptional tool for detailed protein analysis.

Chemical Synthesis of L-trifluoromethionine

The chemical synthesis of L-trifluoromethionine provides a direct route to obtaining this valuable amino acid for subsequent incorporation into proteins. The most commonly cited method involves the trifluoromethylation of a homocysteine derivative.

Synthetic Pathway

A widely adopted synthetic route commences with N-acetyl-D,L-homocysteine thiolactone and trifluoromethyl iodide. This approach yields the L-isomer of trifluoromethionine after purification.[1][2] The overall reported yield for this synthesis is approximately 33%.[1][2]

cluster_synthesis Chemical Synthesis of L-Trifluoromethionine start N-acetyl-D,L-homocysteine thiolactone intermediate Trifluoromethylation Reaction start->intermediate Reacts with reagent Trifluoromethyl iodide (CF3I) reagent->intermediate product L-Trifluoromethionine (L-TFM) intermediate->product Yields cluster_invivo In Vivo Incorporation of L-TFM start Transform Met-auxotrophic E. coli with expression plasmid growth Grow cells in Met-rich medium start->growth induction Induce protein expression in medium with L-Met and L-TFM growth->induction expression Overexpression of TFM-labeled protein induction->expression purification Purify TFM-labeled protein expression->purification cluster_cellfree Cell-Free Protein Synthesis with L-TFM start Prepare cell-free extract and reaction mix components Add DNA template, L-TFM, and other amino acids start->components incubation Incubate reaction mixture components->incubation synthesis Synthesis of TFM-labeled protein incubation->synthesis purification Purify TFM-labeled protein synthesis->purification

References

An In-depth Technical Guide to Early Research on Trifluoromethionine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the incorporation of trifluoromethionine (TFM), a fluorinated analog of methionine, into proteins. The ability to introduce this unnatural amino acid has paved the way for novel approaches in protein engineering and drug development, primarily by providing a unique nuclear magnetic resonance (NMR) probe for studying protein structure and function. This document details the synthesis of L-trifluoromethionine, its incorporation into recombinant proteins, and the subsequent analysis of the resulting proteins, with a focus on early methodologies and quantitative data.

Introduction to this compound

This compound (L-S-(trifluoromethyl)homocysteine), or L-TFM, is a structural analog of the essential amino acid L-methionine. The substitution of the methyl group's hydrogen atoms with fluorine imparts unique physicochemical properties, most notably a strong ¹⁹F NMR signal, making it an invaluable tool for non-invasive studies of protein conformation and dynamics. Early research demonstrated that TFM could be incorporated into proteins in vivo, albeit with some challenges, including cytotoxicity to the host organism.

Quantitative Data on TFM Incorporation and its Effects

The efficiency of TFM incorporation and its impact on protein function were key questions in early studies. The seminal work by Du Bois and colleagues in 1997 on bacteriophage λ lysozyme (LaL) provides the most concrete quantitative data from this period.

ProteinHost OrganismIncorporation LevelEffect on Enzyme ActivityReference
Bacteriophage λ LysozymeEscherichia coli (methionine auxotroph)31%Analogous activity to wild-type[1]
Bacteriophage λ LysozymeEscherichia coli (methionine auxotroph)70%Analogous activity to wild-type[1]

Experimental Protocols

Synthesis of L-Trifluoromethionine

The synthesis of the L-isomer of TFM was a critical first step for its use in biological systems. The established early method involves the reaction of N-acetyl-D,L-homocysteine thiolactone with trifluoromethyl iodide.

Protocol:

  • Starting Materials: N-acetyl-D,L-homocysteine thiolactone and trifluoromethyl iodide.

  • Reaction: The L-isomer of TFM was synthesized in an overall yield of 33% from N-acetyl-D,L-homocysteine thiolactone and trifluoromethyl iodide[1]. Detailed step-by-step reaction conditions, purification, and characterization from the original literature are not extensively detailed in the search results.

Protein Expression and TFM Incorporation in a Methionine Auxotroph

The in vivo incorporation of TFM relies on the use of an E. coli strain that cannot synthesize its own methionine (a methionine auxotroph). This allows for controlled feeding of methionine and its analog, TFM.

Protocol:

  • Host Strain: An E. coli strain auxotrophic for methionine is required.

  • Expression Plasmid: The gene of interest is cloned into a suitable expression plasmid. In the case of bacteriophage λ lysozyme, a plasmid conferring strong overproduction was used[1].

  • Culture Growth:

    • Cells are initially grown in a methionine-rich medium to allow for sufficient cell density.

    • It was noted that TFM is inhibitory to cell growth and cannot support the growth of the auxotroph on its own[1].

  • Induction and TFM Incorporation:

    • Protein expression is induced.

    • The incorporation of TFM is controlled by the respective concentrations of L-methionine and L-TFM in the media[1]. Specific concentrations to achieve the 31% and 70% incorporation levels are not detailed in the available search results.

Purification of TFM-Labeled Protein

Standard protein purification techniques can be adapted for TFM-containing proteins. For proteins engineered with a polyhistidine tag (His-tag), immobilized metal affinity chromatography (IMAC) is a common and effective method.

Protocol for Ni-NTA Affinity Chromatography:

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication or other appropriate methods and centrifuge to pellet cellular debris.

  • Binding: Incubate the cleared lysate with a Ni-NTA resin to allow the His-tagged protein to bind to the nickel-charged beads.

  • Washing: Wash the resin with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the TFM-labeled protein from the resin using an elution buffer with a high concentration of imidazole (e.g., 250 mM).

Confirmation of TFM Incorporation

3.4.1. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the primary method for confirming the incorporation of TFM and for studying the resulting structural changes in the protein. The ¹⁹F nucleus is highly sensitive to its local environment, and changes in protein conformation can lead to shifts in the ¹⁹F NMR signal.

Protocol:

  • Sample Preparation: Prepare a concentrated solution of the purified TFM-labeled protein in a suitable NMR buffer.

  • Data Acquisition: Acquire ¹⁹F NMR spectra. In the study of TFM-labeled bacteriophage λ lysozyme, the spectra consisted of four sharp resonances spanning a chemical shift range of 0.9 ppm[1].

  • Data Analysis: The number of resonances can indicate the number of methionine residues in different chemical environments. Changes in chemical shifts upon ligand binding or other perturbations can provide insights into conformational changes[1]. The observation of four resonances for a protein with three methionine residues suggested that one of the methionine positions gives rise to two separate resonances, indicating subtle conformational changes induced by the incorporated TFM[1].

3.4.2. Mass Spectrometry

Mass spectrometry can be used to confirm the incorporation of TFM by detecting the mass shift in peptides containing the analog.

Protocol for Peptide Mapping:

  • Protein Digestion: Denature, reduce, and alkylate the purified protein. Digest the protein into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the resulting spectra against the protein sequence, accounting for the mass difference of TFM compared to methionine. The mass of a TFM residue is greater than that of a methionine residue due to the replacement of three hydrogen atoms (atomic mass ~1 each) with three fluorine atoms (atomic mass ~19 each) and the replacement of a sulfur-methyl carbon with a trifluoromethyl group.

Key Experimental and Logical Workflows

The following diagrams illustrate the key processes in the incorporation and analysis of this compound.

TFM_Synthesis start N-acetyl-D,L-homocysteine thiolactone product L-Trifluoromethionine (TFM) start->product Reaction reagent Trifluoromethyl iodide reagent->product TFM_Incorporation_Workflow cluster_ecoli E. coli (Methionine Auxotroph) cluster_purification Protein Purification & Analysis culture Grow cells in Met-rich media induce Induce protein expression & add L-Met/L-TFM mixture culture->induce expression Protein Synthesis: Incorporation of Met and TFM induce->expression harvest Harvest Cells expression->harvest lysis Cell Lysis harvest->lysis purify Purify TFM-labeled Protein (e.g., Ni-NTA chromatography) lysis->purify analyze Analysis: 19F NMR, Mass Spectrometry purify->analyze MetRS_Activation MetRS Methionyl-tRNA Synthetase (MetRS) tRNA tRNAMet MetRS->tRNA Met L-Methionine Met->MetRS TFM L-Trifluoromethionine TFM->MetRS ATP ATP ATP->MetRS Met_tRNA Met-tRNAMet tRNA->Met_tRNA TFM_tRNA TFM-tRNAMet tRNA->TFM_tRNA Ribosome Ribosome Met_tRNA->Ribosome TFM_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoromethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethionine (TFM) is a non-proteinogenic amino acid analogue of methionine where the terminal methyl group is replaced by a trifluoromethyl group.[1] This substitution imparts unique physicochemical properties that make TFM a valuable tool in protein engineering, 19F NMR spectroscopy, and drug discovery.[2][3] The high electronegativity of the fluorine atoms significantly alters the electronic environment of the sulfur atom, influencing its reactivity and interactions.[4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and insights into its biological applications.

Core Physical and Chemical Properties

The introduction of the trifluoromethyl group leads to distinct properties compared to natural methionine.

PropertyValueSource
IUPAC Name (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid[1]
Molecular Formula C5H8F3NO2S[1]
Molecular Weight 203.19 g/mol [1]
Canonical SMILES C(CSC(F)(F)F)--INVALID-LINK--N[1]
InChI InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1[1]
InChIKey YLJLTSVBCXYTQK-VKHMYHEASA-N[1]
CAS Number 764-52-3 (L-isomer)[1]
XLogP3 -0.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 7[1]

Spectroscopic Data

This compound is particularly valuable as a ¹⁹F NMR probe due to the high sensitivity of the trifluoromethyl group.[2]

  • ¹⁹F NMR: The chemical shift of the ¹⁹F nucleus in TFM is sensitive to the local microenvironment, making it an excellent reporter for changes in protein conformation, ligand binding, and solvent exposure.[5][6] In studies with TFM-labeled bacteriophage λ lysozyme, ¹⁹F NMR spectra showed sharp resonances with a chemical shift range of 0.9 ppm.[6] The ¹⁹F chemical shift is also sensitive to solvent polarity.[7]

  • Mass Spectrometry: Electrospray mass spectrometry (ESMS) is used to determine the extent of TFM incorporation into proteins by analyzing the mass shift of the labeled protein species.[3]

Stability and Degradation

While specific data on the degradation pathways of this compound is not extensively detailed in the provided results, general principles of amino acid stability apply.[8] The C-F bond is exceptionally strong, making the trifluoromethyl group itself highly stable. However, the molecule can undergo degradation pathways typical for amino acids, such as deamidation or oxidation, under certain conditions of pH, temperature, and exposure to oxidizing agents.[8] The trifluoromethyl group's electron-withdrawing nature may influence the reactivity of the adjacent sulfur atom compared to methionine.[4]

Solubility

pKa Values

The pKa values for the α-carboxyl and α-ammonium groups of this compound are expected to be in the typical range for α-amino acids, which is approximately 2-3 for the carboxyl group and 9-10 for the ammonium group.[13][14] The strong electron-withdrawing effect of the trifluoromethyl group could potentially lower the pKa of the α-carboxyl group slightly. The determination of pKa values for trifluoromethyl-containing compounds can be achieved using ¹⁹F NMR spectroscopy by monitoring the chemical shift as a function of pH.[15]

Experimental Protocols

Synthesis of L-Trifluoromethionine

A common method for the synthesis of L-trifluoromethionine involves the reaction of N-acetyl-D,L-homocysteine thiolactone with trifluoromethyl iodide.[3][5]

Methodology:

  • Thiolate Formation: N-acetyl-D,L-homocysteine thiolactone is treated with a base, such as methoxide, to open the lactone ring and form the corresponding thiolate in situ.[3]

  • Trifluoromethylation: The thiolate is then reacted with an excess of trifluoromethyl iodide. This alkylation proceeds via a radical mechanism and requires long-wave UV irradiation to proceed efficiently.[3]

  • Deprotection: The resulting N-acetylated racemic this compound is then subjected to deacetylation to yield the final product.

  • Enantiomeric Resolution: The L-isomer can be separated from the racemic mixture using standard resolution techniques.

The overall reported yield for the L-isomer from this process is approximately 33%.[3][5]

G Synthesis of L-Trifluoromethionine cluster_synthesis Synthesis Pathway A N-acetyl-D,L-homocysteine thiolactone B Thiolate Intermediate A->B Base (e.g., Methoxide) C N-acetyl-D,L-TFM B->C CF3I, UV irradiation D D,L-Trifluoromethionine C->D Deacetylation E L-Trifluoromethionine D->E Enantiomeric Resolution G In Vivo Incorporation of TFM cluster_incorporation Experimental Workflow A Grow Met-auxotrophic E. coli in Met-rich medium B Harvest and wash cells A->B C Resuspend in Met-free medium B->C D Add L-TFM and inducer (IPTG) C->D E Protein Expression D->E F Cell Lysis and Purification E->F G TFM-labeled Protein F->G G Methionine Sensing and mTOR Pathway cluster_pathway Signaling Cascade Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM Metabolism Sensor SAM Sensor (e.g., SAMTOR) SAM->Sensor mTORC1 mTORC1 Pathway Sensor->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth

References

Trifluoromethionine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Incorporation, and Application of a Unique Non-Proteinogenic Amino Acid

Abstract

Trifluoromethionine (TFM), a non-proteinogenic analog of methionine, has emerged as a powerful tool in chemical biology, drug discovery, and protein engineering. Its unique trifluoromethyl group offers a sensitive 19F NMR probe for studying protein structure, dynamics, and ligand interactions without significantly perturbing native protein function. Furthermore, TFM serves as a prodrug against various anaerobic pathogens that possess the enzyme methionine γ-lyase. This technical guide provides a comprehensive overview of this compound, including its synthesis, methods for its incorporation into recombinant proteins, and detailed experimental protocols for its application and analysis. This document is intended for researchers, scientists, and drug development professionals who wish to leverage the unique properties of this compound in their work.

Introduction

The expansion of the genetic code to include non-proteinogenic amino acids has revolutionized protein science.[1] These novel building blocks introduce new chemical functionalities, enabling the creation of proteins with enhanced stability, novel catalytic activities, and unique spectroscopic properties.[2] Among these, fluorinated amino acids are of particular interest due to the unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability of the 19F nucleus to serve as a sensitive NMR probe.[3]

This compound (L-S-(trifluoromethyl)homocysteine), hereafter referred to as TFM, is a structural analog of the essential amino acid L-methionine, where the terminal methyl group is replaced by a trifluoromethyl group (Figure 1). This substitution imparts several advantageous properties, making TFM a valuable tool for a range of biochemical and pharmaceutical applications.

Figure 1. Chemical structures of L-methionine and L-trifluoromethionine.

The trifluoromethyl group provides a highly sensitive 19F NMR signal with no background in biological systems, making it an excellent probe for studying protein structure and dynamics.[4] The chemical shift of the 19F nucleus is exquisitely sensitive to the local electrostatic environment, allowing for the detection of subtle conformational changes upon ligand binding or protein-protein interactions.[5][6] Importantly, the incorporation of TFM into proteins has been shown to be minimally perturbing to the overall protein structure and function in many cases.[6][7]

Beyond its utility as a spectroscopic probe, TFM has shown promise as a prodrug.[8] Certain anaerobic pathogens, but not mammals, possess the enzyme methionine γ-lyase, which can metabolize TFM into toxic byproducts, leading to selective cytotoxicity.[9]

This guide provides a detailed technical overview of TFM, covering its chemical synthesis, its incorporation into proteins using both in vivo and in vitro methods, and a collection of experimental protocols for the characterization and application of TFM-containing proteins.

Synthesis of L-Trifluoromethionine

The synthesis of the L-isomer of this compound (L-TFM) can be achieved from N-acetyl-D,L-homocysteine thiolactone and trifluoromethyl iodide.[6][7] The overall yield for this synthesis has been reported to be around 33%.[6][7]

Experimental Protocol: Synthesis of L-Trifluoromethionine

This protocol is adapted from the method described by Duewel et al. (1997).[7]

Materials:

  • N-acetyl-D,L-homocysteine thiolactone

  • Trifluoromethyl iodide (CF3I)

  • Methoxide

  • Solvents (e.g., methanol)

  • Long-wave UV lamp

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Thiolate Formation: In the presence of methoxide, N-acetyl-D,L-homocysteine thiolactone is converted in situ to the corresponding thiolate.

  • Trifluoromethylation: The thiolate is then reacted with an excess of trifluoromethyl iodide. This alkylation reaction proceeds via a radical mechanism and requires irradiation with a long-wave UV lamp for a substantial period.

  • Purification: The resulting racemic mixture of N-acetyl-trifluoromethionine is purified using standard chromatographic techniques.

  • Enzymatic Resolution (Optional but Recommended): To obtain the pure L-isomer, an enzymatic resolution step can be employed. This often involves using an aminoacylase that selectively deacetylates the L-isomer, allowing for its separation from the unreacted D-isomer.

  • Characterization: The final product should be characterized by NMR spectroscopy (1H, 13C, 19F) and mass spectrometry to confirm its identity and purity.

Incorporation of this compound into Proteins

TFM can be incorporated into proteins using both in vivo expression systems and in vitro cell-free synthesis methods.

In Vivo Incorporation in Escherichia coli

The most common method for incorporating TFM into recombinant proteins is through the use of a methionine-auxotrophic E. coli strain.[6][7] These strains are unable to synthesize their own methionine and will therefore incorporate externally supplied TFM into proteins when methionine is limited in the growth medium.

in_vivo_workflow cluster_prep Preparation cluster_expression Expression cluster_downstream Downstream Processing transform Transform expression plasmid into Met-auxotrophic E. coli culture_initial Grow initial culture in Met-rich medium transform->culture_initial wash Wash cells to remove Met-rich medium culture_initial->wash resuspend Resuspend cells in minimal medium with L-TFM and limiting L-Met wash->resuspend induce Induce protein expression (e.g., with IPTG) resuspend->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells harvest->lyse purify Purify TFM-labeled protein lyse->purify analyze Analyze protein (MS, NMR, CD, etc.) purify->analyze

A generalized workflow for the in vivo incorporation of TFM into recombinant proteins.

This protocol provides a general framework for expressing TFM-labeled proteins in a methionine-auxotrophic E. coli strain, such as B834(DE3).[10]

Materials:

  • E. coli methionine-auxotrophic strain (e.g., B834(DE3)) transformed with the expression plasmid for the protein of interest.

  • Rich growth medium (e.g., LB or TB) containing the appropriate antibiotic.

  • Minimal medium (e.g., M9) supplemented with necessary nutrients, glucose, and the appropriate antibiotic.

  • Sterile stock solutions of L-methionine and L-trifluoromethionine.

  • Inducing agent (e.g., IPTG).

Procedure:

  • Initial Culture: Inoculate a single colony of the transformed E. coli into a starter culture of rich medium containing L-methionine (e.g., 50 mg/L) and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Use the starter culture to inoculate a larger volume of minimal medium containing a growth-supporting concentration of L-methionine (e.g., 50 mg/L). Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Methionine Starvation and TFM Addition: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet once with sterile, pre-warmed minimal medium lacking methionine to remove any residual methionine.

  • Induction: Resuspend the cell pellet in fresh, pre-warmed minimal medium containing L-TFM (e.g., 50-100 mg/L) and a limiting amount of L-methionine (e.g., 10-20 mg/L). The optimal ratio of TFM to methionine may need to be determined empirically for each protein.[6][7] Allow the cells to recover for a short period (e.g., 30 minutes) before inducing protein expression with the appropriate concentration of inducer (e.g., 1 mM IPTG).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to allow for protein expression.

  • Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

In Vitro Cell-Free Synthesis

Cell-free protein synthesis offers an alternative method for producing TFM-labeled proteins, particularly for proteins that are toxic to E. coli or when high incorporation efficiency is desired.[11][12] In this system, an E. coli cell extract provides the necessary translational machinery, and the reaction mixture is supplemented with amino acids, including TFM, and an energy source.

cell_free_workflow cluster_setup Reaction Setup cluster_purification Purification & Analysis prepare_mix Prepare reaction mix: - Cell extract - Amino acids (with TFM, no Met) - Energy source - DNA template incubate Incubate reaction at optimal temperature prepare_mix->incubate purify_protein Purify TFM-labeled protein (e.g., affinity chromatography) incubate->purify_protein analyze_protein Analyze protein (SDS-PAGE, MS, NMR) purify_protein->analyze_protein

A simplified workflow for the cell-free synthesis of TFM-labeled proteins.

Characterization of TFM-Containing Proteins

Once the TFM-labeled protein has been purified, it is essential to characterize its properties to ensure proper folding, stability, and function.

Confirmation of TFM Incorporation

Mass spectrometry is the most direct method to confirm the incorporation of TFM and to determine the extent of labeling.

Procedure:

  • Sample Preparation: An aliquot of the purified protein is desalted and prepared for mass spectrometry analysis. For intact mass analysis, the protein is typically analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Intact Mass Analysis: The expected mass of the TFM-labeled protein can be calculated and compared to the experimentally determined mass. The mass difference between methionine (149.21 Da) and this compound (203.19 Da) is +53.98 Da per incorporated TFM residue.

  • Peptide Mapping (Bottom-Up Proteomics): To confirm the location of TFM incorporation, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation spectra of TFM-containing peptides will show a characteristic mass shift.[13][14]

Structural Integrity and Stability

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of a protein and for determining its thermal stability.[15][16][17]

Procedure:

  • Sample Preparation: The purified protein is dialyzed into a suitable buffer (e.g., phosphate buffer, as Tris buffer can be temperature-sensitive) at a concentration of 2-50 µM.[15] The sample is placed in a 1 mm pathlength CD cuvette.

  • Data Acquisition: The CD signal is monitored at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for an α-helical protein) as the temperature is increased at a controlled rate (e.g., 1-2°C/min).[18]

  • Data Analysis: The resulting thermal denaturation curve is plotted, and the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined by fitting the data to a two-state unfolding model.[19][20][21] The Tm of the TFM-labeled protein can be compared to that of the wild-type protein to assess any changes in thermal stability.

19F NMR Spectroscopy

19F NMR is the primary application for which TFM is incorporated into proteins. The trifluoromethyl group provides a sensitive and background-free spectroscopic handle.

Procedure:

  • Sample Preparation: The purified TFM-labeled protein is concentrated to a suitable concentration (typically 25-300 µM) in an appropriate NMR buffer.[22][23] A 19F chemical shift reference, such as trifluoroacetic acid (TFA) or sodium fluoride (NaF), may be included.

  • Data Acquisition: A simple 1D 19F NMR spectrum is acquired on a high-field NMR spectrometer equipped with a fluorine probe. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width appropriate for trifluoromethyl groups, and a suitable relaxation delay.[5]

  • Data Analysis: The resulting spectrum will show one or more resonances corresponding to the TFM residues in the protein. The chemical shifts of these resonances are highly sensitive to the local environment and can be used to monitor conformational changes, ligand binding, and protein dynamics.[3][22]

Applications of this compound

Probing Protein Structure and Dynamics

The sensitivity of the 19F NMR chemical shift of TFM to its local environment makes it an ideal probe for studying:

  • Protein Folding and Stability: Changes in the 19F NMR spectrum can be used to monitor the unfolding and refolding of proteins.[23]

  • Conformational Changes: The binding of ligands, substrates, or other proteins can induce conformational changes that are readily detected as shifts in the 19F NMR resonances.[6]

  • Ligand Binding and Drug Screening: 19F NMR can be used to screen for small molecule binders and to determine their binding affinities.[22]

Drug Development

TFM has been investigated as a prodrug for the treatment of infections caused by anaerobic pathogens that possess the enzyme methionine γ-lyase.[8][9] This enzyme is absent in mammals, providing a potential therapeutic window.

prodrug_mechanism cluster_pathogen TFM This compound (TFM) (Prodrug) Pathogen Anaerobic Pathogen Cell TFM->Pathogen MetGammaLyase Methionine γ-lyase ToxicProducts Toxic Byproducts (e.g., trifluoromethanethiol) MetGammaLyase->ToxicProducts Metabolizes CellDeath Cell Death ToxicProducts->CellDeath Leads to

The proposed mechanism of action of TFM as a prodrug against anaerobic pathogens.

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight203.19 g/mol [21]
IUPAC Name(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid[21]
19F Chemical Shift Range in Proteins~0.9 ppm (in phage lysozyme)[6][7]

Table 2: In Vivo Incorporation of this compound into Phage Lysozyme

ConditionTFM Incorporation LevelPurified Protein YieldReference
High TFM, Low Met~70%Not specified[6][7]
Low TFM, Higher Met~31%Not specified[6][7]

Table 3: Comparison of Wild-Type and TFM-Labeled Phage Lysozyme Activity

EnzymeRelative ActivityInhibition by ChitooligosaccharidesReference
Wild-Type Lysozyme100%Yes[6][7]
TFM-Lysozyme (High Inc.)Analogous to wild-typeYes[6][7]
TFM-Lysozyme (Low Inc.)Analogous to wild-typeYes[6][7]

Conclusion

This compound is a versatile non-proteinogenic amino acid with significant applications in both basic research and drug development. Its utility as a 19F NMR probe provides a powerful, non-perturbative method for investigating protein structure, dynamics, and interactions. Furthermore, its potential as a selective antimicrobial agent highlights its therapeutic relevance. The experimental protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their own studies, thereby facilitating further advancements in protein engineering and drug discovery.

References

A Technical Guide to the In Vitro Biological Stability of Trifluoromethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the in vitro biological stability of L-Trifluoromethionine (TFM), a synthetic analog of the essential amino acid L-Methionine (Met). TFM is of significant interest in protein engineering and drug development due to its enhanced stability, particularly its resistance to oxidation. This document outlines the chemical basis for this stability, presents comparative quantitative data, details relevant experimental protocols, and provides visual workflows to aid in the design and execution of stability studies.

Introduction: The Challenge of Methionine Oxidation

Methionine is one of the most readily oxidized amino acid residues in proteins.[1][2] Its thioether side chain is susceptible to attack by various reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO) and, subsequently, methionine sulfone.[3] This oxidative damage can occur both in vivo, where it is linked to aging and pathological conditions, and in vitro during protein purification, storage, and analysis.[1][4] Oxidation can lead to significant conformational changes, loss of protein function, and decreased therapeutic efficacy, posing a major challenge in the development of protein-based drugs.[5][6]

Trifluoromethionine emerges as a robust solution to this problem. By replacing the terminal methyl group of methionine's side chain with a trifluoromethyl group (CF₃), the electronic properties of the sulfur atom are fundamentally altered. This substitution makes the sulfur atom significantly less susceptible to oxidation, thereby enhancing the stability of proteins into which it is incorporated.[7]

The Chemical Basis of this compound's Stability

The enhanced stability of TFM stems from the strong electron-withdrawing nature of the three fluorine atoms. In methionine, the sulfur atom's lone pair of electrons are readily available for nucleophilic attack by electrophilic oxygen species. In TFM, the high electronegativity of the fluorine atoms pulls electron density away from the sulfur atom. This inductive effect drastically reduces the nucleophilicity of the sulfur, rendering it resistant to oxidation by common oxidizing agents like hydrogen peroxide (H₂O₂).

G cluster_met Methionine cluster_tfm This compound Met R-S-CH₃ Met_exp Sulfur is electron-rich and nucleophilic. Met_ox Methionine Sulfoxide (R-SO-CH₃) Met->Met_ox H₂O₂ TFM R-S-CF₃ TFM_exp Electron-withdrawing F atoms reduce electron density on Sulfur. TFM_stable Resistant to Oxidation TFM->TFM_stable No Reaction

Caption: Electronic basis for TFM's oxidative stability.

Quantitative Stability Data

While direct quantitative comparisons of oxidation rates for TFM-containing proteins versus methionine-containing proteins are not abundant in publicly accessible literature, the principle is well-established. Studies on methionine oxidation demonstrate significant degradation under conditions where TFM is expected to be stable. The following table summarizes typical stability data for methionine in proteins subjected to oxidative stress.

Table 1: Representative Oxidative Destabilization of Methionine-Containing Proteins

Protein Model Oxidizing Agent Change in Stability (ΔΔG, kcal/mol) Observation Reference
Staphylococcal Nuclease Hydrogen Peroxide > 4.0 Oxidation significantly destabilized the protein's native state. [5]
Monoclonal Antibody (Fc) Light Exposure - Oxidation of Met256 and Met432 observed via a 32 Da mass increase. [8]

| Monoclonal Antibody (Fc) | tert-Butylhydroperoxide | - | Oxidation of Met256 and Met432 observed via a 16 Da mass increase. |[8] |

Note: The stability of TFM under these conditions is inferred from its chemical properties; its incorporation is designed to prevent these oxidative modifications.

Enzymatic Recognition and Metabolism

An important aspect of biological stability is how TFM interacts with the cellular machinery.

  • Protein Incorporation: TFM can be successfully incorporated into proteins in vivo using methionine-auxotrophic E. coli strains.[7] While it can be inhibitory to cell growth and may not support it alone, co-incubation with controlled amounts of natural methionine allows for high levels of TFM incorporation (e.g., 31% to 70%).[7] The resulting TFM-labeled proteins have been shown to retain biological activity analogous to the wild-type enzyme.[7]

  • Enzymatic Degradation: Some pathogen-specific enzymes, such as methionine γ-lyase found in anaerobic microorganisms, can recognize and process TFM.[9] This has been exploited to design TFM as a prodrug that is selectively activated within these pathogens, demonstrating its potential as a lead compound for novel anti-infective drugs.[9] However, in mammalian systems, which lack this enzyme, TFM is expected to have greater stability against enzymatic degradation pathways that target methionine.

Detailed Experimental Protocols

Protocol for Protein Expression with this compound

This protocol is adapted from methodologies for incorporating unnatural amino acids into proteins using auxotrophic bacterial strains.[7]

Objective: To express a target protein with TFM replacing methionine residues.

Materials:

  • Methionine-auxotrophic E. coli strain (e.g., B834(DE3)) transformed with an expression plasmid for the target protein.

  • Minimal media (e.g., M9) supplemented with glucose, essential micronutrients, and all amino acids except methionine.

  • L-Methionine (Met) stock solution.

  • L-Trifluoromethionine (TFM) stock solution.

  • Inducing agent (e.g., IPTG).

  • Rich media (e.g., LB or 2xYT) for initial cell growth.

Procedure:

  • Initial Culture: Inoculate a starter culture in a rich medium (e.g., 2xYT) containing the appropriate antibiotic and grow overnight at 37°C.

  • Cell Growth: Use the starter culture to inoculate a larger volume of minimal media supplemented with a growth-supporting concentration of L-Methionine (e.g., 50 mg/L). Grow cells at 37°C with shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Media Exchange: Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C). Wash the cell pellet with sterile, pre-warmed minimal media lacking methionine to remove residual Met.

  • Resuspension and Induction: Resuspend the cells in fresh, pre-warmed minimal media containing a carefully controlled ratio of L-TFM and L-Met to achieve the desired incorporation level (e.g., 70 mg/L TFM and 20 mg/L Met for high incorporation).

  • Protein Expression: Immediately induce protein expression by adding the inducing agent (e.g., IPTG to a final concentration of 1 mM).

  • Incubation: Continue to incubate the culture for several hours (e.g., 4-6 hours) at a reduced temperature (e.g., 25-30°C) to facilitate proper protein folding.

  • Harvest and Lysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or lysed immediately for protein purification.

  • Purification: Purify the TFM-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Verification: Confirm TFM incorporation using mass spectrometry (MALDI-TOF or ESI-MS), which will show a mass increase of +42 Da for each TFM residue compared to a methionine residue.

Protocol for In Vitro Oxidation Stability Assay

This protocol outlines a general method to compare the oxidative stability of a TFM-containing protein against its wild-type (methionine-containing) counterpart.[10][11]

Objective: To quantitatively assess and compare the extent of oxidation in Met- vs. TFM-containing proteins.

Materials:

  • Purified wild-type and TFM-labeled protein samples at a known concentration (e.g., 1 mg/mL).

  • Oxidizing agent: Hydrogen peroxide (H₂O₂) or tert-Butylhydroperoxide (tBHP).

  • Reaction buffer (e.g., 10 mM Sodium Phosphate, pH 7.5).

  • Quenching reagent (e.g., Catalase to remove H₂O₂).

  • LC-MS grade solvents (water, acetonitrile, formic acid).

  • Protease for digestion (e.g., Trypsin).

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation.

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, dilute the wild-type and TFM-labeled proteins to a final concentration of 1 mg/mL in the reaction buffer.

  • Initiate Oxidation: Add the oxidizing agent (e.g., H₂O₂ to a final concentration of 50-100 mM) to each tube. Incubate at room temperature (22°C) for a set time course (e.g., 0, 30, 60, 120 minutes).

  • Quench Reaction: Stop the reaction by adding a quenching agent or by buffer exchange into a buffer without the oxidant.

  • Sample Preparation for MS:

    • Denature the protein samples.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin overnight.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • The mass spectrometer should be operated in data-dependent acquisition mode to collect both MS1 scans and MS2 fragmentation data.

  • Data Analysis:

    • Search the MS data against the protein sequence.

    • For the wild-type protein, search for variable modifications corresponding to methionine oxidation (+16 Da for sulfoxide, +32 Da for sulfone).

    • For the TFM-labeled protein, confirm the presence of the TFM modification (+42 Da relative to Met) and search for any potential oxidative modifications (which are not expected).

    • Quantify the extent of oxidation by comparing the extracted ion chromatogram (XIC) peak areas of the oxidized peptides to the total (oxidized + unoxidized) peptide peak areas.[3][4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for producing and testing the stability of a TFM-labeled protein.

G start Prepare Auxotrophic E. coli Strain media Grow cells in minimal media with controlled Met/TFM ratio start->media induce Induce Protein Expression (e.g., with IPTG) media->induce purify Purify Target Protein (e.g., Ni-NTA) induce->purify oxidize Expose to Oxidizing Agent (e.g., H₂O₂) purify->oxidize analyze Analyze by LC-MS/MS oxidize->analyze compare Quantify & Compare Oxidation Levels analyze->compare

Caption: Workflow for in vitro TFM stability analysis.

Conclusion

This compound stands as a powerful tool for enhancing the in vitro biological stability of proteins and peptides. Its inherent resistance to oxidation, stemming from the strong electron-withdrawing effect of its trifluoromethyl group, directly addresses a primary pathway of degradation for methionine-containing therapeutics. The successful incorporation of TFM into recombinant proteins without compromising biological function opens new avenues for developing more robust and reliable biopharmaceuticals. The protocols and conceptual frameworks presented in this guide provide a foundation for researchers to leverage the unique advantages of this compound in their protein engineering and drug development endeavors.

References

The Fluorine Advantage: A Technical Guide to Fluorinated Amino Acids in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective on Fluorine in Protein Science

The introduction of non-canonical amino acids into proteins has revolutionized the fields of chemical biology and protein engineering, providing tools to probe and manipulate biological systems with unprecedented precision. Among these, fluorinated amino acids have emerged as particularly powerful tools for enhancing protein stability, modulating bioactivity, and serving as sensitive probes for structural analysis.[1][2][3] The journey of fluorinated amino acids in protein science began with the recognition of fluorine's unique physicochemical properties. Although nearly absent in natural biology, with 4-fluoro-L-threonine being a rare exception, the strategic incorporation of fluorine into amino acid side chains has been shown to confer remarkable properties upon peptides and proteins.[3] Early studies focused on the effects of fluorination on the stability of simple protein motifs like coiled coils and collagen mimetics.[4] These seminal works demonstrated that replacing hydrocarbon side chains with their fluorinated counterparts could lead to hyperstable protein folds, a phenomenon often referred to as the "fluorous effect."[4][5] This enhanced stability is now understood to be largely driven by the increased hydrophobicity of fluorinated side chains and the resulting favorable packing within the protein core.[4][6] Over the past few decades, the applications of fluorinated amino acids have expanded significantly, driven by advancements in synthetic chemistry and molecular biology. Today, they are integral to the design of novel protein therapeutics, the study of protein folding and dynamics, and the development of advanced biomaterials.[7][8][9] This guide provides an in-depth overview of the history, methodology, and applications of fluorinated amino acids in protein engineering, tailored for researchers and professionals in the field.

Methods for Incorporating Fluorinated Amino Acids

The ability to incorporate fluorinated amino acids into proteins relies on a toolkit of chemical and biological methods. These techniques can be broadly categorized into in vivo, in vitro, and chemical synthesis approaches, each with its own advantages and limitations.

In Vivo Incorporation

In vivo methods leverage the cell's natural protein synthesis machinery to incorporate fluorinated amino acids. This can be achieved through either global substitution or site-specific incorporation.

  • Global Substitution in Auxotrophic Strains: This method involves using a bacterial strain (commonly E. coli) that is auxotrophic for a specific amino acid, meaning it cannot synthesize it. By growing these cells in a medium depleted of the natural amino acid but supplemented with its fluorinated analog, the cell is forced to incorporate the fluorinated version into all corresponding positions in the protein sequence.[10] While effective for producing globally fluorinated proteins, this approach can sometimes lead to lower protein expression yields.[11]

  • Site-Specific Incorporation via Genetic Code Expansion: For precise control over the location of the fluorinated amino acid, genetic code expansion is the method of choice. This powerful technique utilizes an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which are engineered to uniquely recognize a specific fluorinated amino acid and incorporate it in response to a nonsense or rare codon (e.g., the amber stop codon, UAG) that has been introduced at the desired site in the gene of interest.[1][2][12][13][14][15][16][17] This method allows for the production of proteins with a single or multiple, precisely placed fluorinated amino acids.

In Vitro Incorporation: Cell-Free Protein Synthesis

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in vivo expression.[18][19][20][21] In a CFPS system, the cellular machinery for transcription and translation is extracted and used in a test tube. This "open" system allows for the direct addition of fluorinated amino acids to the reaction mixture, bypassing the cell membrane and potential toxicity issues.[20] CFPS is particularly advantageous for high-throughput screening of protein variants and for incorporating amino acids that may be toxic to living cells.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

For smaller proteins and peptides, solid-phase peptide synthesis (SPPS) is the most direct method for incorporating fluorinated amino acids.[22][23][24][25][26] In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin. This stepwise process allows for the precise placement of any amino acid, including a wide variety of fluorinated analogs, at any position in the sequence. While highly versatile, SPPS is generally limited to the synthesis of peptides and small proteins (typically less than 50-60 amino acids).

Impact on Protein Stability and Function

The incorporation of fluorinated amino acids can have a profound impact on the stability and function of proteins.

Thermodynamic Stability

One of the most well-documented effects of fluorination is the enhancement of protein thermal and chemical stability.[4][5][6] The increased hydrophobicity of fluorinated side chains drives more favorable packing in the protein core, leading to a more stable folded state. This is reflected in higher melting temperatures (Tm) and more negative Gibbs free energy of unfolding (ΔG°).[4][8]

Table 1: Thermodynamic Stability of Fluorinated Proteins

ProteinFluorinated Amino AcidChange in Tm (°C)Change in ΔG° (kcal/mol)Reference
α4HHexafluoroleucine (hFLeu)Not Reported-9.6[4]
Protein G B1 DomainPentafluorophenylalanine (Pff)+5.9-0.35[27][28]
Protein G B1 DomainHexafluoroleucine (hFLeu)+4.2-0.27[27][28]
Cold Shock Protein B4-Fluoro-TryptophanNot Reported+1.6 kJ/mol[8]
Proteolytic Stability

In addition to thermodynamic stability, fluorination can also enhance a protein's resistance to proteolytic degradation.[6][7][29][30] The altered steric and electronic properties of fluorinated side chains can disrupt the recognition and binding of proteases, thereby slowing down the rate of cleavage. This is a particularly valuable property for the development of peptide-based therapeutics, which are often limited by their short in vivo half-lives.

Table 2: Proteolytic Stability of Fluorinated Peptides

PeptideFluorinated Amino AcidProteaseRelative Half-life (Fluorinated vs. Wild-Type)Reference
Buforin AnalogueHexafluoroleucineTrypsinModerately Increased[7][30]
Magainin AnalogueHexafluoroleucineTrypsinModerately Increased[7][30]
Fluorogainin-1Not SpecifiedTrypsin or ChymotrypsinSignificantly Increased (>20-fold)[6]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli

This protocol is adapted for the incorporation of fluorinated amino acids by substituting pAzF with the desired fluorinated analog and using the corresponding evolved aminoacyl-tRNA synthetase.

1. Plasmid Preparation:

  • Obtain or generate a plasmid encoding the gene of interest with an in-frame amber (TAG) stop codon at the desired incorporation site. Site-directed mutagenesis kits are commonly used for this purpose.[13]
  • Obtain a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., pEVOL-p-AzF for p-azidophenylalanine).[14] For fluorinated amino acids, a plasmid with a synthetase evolved for that specific analog is required.

2. Transformation:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the expression plasmid for the protein of interest and the pEVOL plasmid containing the aaRS/tRNA pair.[14]
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.[31][32]

3. Protein Expression:

  • Inoculate a single colony into a starter culture of LB medium with the required antibiotics and grow at 37°C with shaking.[31][32]
  • Use the starter culture to inoculate a larger volume of expression medium (e.g., Terrific Broth or LB) containing the antibiotics. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.8.[32]
  • Add the fluorinated amino acid (e.g., 3-fluoro-L-tyrosine) to a final concentration of 1-2 mM.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. If the pEVOL plasmid is used, also add L-arabinose to induce the expression of the synthetase.[2]
  • Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to enhance proper protein folding.[2][33]

4. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.

5. Protein Purification:

  • Purify the protein of interest from the clarified lysate using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged, followed by ion exchange and/or size exclusion chromatography).[2]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol outlines the general steps for Fmoc-based SPPS.

1. Resin Preparation:

  • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[25]
  • Swell the resin in a suitable solvent like dimethylformamide (DMF) in a reaction vessel.[24]

2. First Amino Acid Coupling:

  • Couple the first Fmoc-protected amino acid (which will be the C-terminal residue) to the resin using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.[25]

3. Elongation Cycle:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.[25]
  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
  • Coupling: Activate the next Fmoc-protected amino acid (including the desired fluorinated amino acid) with a coupling agent and base, and add it to the resin to form the next peptide bond.
  • Washing: Wash the resin with DMF.
  • Repeat this elongation cycle for each amino acid in the sequence.

4. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).
  • Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[22]

5. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
  • Collect the peptide precipitate by centrifugation.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry.

Applications in Research and Drug Development

The unique properties of fluorinated amino acids make them invaluable tools in various research and development areas.

  • ¹⁹F NMR Spectroscopy: Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological samples.[8][10] Incorporating a fluorinated amino acid at a specific site in a protein provides a sensitive probe to monitor local environmental changes, protein conformational changes, and ligand binding events.[8][10][34]

  • Protein Design and Engineering: The ability of fluorinated amino acids to enhance protein stability allows for the design of more robust proteins for various applications, including industrial enzymes and therapeutic proteins.[4][5]

  • Drug Development: Fluorination is a common strategy in medicinal chemistry to improve the metabolic stability and bioavailability of small molecule drugs. This principle is now being applied to peptide and protein therapeutics. By incorporating fluorinated amino acids, the proteolytic resistance of these biomolecules can be increased, leading to longer in vivo half-lives and improved therapeutic efficacy.[7][29][30]

Visualizing the Workflows

Workflow for Site-Specific Incorporation of Fluorinated Amino Acids

SiteSpecificIncorporation cluster_plasmids Plasmid Engineering cluster_expression Protein Expression in E. coli cluster_purification Purification pPOI Plasmid with Gene of Interest (TAG codon at desired site) Transformation Co-transformation pPOI->Transformation pEvol pEVOL Plasmid (Orthogonal aaRS/tRNA) pEvol->Transformation Growth Cell Growth Transformation->Growth Induction Induction (IPTG/Arabinose) + Fluorinated Amino Acid Growth->Induction Expression Overnight Expression Induction->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Purification Chromatography Lysis->Purification FinalProduct Purified Fluorinated Protein Purification->FinalProduct

Caption: Workflow for site-specific incorporation of fluorinated amino acids in E. coli.

Directed Evolution of an Aminoacyl-tRNA Synthetase

DirectedEvolution cluster_selection Selection Cycles Start Parent aaRS Gene Library Create Mutant Library (Error-prone PCR or DNA shuffling) Start->Library Transformation Transform Library into Selection Strain Library->Transformation PositiveSelection Positive Selection (Growth on medium with FAA and reporter gene) Transformation->PositiveSelection NegativeSelection Negative Selection (Counter-selection against natural amino acids) PositiveSelection->NegativeSelection Surviving Colonies NegativeSelection->PositiveSelection Iterate Evolved Isolate and Sequence Evolved aaRS Variants NegativeSelection->Evolved Characterization Characterize Activity and Specificity Evolved->Characterization

References

An In-depth Technical Guide to 19F NMR Spectroscopy for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 19F NMR Spectroscopy for Protein Analysis

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile tool for investigating the structure, dynamics, and interactions of proteins.[1] The unique properties of the ¹⁹F nucleus make it an exceptionally sensitive probe for monitoring protein conformational changes, protein-ligand binding, and protein-protein interactions, providing valuable insights for academic research and drug discovery.[2][3]

The primary advantages of ¹⁹F NMR stem from the intrinsic properties of the fluorine atom. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[4][5] Furthermore, fluorine is virtually absent in biological systems, which means that ¹⁹F NMR spectra are free from background signals, a common challenge in ¹H, ¹³C, and ¹⁵N NMR.[4][6] This "background-free" aspect allows for the clear observation of signals from the specifically introduced ¹⁹F labels.[2]

One of the most significant features of ¹⁹F NMR is its large chemical shift range, which spans over 400 ppm.[5] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a precise reporter of subtle changes in protein conformation, solvent exposure, and non-covalent interactions such as van der Waals packing and electrostatic fields.[1][2] These characteristics make ¹⁹F NMR particularly well-suited for studying large protein complexes and for in-cell NMR studies, where the complexity of the cellular milieu can obscure signals in conventional NMR experiments.[4][7]

Core Principles and Advantages

The utility of ¹⁹F NMR in protein studies is founded on a set of core principles that differentiate it from other biophysical techniques. The high sensitivity of the ¹⁹F nucleus to its immediate surroundings allows for the detection of a wide range of molecular events, from subtle conformational shifts to the binding of small molecule fragments.[4][8]

Key Advantages of ¹⁹F NMR:

  • High Sensitivity and Natural Abundance: The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, leading to strong NMR signals.[5][9]

  • Background-Free Spectra: The near-total absence of fluorine in biological systems eliminates overlapping signals from other biomolecules, simplifying spectra and enhancing clarity.[2][4]

  • Exquisite Environmental Sensitivity: The large chemical shift dispersion of ¹⁹F makes it highly sensitive to minor alterations in its local environment, enabling the detection of subtle conformational changes upon ligand binding or protein interaction.[1][4]

  • Versatility in Applications: ¹⁹F NMR can be applied to a broad spectrum of studies, including protein folding and misfolding, enzyme mechanisms, protein-ligand interactions, and in-vivo protein dynamics.[4][5]

  • Suitability for Large and Complex Systems: The simplicity of 1D ¹⁹F NMR spectra and the absence of background signals make it applicable to the study of large proteins and protein complexes that are challenging for traditional NMR methods.[4][6]

Quantitative Data Summary

For a clear comparison of the NMR properties of the ¹⁹F nucleus and a summary of commonly used ¹⁹F-labeled amino acids, the following tables are provided.

NMR Properties of Key Nuclei
Nucleus Spin (I) Natural Abundance (%) Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) Relative Sensitivity
¹H1/299.9826.751.00
¹⁹F 1/2 100 25.18 0.83
¹³C1/21.116.731.76 x 10⁻⁴
¹⁵N1/20.37-2.711.04 x 10⁻⁵
Commonly Used ¹⁹F-Labeled Aromatic Amino Acids
Amino Acid Typical Application
3-Fluoro-L-tyrosine (3-FY)Probing solvent exposure and binding interfaces.[10]
4-Fluoro-L-phenylalanine (4-FPhe)General purpose probe for conformational changes.[10]
5-Fluoro-L-tryptophan (5-FW)Studying protein folding and dynamics in membrane proteins.[5]
6-Fluoro-L-tryptophan (6-FW)Alternative to 5-FW for probing different local environments.[5]
3-(Trifluoromethyl)-L-phenylalanineProvides a strong, sharp signal due to the CF₃ group's rapid rotation.[5]
4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe)Used for site-specific labeling and monitoring conformational changes.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the successful application of ¹⁹F NMR. Below are protocols for key experiments.

Protocol 1: Biosynthetic Labeling of Proteins with Fluorinated Aromatic Amino Acids

This protocol describes a general method for incorporating fluorinated aromatic amino acids into a protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Minimal media (e.g., M9).

  • Fluorinated amino acid (e.g., 3-fluorotyrosine, 4-fluorophenylalanine, or 5-fluoroindole for tryptophan labeling).[5][10]

  • Glyphosate (for phenylalanine and tyrosine labeling).[5]

  • Standard antibiotics and IPTG for induction.

Procedure:

  • Grow a starter culture of the E. coli expression strain overnight in LB medium with the appropriate antibiotic.

  • Inoculate a larger volume of minimal media with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • For Phenylalanine and Tyrosine Labeling: Add glyphosate to the culture to inhibit the endogenous synthesis of aromatic amino acids.[5]

  • Supplement the media with the desired fluorinated amino acid and, if necessary, the other two non-fluorinated aromatic amino acids.[5]

  • Incubate for 30-60 minutes to allow for uptake of the amino acids.

  • Induce protein expression with IPTG and continue to grow the culture at a suitable temperature (e.g., 18-30°C) for several hours or overnight.

  • Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.

  • Verify the incorporation and labeling efficiency using mass spectrometry.

Protocol 2: Protein-Observed ¹⁹F NMR for Ligand Binding and K_D Determination

This protocol outlines the steps for quantifying the binding affinity of a ligand to a ¹⁹F-labeled protein.

Sample Preparation:

  • Prepare a stock solution of the purified ¹⁹F-labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0) containing 10% D₂O for the field-frequency lock. A typical protein concentration is 25-100 µM.[10]

  • Prepare a concentrated stock solution of the ligand in the same NMR buffer. If the ligand is not soluble in aqueous buffer, a small amount of a co-solvent like DMSO-d₆ can be used, keeping the final concentration low (<5%) to avoid protein denaturation.[13]

NMR Data Acquisition:

  • Acquire a 1D ¹⁹F NMR spectrum of the protein alone to serve as a reference.

  • Create a series of NMR samples with a constant concentration of the ¹⁹F-labeled protein and increasing concentrations of the ligand. It is important to choose a range of ligand concentrations that span below and above the expected dissociation constant (K_D).[10]

  • Acquire a 1D ¹⁹F NMR spectrum for each sample in the titration series.

  • Typical Acquisition Parameters:

    • Pulse Program: A simple 1D pulse-acquire sequence, often with proton decoupling during acquisition.[13]

    • Sweep Width: Centered on the expected ¹⁹F resonance frequencies, typically 30-50 ppm.[13]

    • Acquisition Time: ~1 second.[13]

    • Relaxation Delay: 3-5 seconds to allow for full relaxation of the ¹⁹F nuclei.[13]

    • Number of Scans: Dependent on the protein concentration and desired signal-to-noise ratio, typically ranging from 1024 to 4096 scans.[13]

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.[13]

Data Analysis:

  • Process all spectra uniformly using software such as NMRPipe.[14] Apply an exponential line broadening function (e.g., 5 Hz) to improve the signal-to-noise ratio.[14]

  • Measure the chemical shift of the ¹⁹F resonance in each spectrum.

  • Calculate the chemical shift perturbation (Δδ) for each ligand concentration relative to the reference spectrum (protein only).

  • Plot the chemical shift perturbation (Δδ) as a function of the total ligand concentration.

  • Fit the resulting binding isotherm to the appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (K_D).[13]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in ¹⁹F NMR spectroscopy of proteins.

experimental_workflow cluster_prep Protein Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis labeling Protein Labeling (Biosynthetic or Chemical) purification Protein Purification (e.g., Chromatography) labeling->purification verification Label Incorporation Verification (Mass Spectrometry) purification->verification sample_prep NMR Sample Preparation (Protein +/- Ligand) verification->sample_prep data_acq 1D 19F NMR Data Acquisition sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc spec_analysis Spectral Analysis (Chemical Shift, Linewidth) data_proc->spec_analysis binding_analysis Binding Analysis (Titration, Lineshape) spec_analysis->binding_analysis struc_dynamics Structural & Dynamic Insights binding_analysis->struc_dynamics signaling_pathway cluster_protein Protein States inactive Inactive Protein (19F at δ₁) active Active Protein (19F at δ₂) inactive->active Conformational Change (Δδ = δ₂ - δ₁) response Biological Response active->response ligand Ligand binding Binding ligand->binding binding->inactive chemical_shift_factors cluster_factors Influencing Factors chem_shift 19F Chemical Shift (δ) conformation Local Conformation (van der Waals contacts) chem_shift->conformation electrostatics Electrostatic Fields (nearby charges, dipoles) chem_shift->electrostatics solvent Solvent Exposure (H₂O vs. D₂O isotope effect) chem_shift->solvent dynamics Protein Dynamics (conformational exchange) chem_shift->dynamics

References

The Prodrug Potential of Trifluoromethionine: A Targeted Strike Against Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Executive Summary: The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. Trifluoromethionine (TFM), a structurally modified analog of the essential amino acid methionine, presents a promising avenue as a pathogen-specific prodrug. Its activation is contingent on the presence of methionine γ-lyase (MGL), an enzyme prevalent in a wide array of anaerobic pathogens but absent in mammals. This intrinsic selectivity offers a targeted therapeutic window, minimizing off-target effects and host toxicity. This whitepaper provides an in-depth technical guide on the core principles of TFM's prodrug potential, detailing its mechanism of action, summarizing available quantitative efficacy data, outlining key experimental protocols for its evaluation, and visualizing the critical pathways and workflows involved.

Introduction: The Promise of Pathogen-Specific Activation

The core concept behind this compound's efficacy lies in its bioactivation by a pathogen-specific enzyme. TFM in its inert state is readily taken up by microorganisms. However, in anaerobic pathogens possessing methionine γ-lyase (MGL), TFM undergoes enzymatic conversion into toxic byproducts, leading to rapid cell death.[1][2] This targeted activation mechanism positions TFM as a lead compound for a new class of anti-infective agents with a potential broad spectrum against anaerobic bacteria and protozoa.[1][2]

Mechanism of Action: From Inert Prodrug to Cytotoxic Metabolite

The antimicrobial activity of this compound is a direct consequence of its metabolic conversion within the pathogen.

2.1. Enzymatic Activation by Methionine γ-Lyase (MGL)

The primary activating enzyme, methionine γ-lyase, catalyzes an α,γ-elimination reaction of TFM. This reaction cleaves the TFM molecule to produce α-ketobutyrate, ammonia, and the highly unstable intermediate, trifluoromethanethiol.[1][2]

2.2. Generation of the Toxic Effector: Carbonothioic Difluoride

Trifluoromethanethiol rapidly and non-enzymatically decomposes into carbonothioic difluoride (CSF₂), which is believed to be the ultimate cytotoxic agent.[2] The high reactivity of CSF₂ suggests it can indiscriminately target multiple essential cellular components, leading to a swift bactericidal effect.[2]

Signaling Pathway of this compound Activation and Toxicity

Trifluoromethionine_Activation cluster_extracellular Extracellular cluster_pathogen Pathogen Cytoplasm TFM_ext This compound (Prodrug) TFM_int This compound TFM_ext->TFM_int Uptake MGL Methionine γ-lyase (MGL) TFM_int->MGL Substrate products α-ketobutyrate + Ammonia + Trifluoromethanethiol MGL->products α,γ-elimination CSF2 Carbonothioic Difluoride (CSF₂) (Toxic Metabolite) products->CSF2 Non-enzymatic decomposition targets Multiple Cellular Targets (Proteins, Nucleic Acids, etc.) CSF2->targets Covalent modification death Cell Death targets->death Disruption of cellular function

Caption: this compound activation pathway in MGL-containing pathogens.

Quantitative Data: In Vitro Efficacy of this compound

While extensive quantitative data across a wide range of pathogens is still emerging, preliminary studies have demonstrated the potent antimicrobial activity of this compound. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data and other efficacy metrics.

PathogenTypeMGL PresenceEfficacy Metric (Concentration)Reference
Trichomonas vaginalisAnaerobic ProtozoanYesAll cells killed within 24h (≥5 µg/mL)[2]
Pseudomonas putidaAnaerobic BacteriumYesActive in vitro (concentration not specified)[2]
Clostridium pasteurianumAnaerobic BacteriumYesActive in vitro (concentration not specified)[2]
Giardia lambliaAnaerobic ProtozoanNoNo effect (up to 100 µg/mL)[2]

Experimental Protocols: Methodologies for Evaluating Prodrug Potential

The assessment of this compound's efficacy and mechanism of action requires a set of specialized experimental protocols.

4.1. In Vitro Antimicrobial Susceptibility Testing

Standardized broth or agar dilution methods are employed to determine the Minimum Inhibitory Concentration (MIC) of TFM against anaerobic pathogens.

  • Preparation of Inoculum: A standardized suspension of the anaerobic bacterium is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.

  • Drug Dilution: Serial twofold dilutions of TFM are prepared in an appropriate anaerobic broth medium (e.g., supplemented Brucella broth).

  • Incubation: The inoculated plates or tubes are incubated under strict anaerobic conditions (e.g., in an anaerobic chamber or GasPak jar) at 37°C for 48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of TFM that completely inhibits visible growth.

4.2. Methionine γ-lyase (MGL) Activity Assay

This assay confirms the enzymatic activation of TFM by MGL.

  • Reaction Mixture: A reaction mixture is prepared containing purified MGL, TFM as the substrate, and pyridoxal-5'-phosphate (PLP) as a cofactor in a suitable buffer.

  • Incubation: The reaction is incubated at 37°C.

  • Detection of Products: The formation of α-ketobutyrate, a product of the MGL-catalyzed reaction, is monitored spectrophotometrically.

4.3. In Vivo Efficacy in Murine Infection Models

Animal models are crucial for evaluating the therapeutic potential of TFM in a physiological context.

  • Infection Model: Mice are infected with a pathogenic anaerobic bacterium, such as Porphyromonas gingivalis, to establish a localized infection (e.g., a subcutaneous abscess).

  • Treatment: A cohort of infected mice is treated with TFM, typically administered intravenously or orally. A control group receives a vehicle.

  • Evaluation of Efficacy: The progression of the infection is monitored by measuring lesion size, bacterial load in the infected tissue, and survival rates.

Experimental Workflow for Prodrug Evaluation

Prodrug_Evaluation_Workflow start Start: Candidate Prodrug (this compound) in_vitro_mic In Vitro MIC Determination (Anaerobic Bacteria Panel) start->in_vitro_mic mgl_assay MGL Activity Assay (Enzymatic Activation) start->mgl_assay cytotoxicity Mammalian Cell Cytotoxicity Assay start->cytotoxicity in_vivo_model In Vivo Murine Infection Model in_vitro_mic->in_vivo_model Active mgl_assay->in_vivo_model Activated cytotoxicity->in_vivo_model Non-toxic pk_pd Pharmacokinetics/ Pharmacodynamics Studies in_vivo_model->pk_pd Efficacious lead_optimization Lead Optimization pk_pd->lead_optimization end End: Clinical Candidate lead_optimization->end

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of a new generation of antimicrobial agents that leverage pathogen-specific metabolic pathways. Its selective activation by MGL provides a clear advantage in terms of targeted toxicity and a potentially favorable safety profile.

Future research should focus on:

  • Expanding the Spectrum: Determining the MIC values of TFM against a broader range of clinically relevant anaerobic pathogens.

  • Elucidating the Downstream Cascade: A more detailed investigation into the cellular targets of carbonothioic difluoride and the precise mechanisms of cell death.

  • Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive in vivo studies to optimize dosing regimens and assess the bioavailability and distribution of TFM.

  • Lead Optimization: Structural modifications of the TFM scaffold to enhance its potency, selectivity, and pharmacokinetic properties.

The continued exploration of TFM and similar prodrug strategies holds significant promise in the ongoing battle against antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for Incorporating Trifluoromethionine into Proteins in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins is a powerful tool for protein engineering and drug development. Trifluoromethionine (TFM), a fluorinated analog of methionine, offers unique properties for studying protein structure and function due to the sensitivity of the 19F nucleus in nuclear magnetic resonance (NMR) spectroscopy. The successful incorporation of TFM into proteins expressed in Escherichia coli allows for the introduction of a bio-orthogonal probe, enabling detailed analysis of protein dynamics, ligand binding, and conformational changes.[1]

These application notes provide a comprehensive guide for the residue-specific incorporation of TFM into proteins in E. coli, leveraging methionine auxotrophic strains. Detailed protocols for protein expression, quantitative data on incorporation efficiency, and methodologies for protein purification are presented.

Key Concepts and Strategies

The strategy for incorporating TFM into proteins in E. coli relies on the use of a methionine auxotroph strain. These strains are incapable of synthesizing their own methionine and are therefore dependent on an external supply of this amino acid for growth and protein synthesis. By carefully controlling the concentrations of methionine and TFM in the growth medium, TFM can be efficiently incorporated into newly synthesized proteins in place of methionine.[1]

A critical aspect of this process is managing the toxicity of TFM, which can inhibit cell growth.[1] This is typically achieved by initially growing the cells in a methionine-rich medium to a sufficient density before inducing protein expression in a medium containing a specific ratio of TFM to methionine.

Quantitative Data Summary

The following table summarizes key quantitative data related to the incorporation of TFM and other methionine analogs in E. coli.

ParameterValueNotes
TFM Incorporation Efficiency 31% - 70%Achieved in a methionine auxotrophic E. coli strain expressing bacteriophage λ lysozyme. The level of incorporation was controlled by the relative concentrations of L-methionine and L-TFM in the media.[1]
Effect on Protein Activity Analogous to wild-typeTFM-labeled bacteriophage λ lysozyme exhibited similar enzymatic activity to the wild-type enzyme.[1]
Cell Growth TFM is inhibitoryThe TFM analogue does not support the growth of methionine auxotrophs and can be toxic to the cells.[1]
Protein Yield (13CH3-methionine labeled) 2.6 mg/LYield of a thermostable neurotensin receptor 1 variant with 96% incorporation of 13CH3-methionine.[2]
Protein Yield (General Labeled) 14 - 25 mg / 50 mLRoutine yield for various NMR triple-labeled proteins using high-cell-density expression methods.[3]
Incorporation of other Met analogs (pMet) 50% - 70%Achieved in auxotrophic E. coli B834 for photo-methionine after 26 hours of expression.[4][5]
Incorporation of other Met analogs (Aha) ~50%Achieved in auxotrophic E. coli B834 for azidohomoalanine after 26 hours of expression.[4][5]
Incorporation of other Met analogs (Hpg) 70% - 80%Achieved in both prototrophic and auxotrophic E. coli strains for homopropargylglycine.[4]

Experimental Protocols

Preparation of Media and Stock Solutions

This protocol is adapted from methods for selenomethionine labeling in methionine auxotrophic E. coli strains, such as B834(DE3).[6]

a. 10x M9 Medium (per liter):

  • 60 g Na2HPO4

  • 30 g KH2PO4

  • 5 g NaCl

  • 5 g NH4Cl

b. 100x Trace Elements Solution (per liter):

  • 5 g EDTA (dissolve first and adjust pH to 7.5)

  • 0.83 g FeCl3·6H2O

  • 84 mg ZnCl2

  • 13 mg CuCl2·2H2O

  • 10 mg CoCl2·6H2O

  • 10 mg H3BO3

  • 1.6 mg MnCl2·6H2O

  • Sterilize by filtration.

c. Stock Solutions (Sterilized):

  • 20% (w/v) Glucose

  • 1 M MgSO4

  • 1 M CaCl2

  • 1 mg/mL Biotin (filter sterilized)

  • 1 mg/mL Thiamin (filter sterilized)

  • 50 mg/mL L-Methionine (filter sterilized)

  • 50 mg/mL L-Trifluoromethionine (filter sterilized)

d. Minimal Medium A (per liter):

  • 100 mL 10x M9 medium

  • 10 mL 100x trace elements solution

  • 20 mL 20% (w/v) glucose

  • 1 mL 1 M MgSO4

  • 0.3 mL 1 M CaCl2

  • 1 mL 1 mg/mL biotin

  • 1 mL 1 mg/mL thiamin

  • Appropriate antibiotics

Protein Expression and TFM Incorporation

a. Transformation:

  • Transform the expression plasmid containing the gene of interest into a competent methionine auxotrophic E. coli strain (e.g., B834(DE3)).

  • Plate the transformed cells on a minimal medium agar plate supplemented with 50 µg/mL L-methionine and the appropriate antibiotic.

  • Incubate overnight at 37°C.

b. Starter Culture:

  • Inoculate a single colony into 5 mL of Minimal Medium A supplemented with 50 µg/mL L-methionine and the appropriate antibiotic.

  • Grow the culture overnight at 37°C with shaking.

c. Main Culture Growth:

  • Inoculate 1 L of Minimal Medium A supplemented with 50 µg/mL L-methionine and the appropriate antibiotic with the overnight starter culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.8-1.0.

d. Methionine Starvation and TFM Addition:

  • Harvest the cells by centrifugation at 4,000 rpm for 10 minutes at 4°C.

  • Gently resuspend the cell pellet in 1 L of pre-warmed Minimal Medium A (without methionine).

  • Incubate the culture for 4-6 hours at 37°C with shaking to deplete the intracellular methionine pool.

  • Add L-Trifluoromethionine to a final concentration of 50 µg/mL and L-Methionine to a final concentration of 15-25 µg/mL (to achieve desired incorporation levels, this ratio may need optimization).

  • Incubate for an additional 30 minutes at 37°C.

e. Induction and Expression:

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 3-5 hours at 30°C or overnight at 16-23°C.[7]

f. Harvesting:

  • Harvest the cells by centrifugation at 4°C.

  • The cell pellet can be stored at -80°C until purification.

Protein Purification

Purification of TFM-labeled proteins can be performed using standard chromatography techniques. The choice of method will depend on the properties of the target protein and any affinity tags.

a. Cell Lysis:

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase I, and protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

b. Chromatography:

  • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag, GST-tag), this is typically the first and most effective purification step.

  • Ion-Exchange Chromatography (IEX): Proteins are separated based on their net charge. This can be a valuable step for removing contaminants.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates proteins based on their size and can be used as a final polishing step to ensure homogeneity.

Visualizations

E. coli Methionine Biosynthesis Pathway

Methionine_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Succinyl_Homoserine O-Succinyl-Homoserine Homoserine->O_Succinyl_Homoserine metA Cystathionine Cystathionine O_Succinyl_Homoserine->Cystathionine metB Homocysteine Homocysteine Cystathionine->Homocysteine metC Methionine Methionine Homocysteine->Methionine metE / metH Incorporation Protein Synthesis Methionine->Incorporation Cysteine Cysteine Cysteine->Cystathionine TFM This compound (Analogue) TFM->Incorporation

Caption: The trans-sulfurylation pathway for methionine biosynthesis in E. coli.

Experimental Workflow for TFM Incorporation

TFM_Incorporation_Workflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification & Analysis Transformation 1. Transformation of Expression Plasmid into Methionine Auxotroph Starter_Culture 2. Overnight Starter Culture in Met-supplemented Minimal Medium Transformation->Starter_Culture Main_Culture 3. Growth of Main Culture in Met-supplemented Minimal Medium Starter_Culture->Main_Culture Starvation 4. Methionine Starvation Main_Culture->Starvation Addition 5. Addition of TFM and Limiting Methionine Starvation->Addition Induction 6. Induction of Protein Expression (IPTG) Addition->Induction Harvesting 7. Cell Harvesting Induction->Harvesting Lysis 8. Cell Lysis Harvesting->Lysis Purification 9. Protein Purification (e.g., Affinity Chromatography) Lysis->Purification Analysis 10. Analysis (SDS-PAGE, NMR, MS) Purification->Analysis

Caption: A step-by-step workflow for the incorporation of TFM into proteins in E. coli.

Logical Relationship of Key Experimental Factors

Logical_Factors Met_Auxotroph Methionine Auxotrophic Strain Incorporation_Efficiency Incorporation Efficiency Met_Auxotroph->Incorporation_Efficiency Protein_Yield Protein Yield Met_Auxotroph->Protein_Yield TFM_Met_Ratio TFM:Methionine Ratio in Medium TFM_Met_Ratio->Incorporation_Efficiency Cell_Viability Cell Viability TFM_Met_Ratio->Cell_Viability Induction_Conditions Induction Conditions (IPTG, Temperature, Time) Induction_Conditions->Protein_Yield Cell_Viability->Protein_Yield

Caption: Key experimental factors influencing TFM incorporation and protein yield.

References

Application Notes and Protocols for Metabolic Labeling with Trifluoromethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with non-canonical amino acids has emerged as a powerful technique for the study of protein synthesis, turnover, and localization. Trifluoromethionine (TFM), a synthetic analog of the essential amino acid methionine, offers a unique tool for these applications. The trifluoromethyl group provides a distinct isotopic signature for mass spectrometry-based proteomics and can serve as a sensitive probe for ¹⁹F NMR studies. This document provides detailed application notes and protocols for the metabolic labeling of mammalian cells with TFM.

Principle: Cells cultured in a methionine-deficient medium supplemented with TFM will incorporate this analog into newly synthesized proteins. The extent of this incorporation can be controlled and subsequently analyzed to provide insights into proteome dynamics. Challenges in TFM labeling include its potential cytotoxicity and the efficiency of its utilization by the endogenous translational machinery.[1] Therefore, careful optimization of labeling conditions is crucial for successful application.

Data Presentation

Table 1: Recommended Starting Concentrations of L-Trifluoromethionine for Metabolic Labeling in Mammalian Cell Lines
Cell LineTFM Concentration (mM)L-Methionine Concentration (mM)Expected Incorporation Efficiency (%)Reference
HEK2930.1 - 0.50.02 - 0.110 - 40Hypothetical Data
HeLa0.2 - 0.80.04 - 0.1515 - 50Hypothetical Data
A5490.1 - 0.60.02 - 0.1212 - 45Hypothetical Data
Jurkat0.2 - 1.00.05 - 0.220 - 60Hypothetical Data

*Note: The quantitative data presented in this table is hypothetical and for illustrative purposes. Actual incorporation efficiencies will vary depending on experimental conditions and must be determined empirically.

Table 2: Cytotoxicity of L-Trifluoromethionine in Mammalian Cell Lines (72-hour incubation)
Cell LineIC₅₀ (mM)MethodReference
HEK293> 2MTT AssayHypothetical Data
HeLa> 1.5MTT AssayHypothetical Data
A549> 2.5AlamarBlue AssayHypothetical Data
Jurkat> 1.0Trypan Blue ExclusionHypothetical Data

*Note: The quantitative data presented in this table is hypothetical and for illustrative purposes. The cytotoxicity of TFM should be assessed for each cell line and experimental condition.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound for Quantitative Proteomics

This protocol outlines the steps for labeling adherent mammalian cells, such as HEK293 or HeLa, with TFM for subsequent analysis by mass spectrometry.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Trifluoromethionine (TFM)

  • L-Methionine (Met)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency in complete growth medium.

  • Methionine Depletion:

    • Aspirate the complete growth medium.

    • Wash the cells twice with pre-warmed sterile PBS.

    • Add methionine-free DMEM supplemented with 10% dFBS.

    • Incubate the cells for 1-2 hours at 37°C and 5% CO₂ to deplete intracellular methionine pools.

  • Labeling:

    • Prepare the labeling medium by supplementing methionine-free DMEM with 10% dFBS, the desired concentration of TFM, and a low concentration of L-Methionine. Refer to Table 1 for recommended starting concentrations.

    • Aspirate the depletion medium and add the labeling medium to the cells.

    • Incubate the cells for the desired labeling period (typically 6-24 hours) at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • For adherent cells, add trypsin-EDTA and incubate until cells detach. Neutralize with complete growth medium and centrifuge to pellet the cells. Alternatively, cells can be scraped in ice-cold PBS and pelleted.

    • Wash the cell pellet twice with ice-cold PBS.

  • Protein Extraction:

    • Lyse the cell pellet with an appropriate volume of lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the proteome.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay.

    • The samples are now ready for downstream proteomics sample preparation (e.g., reduction, alkylation, and tryptic digestion).

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay

This protocol describes how to determine the cytotoxic effects of TFM on a given cell line.

Materials:

  • Mammalian cells of interest

  • Complete growth medium

  • L-Trifluoromethionine (TFM) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • TFM Treatment:

    • Prepare serial dilutions of TFM in complete growth medium. It is recommended to test a wide range of concentrations (e.g., 0.1 mM to 5 mM).

    • Remove the medium from the wells and replace it with 100 µL of the TFM-containing medium. Include wells with medium only (blank) and cells with medium without TFM (negative control).

    • Incubate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each TFM concentration relative to the negative control (untreated cells).

    • Plot the percentage of viability against the TFM concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Downstream Analysis seeding Seed Cells growth Grow to 70-80% Confluency seeding->growth depletion Methionine Depletion growth->depletion incubation Incubate with TFM depletion->incubation harvest Cell Harvest incubation->harvest lysis Protein Extraction harvest->lysis quantification Protein Quantification lysis->quantification digestion Proteomic Sample Prep quantification->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for TFM metabolic labeling.

logical_relationship tfm_concentration TFM Concentration cell_viability Cell Viability tfm_concentration->cell_viability affects incorporation_efficiency Incorporation Efficiency tfm_concentration->incorporation_efficiency influences incubation_time Incubation Time incubation_time->cell_viability affects incubation_time->incorporation_efficiency influences proteome_coverage Proteome Coverage incorporation_efficiency->proteome_coverage determines

Caption: Key parameters influencing TFM labeling success.

References

Application Notes & Protocols: Utilizing Trifluoromethionine for ¹⁹F NMR Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and sensitive tool for investigating protein structure, dynamics, and interactions, particularly in the context of drug discovery and development. The introduction of fluorine atoms into a protein provides a unique spectroscopic probe, as ¹⁹F is 100% naturally abundant, possesses a high gyromagnetic ratio (83% of the sensitivity of ¹H), and exhibits a large chemical shift dispersion, making it highly sensitive to the local chemical environment.[1][2] Furthermore, the near-complete absence of fluorine in biological systems ensures background-free spectra.[3]

Trifluoromethionine (TFM), an analog of methionine, serves as an effective ¹⁹F NMR probe.[4][5][6] Its trifluoromethyl (CF₃) group offers a strong, single resonance, simplifying spectral analysis. TFM can be incorporated into proteins, replacing methionine residues, enabling the study of methionine-rich regions which are often involved in crucial biological functions such as ligand binding and protein-protein interactions.[5] These application notes provide detailed protocols for the incorporation of TFM into proteins and its use in ¹⁹F NMR for the analysis of protein structure and ligand binding.

Advantages of this compound in ¹⁹F NMR Studies

The use of TFM as a ¹⁹F NMR probe offers several distinct advantages for researchers, scientists, and drug development professionals:

  • High Sensitivity: The trifluoromethyl group provides a strong NMR signal, facilitating the study of proteins at low concentrations.[3]

  • Minimal Perturbation: In many cases, the substitution of methionine with TFM has been shown to have a minimal impact on protein structure and function, ensuring that the observed data reflects the behavior of the native protein.[4][5][6]

  • Site-Specific Information: TFM incorporation allows for the interrogation of specific regions within a protein, providing residue-level information on conformational changes and ligand interactions.

  • Versatility in Drug Discovery: Protein-observed ¹⁹F NMR is well-suited for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) due to the simplicity of the spectra and the speed of data acquisition.[3][7] It can be used to identify binding events, determine binding affinities (Kd), and elucidate mechanisms of action.[8]

Experimental Protocols

Protocol 1: Incorporation of this compound into Proteins using E. coli Auxotrophs

This protocol describes the in vivo incorporation of L-trifluoromethionine into a target protein using a methionine auxotrophic strain of Escherichia coli. This method relies on the careful control of L-methionine and L-trifluoromethionine concentrations in the growth media to achieve desired incorporation levels.[4][5][6]

Materials:

  • E. coli methionine auxotroph strain (e.g., B834(DE3))

  • Expression plasmid containing the gene of interest

  • L-Trifluoromethionine (TFM)

  • L-Methionine (Met)

  • M9 minimal media supplemented with glucose and ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • Standard protein purification reagents and equipment (e.g., sonicator, centrifuge, chromatography system)

Procedure:

  • Transformation: Transform the expression plasmid into the methionine auxotrophic E. coli strain.

  • Starter Culture: Inoculate a single colony into 50 mL of M9 minimal media supplemented with 20 µg/mL L-methionine and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal media (containing antibiotic) with the overnight culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and TFM Incorporation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with sterile, pre-warmed M9 salts to remove any residual methionine.

    • Resuspend the cell pellet in fresh, pre-warmed M9 minimal media.

    • To control the level of TFM incorporation, supplement the media with specific concentrations of L-Met and L-TFM. For example, to achieve high incorporation (~70%), use 1.0 mM L-TFM and a very low concentration of L-Met (e.g., 20 µM). For lower incorporation (~30%), a higher relative concentration of L-Met can be used.[4][5][6]

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification: Purify the TFM-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) appropriate for the target protein.

  • Verification of Incorporation: Confirm the incorporation of TFM by mass spectrometry.

TFM_Incorporation_Workflow cluster_growth Cell Growth & Preparation cluster_induction Induction & Labeling cluster_purification Purification & Analysis Transformation Transformation of E. coli Auxotroph Starter_Culture Overnight Starter Culture (Met-rich) Transformation->Starter_Culture Main_Culture Main Culture Growth in Minimal Media Starter_Culture->Main_Culture Harvest_Wash Harvest & Wash Cells to Remove Met Main_Culture->Harvest_Wash Resuspend Resuspend in Fresh Media Harvest_Wash->Resuspend Add_TFM_Met Add Controlled Amounts of TFM and Met Resuspend->Add_TFM_Met Induce Induce with IPTG Add_TFM_Met->Induce Expression Protein Expression Induce->Expression Harvest_Lysis Harvest & Lyse Cells Expression->Harvest_Lysis Purification Protein Purification (Chromatography) Harvest_Lysis->Purification Verification Verify Incorporation (Mass Spectrometry) Purification->Verification NMR_Sample Prepare Sample for NMR Verification->NMR_Sample

Protocol 2: ¹⁹F NMR Sample Preparation and Data Acquisition

This protocol outlines the general steps for preparing a TFM-labeled protein sample for ¹⁹F NMR analysis and the basic parameters for data acquisition.

Materials:

  • Purified TFM-labeled protein

  • NMR buffer (e.g., 50 mM Phosphate buffer, pH 7.0, 150 mM NaCl, 10% D₂O)

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Buffer exchange the purified TFM-labeled protein into the desired NMR buffer. This is crucial to remove any unbound TFM and to ensure optimal NMR conditions.

    • Concentrate the protein to the desired concentration for NMR analysis (typically 50-200 µM).

    • Add 10% D₂O to the final sample for the field-frequency lock.

    • Transfer the final sample to an NMR tube.

  • NMR Data Acquisition:

    • Tune and match the fluorine probe on the NMR spectrometer.

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. Typical acquisition parameters include:

      • Pulse sequence: A simple pulse-acquire sequence is usually sufficient.

      • Spectral width: A wide spectral width (e.g., 50-100 ppm) is recommended initially to ensure all ¹⁹F signals are observed.

      • Number of scans: This will depend on the protein concentration and desired signal-to-noise ratio.

      • Temperature: Maintain a constant temperature throughout the experiment (e.g., 298 K).

    • Reference the ¹⁹F chemical shifts using an external standard (e.g., trifluoroacetic acid, TFA).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the peaks to obtain quantitative information.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Buffer_Exchange Buffer Exchange Concentrate Concentrate Protein Buffer_Exchange->Concentrate Add_D2O Add D₂O Concentrate->Add_D2O To_Tube Transfer to NMR Tube Add_D2O->To_Tube Tune_Probe Tune & Match Probe To_Tube->Tune_Probe Acquire_1D Acquire 1D ¹⁹F Spectrum Tune_Probe->Acquire_1D Process_FID Process FID (FT, Phasing, Baseline) Acquire_1D->Process_FID Analyze_Spectrum Analyze Spectrum (Chemical Shifts, Integration) Process_FID->Analyze_Spectrum

Application: Ligand Binding Studies

A primary application of TFM-based ¹⁹F NMR is the study of protein-ligand interactions. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, and the binding of a ligand can induce changes in the protein's conformation, leading to perturbations in the ¹⁹F NMR spectrum.

Protocol 3: ¹⁹F NMR Titration for Ligand Binding Analysis

Procedure:

  • Prepare Samples: Prepare a series of NMR samples containing a constant concentration of the TFM-labeled protein and increasing concentrations of the ligand. It is also important to have a reference sample of the protein without any ligand.

  • Acquire Spectra: Acquire a 1D ¹⁹F NMR spectrum for each sample in the titration series, ensuring identical acquisition parameters for all spectra.

  • Analyze Chemical Shift Perturbations (CSPs):

    • Overlay the spectra to observe changes in the ¹⁹F chemical shifts as a function of ligand concentration.

    • Calculate the chemical shift perturbation (CSP) for each resonance at each ligand concentration using the following equation: Δδ = |δbound - δfree| where Δδ is the chemical shift perturbation, δbound is the chemical shift in the presence of the ligand, and δfree is the chemical shift in the absence of the ligand.

  • Determine Dissociation Constant (Kd):

    • Plot the CSPs as a function of the ligand concentration.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Ligand_Binding_Pathway cluster_nmr ¹⁹F NMR Observation Protein TFM-Labeled Protein (Free State) Complex Protein-Ligand Complex (Bound State) Protein->Complex + Ligand Spectrum_Free ¹⁹F Spectrum (Free) - Sharp Resonance at δ_free Protein->Spectrum_Free Ligand Ligand Spectrum_Bound ¹⁹F Spectrum (Bound) - Shifted Resonance at δ_bound Complex->Spectrum_Bound

Data Presentation

Quantitative data from ¹⁹F NMR experiments should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: TFM Incorporation Levels in Bacteriophage Lambda Lysozyme (LaL)

ConditionL-Met Concentration (µM)L-TFM Concentration (mM)Incorporation Level (%)Reference
High Incorporation01.070[4][5][6]
Low Incorporation201.031[4][5][6]

Table 2: Example of ¹⁹F Chemical Shift Perturbations upon Ligand Binding

Methionine Residueδfree (ppm)δbound (ppm)Chemical Shift Perturbation (Δδ, ppm)
Met-X-60.12-60.350.23
Met-Y-60.58-60.600.02
Met-Z-61.20-61.850.65

Table 3: Dissociation Constants (Kd) Determined by ¹⁹F NMR

Protein-Ligand SystemKd (µM)Notes
Protein A - Ligand X15.2 ± 1.5Determined from CSP of Met-Z
Protein A - Ligand Y> 500Weak or no binding observed

Conclusion

The use of this compound as a ¹⁹F NMR probe offers a robust and sensitive method for the detailed analysis of protein structure, dynamics, and ligand interactions. The protocols and guidelines presented in these application notes provide a framework for researchers to successfully implement this powerful technique in their own studies, from protein labeling to the quantitative analysis of binding events. The ability to obtain site-specific information with high sensitivity makes TFM-based ¹⁹F NMR an invaluable tool in modern drug discovery and structural biology.

References

Application Notes and Protocols for Cell-Free Protein Synthesis with Trifluoromethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the cell-free synthesis of proteins incorporating the non-canonical amino acid, trifluoromethionine (TFM). This technology offers significant advantages for protein engineering, structural biology, and drug discovery by enabling the introduction of a unique 19F NMR probe and modulating protein properties.

Application Notes

Background

Cell-free protein synthesis (CFPS) is a powerful in vitro technique that utilizes cellular machinery for protein production without the use of living cells.[1] This open-system approach allows for direct control over the reaction environment, facilitating the incorporation of non-canonical amino acids (ncAAs) that may be toxic or inefficiently incorporated in vivo.[1][2] this compound (TFM), an analog of methionine, is of particular interest due to the unique properties of the trifluoromethyl group, which serves as a sensitive reporter for 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Advantages of Incorporating this compound via CFPS
  • High Incorporation Efficiency: CFPS systems exhibit remarkably high efficiency in incorporating TFM into proteins, a process that is often challenging in living cells due to the amino acid's potential cytotoxicity and incompatibility with endogenous tRNA synthetases.[3][4]

  • Enhanced 19F NMR Studies: The trifluoromethyl group provides a strong and sensitive signal in 19F NMR, enabling detailed studies of protein structure, dynamics, and interactions with ligands.[3][5]

  • Minimal Perturbation: The incorporation of TFM in place of methionine often has a minimal effect on the overall protein structure and function, allowing for the study of near-native protein behavior.[4]

  • Overcoming In Vivo Limitations: CFPS bypasses the cellular mechanisms that can limit the uptake and incorporation of ncAAs, providing a more robust and versatile platform for protein engineering.[2]

  • Speed and Flexibility: CFPS is a rapid method for protein production, significantly shortening experimental timelines compared to traditional in vivo expression methods. The open nature of the system allows for easy optimization of reaction conditions.[6]

Applications in Research and Drug Development
  • Structural Biology: TFM-labeled proteins are invaluable for 19F NMR studies to elucidate protein structure, conformational changes, and dynamics in solution.[3]

  • Drug Discovery and Screening: The sensitivity of the 19F NMR signal of TFM to its local environment makes it an excellent tool for screening compound libraries and characterizing drug-target interactions.[3]

  • Protein Engineering: The introduction of TFM can be used to modulate the stability, folding, and enzymatic activity of proteins.

  • Understanding Protein-Ligand Interactions: TFM serves as a sensitive probe to monitor binding events and characterize the binding interfaces of protein-ligand complexes.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the incorporation of this compound and general protein yields in cell-free and in vivo systems.

ParameterIn Vivo (E. coli)Cell-Free Protein Synthesis (CFPS)Reference
TFM Incorporation Efficiency 31% - 70% (Bacteriophage λ lysozyme)"Remarkably high efficiency" (Cyclophilin A)[7],[3]
General Protein Yield (Batch Mode) N/AE. coli: 100 µg/mL - 3 mg/mLWheat Germ: up to 20 mg/mL (continuous exchange)Rabbit Reticulocyte: Low µg/mL range[6],[8],[9]

Experimental Protocols

Protocol 1: Cell-Free Synthesis of TFM-Labeled His-Tagged Protein

This protocol describes the synthesis of a His-tagged protein with TFM incorporated in an E. coli-based cell-free system.

Materials:

  • E. coli S30 cell-free extract

  • Plasmid DNA encoding the His-tagged target protein under a T7 promoter

  • Amino acid mixture (lacking methionine)

  • L-Trifluoromethionine (TFM)

  • ATP, GTP, CTP, UTP

  • Creatine phosphate and creatine kinase (energy source)

  • T7 RNA polymerase

  • Buffer solution (e.g., HEPES, pH 7.5)

  • Magnesium acetate and potassium glutamate

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube in the specified order. The final volume can be scaled as needed.

    • Nuclease-free water to the final volume

    • Buffer solution

    • Energy source (ATP, GTP, CTP, UTP, creatine phosphate, creatine kinase)

    • Salts (Magnesium acetate, potassium glutamate)

    • Amino acid mixture (without methionine)

    • L-Trifluoromethionine (TFM) to a final concentration of 1-2 mM

    • T7 RNA polymerase

    • Plasmid DNA (final concentration of 10-20 nM)

    • E. coli S30 cell-free extract (typically 25-33% of the final volume)

  • Incubation: Gently mix the reaction and incubate at 30-37°C for 2-4 hours. For larger proteins or to improve folding, the temperature can be lowered to 16-25°C and the incubation time extended.

  • Termination: Place the reaction on ice to stop protein synthesis. The sample is now ready for purification and analysis.

Protocol 2: Purification of His-Tagged TFM-Protein

This protocol outlines the purification of the His-tagged TFM-labeled protein from the cell-free reaction mixture using Nickel-NTA (Ni-NTA) affinity chromatography.

Materials:

  • Ni-NTA agarose resin

  • Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Empty chromatography column

Procedure:

  • Resin Equilibration: Add the Ni-NTA agarose slurry to the column. Allow the storage buffer to drain and equilibrate the resin with 5-10 column volumes of Binding Buffer.[10]

  • Sample Loading: Dilute the cell-free reaction mixture with Binding Buffer and load it onto the equilibrated column. Allow the sample to flow through the resin by gravity or at a slow, controlled flow rate.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins and other components of the cell-free reaction.[10]

  • Elution: Elute the bound His-tagged TFM-protein with 3-5 column volumes of Elution Buffer. Collect the fractions containing the purified protein.

  • Buffer Exchange (Optional): If imidazole needs to be removed for downstream applications, perform buffer exchange using dialysis or a desalting column.

Protocol 3: Analysis of TFM Incorporation

This protocol describes the analysis of TFM incorporation using mass spectrometry and 19F NMR.

A. Mass Spectrometry Analysis

  • Sample Preparation:

    • Take an aliquot of the purified TFM-labeled protein.

    • Perform in-solution digestion using a protease such as trypsin. This involves denaturing the protein, reducing and alkylating cysteine residues, and then adding the protease for overnight digestion.[11][12]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • The mass spectrometer will detect the mass shift in peptides containing TFM instead of methionine. The mass of TFM is different from methionine, allowing for the identification and quantification of TFM-containing peptides.

  • Data Analysis:

    • Use proteomics software to search the MS/MS data against the protein sequence database.

    • Specify the mass modification corresponding to the replacement of methionine with TFM in the search parameters.

    • The software will identify the TFM-containing peptides and can be used to estimate the incorporation efficiency by comparing the intensities of the TFM- and methionine-containing peptide signals.

B. 19F NMR Analysis

  • Sample Preparation:

    • Buffer exchange the purified TFM-labeled protein into a suitable NMR buffer (e.g., phosphate or Tris buffer with a D2O lock signal).

    • Concentrate the protein to a suitable concentration for NMR analysis (typically in the µM to mM range).

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) 19F NMR spectrum.[5]

    • The trifluoromethyl group of TFM will give a distinct signal in the 19F spectrum. The chemical shift of this signal is sensitive to the local environment of the TFM residue within the protein.[5]

  • Data Analysis:

    • The presence of a signal in the 19F NMR spectrum confirms the incorporation of TFM.

    • Changes in the chemical shift upon addition of a ligand or under different conditions can provide information about protein conformational changes and binding events.

Visualizations

Experimental_Workflow cluster_synthesis Cell-Free Protein Synthesis cluster_purification Purification cluster_analysis Analysis DNA Plasmid DNA (His-tagged target) CFPS CFPS Reaction Mix (E. coli extract, Amino Acids, TFM) DNA->CFPS Add Incubation Incubation (30-37°C, 2-4h) CFPS->Incubation Mix NiNTA Ni-NTA Affinity Chromatography Incubation->NiNTA Load Wash Wash Elute Elute MS Mass Spectrometry Elute->MS Analyze NMR 19F NMR Elute->NMR Analyze

Caption: Experimental workflow for TFM incorporation.

CyclophilinA_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli CypA_secreted Secreted CypA Inflammatory_Stimuli->CypA_secreted Induces Secretion CypA_intra Intracellular CypA Abl_Crk Abl-Crk Signaling CypA_intra->Abl_Crk Promotes FoxO1 FoxO1 CypA_intra->FoxO1 Regulates Calcineurin Calcineurin CypA_intra->Calcineurin Inhibits (with Cyclosporin A) Cell_Migration Cell Migration Abl_Crk->Cell_Migration Apoptosis Apoptosis FoxO1->Apoptosis Gene_Transcription Cytokine Gene Transcription Calcineurin->Gene_Transcription Dephosphorylates NFAT to promote

Caption: Simplified Cyclophilin A signaling pathways.[13][14][15]

References

Trifluoromethionine as a Probe for Protein-Ligand Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into proteins has become a powerful tool in drug discovery and structural biology. The unique properties of the fluorine-19 (¹⁹F) nucleus—including its 100% natural abundance, spin of ½, and high gyromagnetic ratio—make it an exquisite probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Among the various fluorinated amino acids, trifluoromethionine (TFM) has emerged as a particularly effective probe for studying protein-ligand interactions. Its trifluoromethyl group (CF₃) provides a strong, single ¹⁹F NMR signal that is highly sensitive to changes in the local chemical environment, offering a clear window into binding events at the protein surface.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an NMR probe to characterize and quantify protein-ligand interactions.

Advantages of this compound in ¹⁹F NMR Studies

The use of TFM as a probe in ¹⁹F NMR offers several distinct advantages:

  • High Sensitivity: The three equivalent fluorine atoms of the trifluoromethyl group result in a significant amplification of the NMR signal compared to monofluorinated probes.[3]

  • Favorable Relaxation Properties: The rapid rotation of the CF₃ group helps to average out chemical shift anisotropy (CSA), a major source of line broadening in NMR of large molecules, leading to sharper signals.[3]

  • Minimal Perturbation: The substitution of a methyl group with a trifluoromethyl group in methionine is a relatively conservative modification, often having a minimal effect on protein structure and function.[4]

  • “Background-Free” Spectra: Since fluorine is virtually absent from biological systems, ¹⁹F NMR spectra of TFM-labeled proteins are free from background signals, simplifying data interpretation.[2]

  • Sensitivity to Environment: The ¹⁹F chemical shift is extremely sensitive to the local electrostatic and van der Waals environment, making it a precise reporter of conformational changes upon ligand binding.[5]

Data Presentation: Quantifying Protein-Ligand Interactions

¹⁹F NMR spectroscopy with TFM-labeled proteins allows for the precise determination of binding affinities (dissociation constants, Kd) and, with more advanced techniques like lineshape analysis, kinetic parameters (kₒₙ and kₒff). Below is a summary of quantitative data from studies utilizing fluorinated amino acids to probe protein-ligand interactions.

Protein SystemFluorinated ProbeLigand/PeptideKd (μM)kₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Reference
SH3 Domain5-FluorotryptophanPepS11501.5 x 10⁸2.2 x 10⁴[6]
SH3 Domain (unlabeled)-PepS1701.2 x 10⁸0.8 x 10⁴[6]
Brd4 Bromodomain3-FluorotyrosineFragment 1~200-500Not ReportedNot Reported[7]
BrdT Bromodomain5-FluorotryptophanFragment 2~100-300Not ReportedNot Reported[7]

Note: While the examples above utilize other fluorinated amino acids, the principles and methodologies for determining binding parameters are directly applicable to TFM-labeled proteins.

Experimental Protocols

Protocol 1: Incorporation of this compound into Proteins using E. coli

This protocol describes the expression of a TFM-labeled protein in an E. coli strain that is auxotrophic for methionine. This strain cannot synthesize its own methionine and will therefore incorporate the TFM supplied in the growth medium.

Materials:

  • E. coli methionine auxotrophic strain (e.g., B834(DE3))

  • Expression plasmid containing the gene of interest

  • Minimal medium (e.g., M9) supplemented with all amino acids except methionine

  • L-Trifluoromethionine (TFM)

  • L-Methionine (Met)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Antibiotics as required by the expression plasmid

Procedure:

  • Transformation: Transform the expression plasmid into the methionine auxotrophic E. coli strain. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of minimal medium supplemented with 20 mg/L L-methionine and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal medium (containing all amino acids except methionine and the antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.

  • Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Pellet the cells by centrifugation (5,000 x g, 10 min, 4°C). Wash the cell pellet twice with pre-warmed, methionine-free minimal medium to remove any residual methionine.

  • Resuspension and Labeling: Resuspend the cell pellet in 1 L of fresh, pre-warmed minimal medium containing 50-100 mg/L of L-trifluoromethionine. Note: The optimal concentration of TFM may need to be determined empirically as it can be toxic to the cells.[3][4]

  • Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). The cell pellet containing the TFM-labeled protein can be stored at -80°C until purification.

  • Purification: Purify the TFM-labeled protein using standard chromatography techniques appropriate for the protein of interest.

Protocol 2: Incorporation of this compound via Cell-Free Protein Synthesis (CFPS)

CFPS is an in vitro method that allows for the efficient incorporation of non-natural amino acids like TFM, bypassing the issue of cellular toxicity.

Materials:

  • Commercial CFPS kit (e.g., based on E. coli or wheat germ extracts)

  • DNA template (plasmid or linear) encoding the protein of interest

  • L-Trifluoromethionine (TFM)

  • Amino acid mixture lacking methionine

  • Reaction buffer and energy source (provided with the CFPS kit)

Procedure:

  • Reaction Setup: On ice, combine the components of the CFPS reaction in a microcentrifuge tube according to the manufacturer's instructions. This typically includes the cell extract, reaction buffer, and energy source.

  • Amino Acid Addition: Add the amino acid mixture lacking methionine to the reaction. Then, add L-trifluoromethionine to the desired final concentration (e.g., 1-2 mM).

  • Template DNA: Add the DNA template encoding the protein of interest to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the temperature and for the duration recommended by the CFPS kit manufacturer (e.g., 2-4 hours at 30-37°C).

  • Purification: After the incubation is complete, the TFM-labeled protein can be purified directly from the reaction mixture using affinity chromatography (e.g., if the protein is His-tagged).

Protocol 3: ¹⁹F NMR Titration for Kd Determination

This protocol outlines the process of acquiring and analyzing ¹⁹F NMR data to determine the dissociation constant (Kd) of a protein-ligand interaction.

Materials:

  • Purified TFM-labeled protein

  • Concentrated stock solution of the ligand in a compatible buffer

  • NMR buffer (e.g., phosphate or Tris buffer in D₂O or H₂O/D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare an NMR sample of the TFM-labeled protein at a suitable concentration (typically 10-100 µM) in the NMR buffer.

  • Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand. This will serve as the reference (free state) spectrum.

  • Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the NMR sample. After each addition, gently mix the sample and allow it to equilibrate.

  • Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum after each addition of the ligand. Continue the titration until the chemical shift of the TFM signal no longer changes, indicating saturation of the binding site.

  • Data Processing: Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

  • Data Analysis:

    • Measure the chemical shift (δ) of the TFM resonance at each ligand concentration.

    • Calculate the chemical shift perturbation (Δδ) at each titration point relative to the free protein: Δδ = |δobs - δfree|.

    • Plot Δδ as a function of the total ligand concentration [L]total.

    • Fit the resulting binding isotherm to the following equation to determine the Kd:

      Δδ = Δδmax * (([P]total + [L]total + Kd) - √(([P]total + [L]total + Kd)² - 4[P]total[L]total)) / (2[P]total)

      Where:

      • Δδ is the observed chemical shift perturbation.

      • Δδmax is the maximum chemical shift perturbation at saturation.

      • [P]total is the total protein concentration.

      • [L]total is the total ligand concentration.

      • Kd is the dissociation constant.

Visualizations

Experimental_Workflow_Ecoli cluster_prep Preparation cluster_expression Expression & Labeling cluster_downstream Downstream Processing Transform Transform Plasmid into Met-Auxotrophic E. coli Starter Grow Starter Culture (with Methionine) Transform->Starter MainCulture Grow Main Culture (Met-free) Starter->MainCulture Induce Induce with IPTG & Add TFM MainCulture->Induce Harvest Harvest Cells Induce->Harvest Purify Purify TFM-labeled Protein Harvest->Purify NMR ¹⁹F NMR Analysis Purify->NMR

Caption: Workflow for TFM incorporation in E. coli.

Experimental_Workflow_CFPS cluster_setup Reaction Setup cluster_synthesis Synthesis & Purification cluster_analysis Analysis Mix Combine CFPS Extract, Buffer, Energy Source AddAAs Add Amino Acids (Met-free) & TFM Mix->AddAAs AddDNA Add DNA Template AddAAs->AddDNA Incubate Incubate Reaction AddDNA->Incubate Purify Purify TFM-labeled Protein Incubate->Purify NMR ¹⁹F NMR Analysis Purify->NMR

Caption: Workflow for TFM incorporation via CFPS.

Ligand_Binding_CSP cluster_states Protein States cluster_spectra ¹⁹F NMR Spectra Free TFM-Protein (Free) Bound TFM-Protein-Ligand Complex Free->Bound + Ligand SpectrumFree Signal at δ_free Free->SpectrumFree ¹⁹F NMR SpectrumTitration Population-averaged Signal (δ_obs) Free->SpectrumTitration Titration SpectrumBound Signal at δ_bound Bound->SpectrumBound ¹⁹F NMR Bound->SpectrumTitration Titration

Caption: Principle of Chemical Shift Perturbation (CSP).

References

Application Notes and Protocols: Isotopic Labeling Strategies Using Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids provides a powerful and versatile tool for investigating biological systems. The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) isotope, its virtual absence in biological systems, and its relatively small size make fluorinated amino acids exquisite probes for studying protein structure, dynamics, and interactions.[1][2] Furthermore, the use of the positron-emitting isotope fluorine-18 (¹⁸F) enables sensitive in vivo imaging applications, such as Positron Emission Tomography (PET), for diagnostics and drug development.[3][4]

These application notes provide detailed protocols and data for the isotopic labeling of proteins with fluorinated amino acids for a range of applications, including NMR spectroscopy, mass spectrometry, and in vivo imaging.

Application Note 1: ¹⁹F NMR for Studying Protein-Ligand Interactions

¹⁹F NMR spectroscopy is a highly sensitive method for characterizing protein-ligand interactions.[2] The large chemical shift dispersion of ¹⁹F makes it an exceptional probe for detecting subtle conformational changes in a protein upon ligand binding.[1] Both ligand-observed and protein-observed ¹⁹F NMR experiments can provide quantitative information on binding affinity and kinetics.[2][5]

Quantitative Data: Protein-Ligand Binding Parameters Determined by ¹⁹F NMR

The following table summarizes experimentally determined binding parameters for the interaction of a fluorine-labeled Src homology 3 (SH3) protein domain with proline-rich peptides, as determined by ¹⁹F NMR lineshape analysis.[6]

Labeled ProteinLigandDissociation Constant (K_d) (µM)Association Rate Constant (k_on) (10⁸ M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (10⁴ s⁻¹)
SH3 T22G (unlabeled)Peptide 1701.20.8
5-fluorotryptophan labeled SH3 T22GPeptide 11501.52.2

Table 1: Kinetic and thermodynamic data for the binding of a proline-rich peptide to the Fyn SH3 domain, with and without a 5-fluorotryptophan label at a non-interface position. The data shows that the fluorine label has a minimal effect on the association rate but increases the dissociation rate, leading to a weaker binding affinity.[6]

Experimental Protocol: Determination of Binding Affinity by Protein-Observed ¹⁹F NMR Titration

This protocol outlines the steps for determining the dissociation constant (K_d) of a protein-ligand interaction using 1D ¹⁹F NMR spectroscopy.

1. Sample Preparation:

  • Express and purify the protein of interest with a site-specifically incorporated fluorinated amino acid (see Protocol for Incorporation of 3-Fluoro-L-Tyrosine).

  • Prepare a stock solution of the labeled protein (typically 10-50 µM) in a suitable NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O.[7]

  • Prepare a high-concentration stock solution of the unlabeled ligand in the same NMR buffer.

2. NMR Data Acquisition:

  • Acquire a 1D ¹⁹F NMR spectrum of the apo (ligand-free) protein.

  • Perform a titration by adding increasing amounts of the ligand to the protein sample and acquiring a 1D ¹⁹F NMR spectrum at each titration point.

  • Typical Acquisition Parameters: [7]

    • Pulse Program: 1D pulse-acquire with ¹H decoupling.

    • Sweep Width: 30-50 ppm, centered on the protein's ¹⁹F signal.

    • Acquisition Time: 1.0 s.

    • Relaxation Delay (D1): 3-5 s.

    • Number of Scans: 1024 - 4096 (dependent on protein concentration).

    • Temperature: 298 K.

3. Data Analysis:

  • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

  • Measure the chemical shift of the ¹⁹F signal at each ligand concentration.

  • Calculate the chemical shift perturbation (Δδ) at each point: Δδ = |δ_obs - δ_free|, where δ_obs is the observed chemical shift and δ_free is the chemical shift of the apo protein.[7]

  • Plot Δδ as a function of the total ligand concentration.

  • Fit the resulting binding isotherm to the appropriate binding equation (e.g., a one-site binding model) to determine the dissociation constant (K_d).[7]

experimental_workflow_19F_NMR_binding cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis p_unlabeled Purified Unlabeled Protein p_labeled Purified ¹⁹F-Labeled Protein nmr_apo Acquire ¹⁹F Spectrum (Apo Protein) p_labeled->nmr_apo ligand Ligand Stock Solution nmr_titration Titrate with Ligand & Acquire Spectra ligand->nmr_titration nmr_apo->nmr_titration processing Process Spectra nmr_titration->processing csp Calculate Chemical Shift Perturbations (Δδ) processing->csp fitting Fit Binding Isotherm csp->fitting kd Determine K_d fitting->kd protocol_incorporation cluster_day1 Day 1: Starter Culture cluster_day2 Day 2: Expression cluster_day3 Day 3: Harvesting inoculate_lb Inoculate LB Medium incubate_overnight Incubate Overnight at 37°C inoculate_lb->incubate_overnight inoculate_m9 Inoculate M9 Minimal Medium incubate_overnight->inoculate_m9 grow_culture Grow to OD₆₀₀ = 0.6-0.8 inoculate_m9->grow_culture cool_culture Cool to 18°C grow_culture->cool_culture add_reagents Add Glyphosate, 3-F-Tyr, Phe, Trp cool_culture->add_reagents induce Induce with IPTG add_reagents->induce express_protein Express Protein at 18°C induce->express_protein harvest Harvest Cells by Centrifugation express_protein->harvest store Store Pellet at -80°C harvest->store pet_tracer_synthesis cluster_synthesis Radiosynthesis cluster_qc Quality Control cluster_application Application cyclotron [¹⁸F]Fluoride Production labeling ¹⁸F-Labeling Reaction cyclotron->labeling precursor Amino Acid Precursor precursor->labeling purification Purification (HPLC) labeling->purification qc_analysis Radiochemical Purity, Molar Activity purification->qc_analysis formulation Formulation for Injection qc_analysis->formulation pet_imaging PET Imaging formulation->pet_imaging

References

Applications of Trifluoromethionine in Structural Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethionine (TFM), a non-canonical amino acid analogue of methionine, has emerged as a powerful tool in structural biology. Its unique trifluoromethyl group (CF3) serves as a sensitive reporter for fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions with minimal perturbation to the native protein. This document provides detailed application notes and experimental protocols for the utilization of TFM in structural biology research.

Application Note 1: TFM as a ¹⁹F NMR Probe for Protein Structure and Dynamics

The incorporation of TFM into proteins provides a highly sensitive probe for monitoring local environmental changes. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a strong NMR signal with no background from biological systems.[1][2] The chemical shift of the ¹⁹F nucleus in TFM is exquisitely sensitive to changes in its local environment, including protein folding, conformational changes, and ligand binding.[2]

Key Advantages:

  • High Sensitivity: The trifluoromethyl group provides a strong, easily detectable NMR signal.[1]

  • Background-Free Spectra: The absence of fluorine in native proteins ensures that all signals originate from the TFM probe.[1]

  • Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to subtle changes in protein conformation and electrostatic environment.

  • Minimal Perturbation: TFM is structurally similar to methionine, often leading to minimal disruption of protein structure and function.

Application Note 2: TFM in Drug Discovery for Ligand Binding and Fragment Screening

¹⁹F NMR utilizing TFM-labeled proteins is a robust method for identifying and characterizing ligand binding, making it highly valuable in drug discovery. This technique can be used for fragment-based screening, affinity quantification, and assessing druggability.[3] Both protein-observed and ligand-observed ¹⁹F NMR experiments can be employed. In protein-observed experiments, changes in the ¹⁹F chemical shifts of TFM residues upon ligand binding are monitored to determine binding affinity (Kd) and kinetics (kon, koff).[1]

Key Applications in Drug Discovery:

  • Fragment-Based Screening: Rapidly screen libraries of small, fluorinated fragments to identify binders.[4]

  • Affinity Determination: Quantify the dissociation constant (Kd) of protein-ligand interactions through titration experiments.[1][3]

  • Mechanism of Action Studies: Elucidate how ligands, including agonists and antagonists, induce conformational changes in target proteins.

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation and use of this compound in proteins.

ParameterOrganism/SystemProteinValueReference
Incorporation Efficiency E. coli (in vivo)Phage Lysozyme31% (low level)
E. coli (in vivo)Phage Lysozyme70% (high level)
Cell-Free SystemCyclophilin AHigh efficiency (not quantified)
Protein Expression Yield E. coli (in vivo)General ProteinsUp to 17-34 mg/L (unlabeled)[5]
E. coli (in vivo)General ProteinsUp to 14-25 mg/L (triple-labeled)[5]
Cell-Free SystemGFPUp to 72.5-fold increase with CECF[6]

Table 1: this compound Incorporation and Protein Yield. Note: Specific yields for TFM-labeled proteins can vary significantly depending on the protein and expression conditions. The provided values for general and labeled proteins offer a representative range.

ParameterProtein SystemLigand(s)ValueReference
Dissociation Constant (Kd) Brd4 BromodomainAU1 (BPTF ligand)2.8 µM[7]
Src Homology 3 (SH3) DomainProline-rich peptidesµM to mM range[1]
Protein Stability (ΔTm) RecAATP (5 mM)+4.5°C[8]
Tropomyosin Fragments-Tm range: 29°C to 47°C[9]

Table 2: Ligand Binding Affinity and Protein Stability Data. Note: The ΔTm values are illustrative of the changes that can be observed upon ligand binding or due to sequence variations and are not specific to TFM-labeled proteins.

Experimental Protocols

Protocol 1: In Vivo Incorporation of this compound in E. coli

This protocol is adapted from methodologies for incorporating methionine analogues into proteins using a methionine auxotrophic E. coli strain.

1. Materials:

  • E. coli methionine auxotrophic strain (e.g., B834(DE3) or DL41).

  • Expression plasmid containing the gene of interest under a suitable promoter (e.g., T7).

  • Minimal medium (e.g., M9).

  • L-Methionine stock solution (50 mg/mL).

  • L-Trifluoromethionine (TFM) stock solution (50 mg/mL).

  • IPTG stock solution (1 M).

  • Antibiotics as required for plasmid maintenance.

2. Procedure:

  • Transform the expression plasmid into the methionine auxotrophic E. coli strain.

  • Inoculate a single colony into 5 mL of minimal medium supplemented with methionine (50 µg/mL) and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of minimal medium containing methionine (50 µg/mL) and antibiotic. Grow at 37°C until the OD600 reaches 0.8-1.0.

  • To manage TFM toxicity and control incorporation levels, initially grow cells in a methionine-rich medium.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with sterile, pre-warmed minimal medium lacking methionine.

  • Resuspend the cell pellet in 1 L of pre-warmed minimal medium.

  • To achieve a specific level of TFM incorporation, add a controlled mixture of L-methionine and L-TFM. For high incorporation (e.g., ~70%), a higher ratio of TFM to methionine is used. Start with a concentration of 25-50 µg/mL of TFM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Harvest the cells by centrifugation and store the pellet at -80°C or proceed with protein purification.

Protocol 2: Cell-Free Protein Synthesis (CFPS) of TFM-Labeled Proteins

CFPS is advantageous for incorporating TFM as it bypasses cellular toxicity. This is a general protocol that can be adapted for TFM.[10][11][12][13][14][15]

1. Materials:

  • Commercial CFPS kit (e.g., based on E. coli S30 extract).

  • Expression plasmid or linear DNA template with the gene of interest under a T7 promoter.

  • Amino acid mixture lacking methionine.

  • L-Trifluoromethionine (TFM).

  • T7 RNA Polymerase.

  • Energy source (e.g., ATP, GTP).

2. Procedure:

  • Thaw all CFPS components on ice.

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a typical 50 µL reaction, combine:

    • Cell extract

    • Reaction buffer

    • Amino acid mixture lacking methionine

    • L-Trifluoromethionine (final concentration typically 1-2 mM)

    • Energy source

    • T7 RNA Polymerase

    • DNA template (plasmid or linear PCR product, ~5-10 nM final concentration)

    • Nuclease-free water to the final volume.

  • Mix the components gently by pipetting.

  • Incubate the reaction at the recommended temperature (typically 29-37°C) for 2-8 hours. Incubation can be done in a thermomixer with gentle shaking.

  • After incubation, the expressed protein can be directly used for analysis or purified.

Protocol 3: ¹⁹F NMR for Ligand Binding Analysis

This protocol describes a typical protein-observed ¹⁹F NMR titration experiment to determine the dissociation constant (Kd).[3][4]

1. Materials:

  • Purified TFM-labeled protein.

  • NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0) with 10% D₂O.

  • Ligand stock solution in the same NMR buffer.

  • NMR tubes.

2. Procedure:

  • Prepare an NMR sample of the TFM-labeled protein at a suitable concentration (e.g., 20-100 µM) in the NMR buffer.

  • Acquire a reference 1D ¹⁹F NMR spectrum of the protein alone.

    • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

    • Typical Parameters:

      • Pulse Program: 1D pulse-acquire with ¹H decoupling.

      • Sweep Width: ~30-50 ppm, centered on the expected TFM signal.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 3-5 seconds.

      • Number of Scans: 1024-4096, depending on concentration.

      • Temperature: 298 K.

  • Prepare a concentrated stock of the ligand in the same NMR buffer.

  • Perform a titration by adding small aliquots of the ligand stock solution to the protein sample. After each addition, mix thoroughly and acquire a 1D ¹⁹F NMR spectrum.

  • Monitor the changes in the chemical shift of the TFM ¹⁹F signals as a function of the ligand concentration.

  • Plot the chemical shift perturbation (Δδ) against the ligand concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Application Note 3: TFM in Protein X-ray Crystallography

While the use of TFM is well-established in NMR, its application in protein X-ray crystallography is less common. There are currently no widely available crystal structures of proteins with incorporated TFM in the Protein Data Bank. However, the principles of using heavy atoms for phasing, such as in Selenomethionine (SeMet) crystallography, suggest potential applications.

Potential Challenges and Considerations:

  • Electron Density: The high electron density of the fluorine atoms in the trifluoromethyl group could potentially be used for phasing, similar to anomalous scattering from selenium in SeMet. However, the scattering power of fluorine is lower than that of selenium.

  • Structural Perturbation: Although TFM is a relatively conservative mutation, the bulkier and more electronegative trifluoromethyl group could potentially alter crystal packing or introduce local disorder, hindering crystallization or affecting crystal quality.

  • Crystallization Screening: Proteins incorporating TFM may require different crystallization conditions compared to the wild-type protein. Extensive screening of crystallization conditions would be necessary.

Despite these challenges, the successful crystallization of proteins containing other fluorinated amino acids, such as fluoroprolines, suggests that obtaining crystal structures of TFM-labeled proteins is feasible.[16]

Visualizations

Experimental_Workflow_for_TFM_NMR_Ligand_Binding_Study cluster_Expression Protein Expression and Labeling cluster_Purification Protein Purification cluster_NMR 19F NMR Analysis node_plasmid Expression Plasmid (Gene of Interest) node_transform Transformation node_plasmid->node_transform node_ecoli Methionine Auxotrophic E. coli Strain node_ecoli->node_transform node_growth Cell Growth (Met-rich medium) node_transform->node_growth node_induction Induction with IPTG and TFM/Met mixture node_growth->node_induction node_harvest Cell Harvest node_induction->node_harvest node_lysis Cell Lysis node_harvest->node_lysis node_cfps Cell-Free Protein Synthesis (Alternative) node_purification Affinity Chromatography (e.g., Ni-NTA) node_cfps->node_purification node_dna_template DNA Template node_dna_template->node_cfps node_tfm_aa This compound node_tfm_aa->node_cfps node_qc Purity Check (SDS-PAGE) & MS Confirmation node_purification->node_qc node_lysis->node_purification node_sample_prep NMR Sample Preparation (TFM-Protein in Buffer) node_qc->node_sample_prep node_nmr_acq 1D 19F NMR Titration (Addition of Ligand) node_sample_prep->node_nmr_acq node_data_proc Data Processing (Chemical Shift Perturbation) node_nmr_acq->node_data_proc node_analysis Binding Curve Fitting node_data_proc->node_analysis node_result Determine Kd, kon, koff node_analysis->node_result

Caption: Workflow for a TFM-based ¹⁹F NMR ligand binding study.

TFM_Probe_Logic cluster_protein TFM-Labeled Protein cluster_event Biological Event cluster_nmr Observable Change node_tfm This compound (Incorporated) node_protein Protein Environment node_nmr_signal 19F NMR Signal node_tfm->node_nmr_signal Generates node_event Ligand Binding Conformational Change Change in Solvent Exposure node_protein->node_event Perturbation node_shift Change in Chemical Shift (Δδ) node_event->node_shift Causes node_nmr_signal->node_shift Is Observed As

Caption: Logic of TFM as a ¹⁹F NMR probe in structural biology.

References

Application Notes and Protocols for 19F NMR Studies of Protein Dynamics with Trifluoromethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. The introduction of fluorine, a nucleus with 100% natural abundance and a high gyromagnetic ratio, into a protein provides a sensitive spectroscopic probe in a region free from background signals inherent in typical biological samples. Trifluoromethionine (TFM), an analog of methionine, serves as an excellent probe for these studies. The trifluoromethyl group (CF₃) offers a strong NMR signal due to the three equivalent fluorine nuclei and its chemical shift is highly sensitive to the local electrostatic environment and conformational changes within the protein.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into proteins and subsequent analysis of protein dynamics using ¹⁹F NMR relaxation dispersion techniques.

Advantages of this compound as a ¹⁹F NMR Probe

  • High Sensitivity: The trifluoromethyl group provides a threefold enhancement in signal-to-noise ratio compared to a single fluorine atom.[3]

  • Favorable Relaxation Properties: The rapid rotation of the CF₃ group helps to average out chemical shift anisotropy (CSA), a major source of line broadening in ¹⁹F NMR, leading to sharper signals.[3]

  • Minimal Perturbation: As an analog of the natural amino acid methionine, TFM can often be incorporated with minimal perturbation to the protein's structure and function.[4][5]

  • Sensitive Reporter of Local Environment: The ¹⁹F chemical shift of the TFM probe is exquisitely sensitive to changes in its local microenvironment, making it an ideal reporter for conformational changes, ligand binding, and protein dynamics.[1]

Experimental Protocols

Protocol 1: In Vivo Incorporation of this compound using a Methionine Auxotrophic E. coli Strain

This protocol describes the incorporation of TFM into a target protein expressed in an E. coli strain that cannot synthesize its own methionine.

1. Materials:

  • E. coli methionine auxotroph strain (e.g., B834(DE3)) transformed with the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics.

  • L-Methionine (Met).

  • L-S-(trifluoromethyl)homocysteine (this compound, TFM).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

2. Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Minimal Media Growth: The following day, inoculate 1 L of minimal media containing a growth-limiting amount of L-Methionine (e.g., 25 mg/L) with the overnight culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction with TFM: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Resuspend the cell pellet in fresh, pre-warmed minimal media lacking L-Methionine but supplemented with L-TFM (e.g., 50-100 mg/L). To overcome the potential cytotoxicity of TFM, a small amount of L-Methionine (e.g., 10-20 mg/L) can be added to support initial growth and protein synthesis.[5]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding and TFM incorporation.

  • Harvesting and Purification: Harvest the cells by centrifugation. The TFM-labeled protein can then be purified using standard chromatography techniques.

  • Incorporation Efficiency: The efficiency of TFM incorporation can be determined by mass spectrometry.

Protocol 2: In Vitro Incorporation of this compound using Cell-Free Protein Synthesis (CFPS)

CFPS offers a highly efficient method for TFM incorporation, bypassing the issue of cytotoxicity associated with in vivo expression.[6][7]

1. Materials:

  • E. coli S30 cell extract.

  • Reaction mix containing buffers, salts, amino acids (excluding methionine), and an energy source (e.g., ATP, GTP).

  • L-Trifluoromethionine (TFM).

  • Expression plasmid DNA for the protein of interest with a suitable promoter (e.g., T7).

  • T7 RNA polymerase.

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction mix, T7 RNA polymerase, and the expression plasmid.

  • TFM Addition: Add L-TFM to the reaction mixture to the desired final concentration (e.g., 1-2 mM).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for 2-4 hours.

  • Purification: The expressed TFM-labeled protein can be purified directly from the reaction mixture, often using an affinity tag (e.g., His-tag) engineered into the protein construct.

¹⁹F NMR Spectroscopy for Protein Dynamics

Sample Preparation
  • Concentration: Purified TFM-labeled protein should be concentrated to 50-200 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0).[8]

  • Deuterium Oxide: Add 5-10% D₂O to the sample for the NMR lock.

  • Reference: An external reference standard (e.g., trifluoroacetic acid, TFA) can be used for chemical shift referencing.

NMR Data Acquisition
  • Spectrometer: Experiments are typically performed on a high-field NMR spectrometer equipped with a cryoprobe tuned to the ¹⁹F frequency.

  • 1D ¹⁹F NMR: A simple 1D ¹⁹F spectrum is acquired to assess the number of TFM sites and their chemical shift dispersion.

  • Relaxation Dispersion Experiments:

    • Carr-Purcell-Meiboom-Gill (CPMG): This experiment measures the effective transverse relaxation rate (R₂) as a function of a train of refocusing pulses. It is sensitive to microscopic exchange processes on the µs to ms timescale.[9]

    • On-Resonance R₁ρ: This experiment measures the relaxation rate in the rotating frame and is sensitive to slower exchange processes (ms timescale).[9]

Data Presentation

The following tables summarize representative quantitative data obtained from ¹⁹F NMR studies of protein dynamics.

Table 1: ¹⁹F Chemical Shift Perturbations upon Ligand Binding.

This table presents example data for changes in ¹⁹F chemical shifts of a TFM-labeled protein upon binding to a ligand, indicating a conformational change in the protein.

TFM ResidueChemical Shift (ppm) - FreeChemical Shift (ppm) - BoundChemical Shift Perturbation (Δδ, ppm)
Met-X-58.25-58.500.25
Met-Y-59.10-59.150.05
Met-Z-60.05-60.050.00

Data are representative and based on principles from studies on fluorinated proteins.[4][10]

Table 2: ¹⁹F Relaxation Dispersion Parameters.

This table shows representative kinetic and thermodynamic parameters extracted from fitting ¹⁹F CPMG relaxation dispersion data to a two-state exchange model.

TFM Residuekex (s⁻¹)pB (%)Δω (ppm)
Met-X1500 ± 1505.2 ± 0.51.8
Met-Y1450 ± 2005.5 ± 0.70.9

kex: exchange rate; pB: population of the minor state; Δω: chemical shift difference between the two states. Data are representative and based on principles from studies on fluorinated proteins.[9][11]

Table 3: ¹⁹F T₁ and T₂ Relaxation Rates.

This table provides example longitudinal (T₁) and transverse (T₂) relaxation times for a TFM-labeled protein, which can provide insights into local mobility.

TFM ResidueT₁ (ms) - FreeT₂ (ms) - FreeT₁ (ms) - BoundT₂ (ms) - Bound
Met-X1100 ± 7090 ± 61500 ± 2901090 ± 220

Data are analogous to those obtained for a trifluoromethyl-phenylalanine labeled SH3 domain.[8]

Visualizations

The following diagrams illustrate the experimental workflows for TFM labeling and subsequent ¹⁹F NMR analysis.

experimental_workflow_in_vivo cluster_expression In Vivo Expression cluster_purification Purification & Analysis start Transform Met-Auxotroph E. coli with Plasmid culture Grow Starter Culture in LB Medium start->culture Step 1 growth Grow in Minimal Medium with Limiting Methionine culture->growth Step 2 induction Induce with IPTG and this compound growth->induction Step 3 harvest Harvest Cells induction->harvest Step 4 lysis Cell Lysis harvest->lysis Step 5 purify Protein Purification (e.g., Affinity Chromatography) lysis->purify Step 6 nmr 19F NMR Spectroscopy purify->nmr Step 7

In vivo TFM labeling workflow.

experimental_workflow_in_vitro cluster_synthesis Cell-Free Protein Synthesis cluster_analysis Purification & Analysis setup Prepare Reaction Mix: - S30 Extract - Amino Acids (-Met) - Energy Source add_components Add: - Plasmid DNA - T7 RNA Polymerase - this compound setup->add_components Step 1 incubate Incubate at 30-37°C add_components->incubate Step 2 purify Protein Purification (e.g., Affinity Tag) incubate->purify Step 3 nmr 19F NMR Spectroscopy purify->nmr Step 4

In vitro TFM labeling workflow.

nmr_data_analysis_workflow cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation sample_prep Prepare TFM-Labeled Protein Sample oneD_spec Acquire 1D 19F Spectrum sample_prep->oneD_spec relax_disp Acquire Relaxation Dispersion Data (CPMG/R1ρ) oneD_spec->relax_disp processing Process NMR Data relax_disp->processing fitting Fit Relaxation Dispersion Curves to Exchange Model processing->fitting parameters Extract Kinetic and Thermodynamic Parameters fitting->parameters dynamics Characterize Protein Dynamics: - Timescales - Conformational States parameters->dynamics

NMR data analysis workflow.

References

Application Notes and Protocols for Trifluoromethionine Labeling Using Methionine Auxotrophs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins is a powerful tool for studying protein structure, function, and dynamics. Trifluoromethionine (TFM), a methionine analog, offers a unique ¹⁹F NMR probe for investigating proteins due to the high sensitivity of the fluorine nucleus and the absence of a natural fluorine background in biological systems.[1] This technique is particularly valuable in drug development for characterizing protein-ligand interactions.[2] The use of methionine auxotrophic microbial strains, which cannot synthesize their own methionine, is a key strategy to facilitate the efficient incorporation of TFM into a target protein.[1]

These application notes provide detailed protocols for the expression of TFM-labeled proteins in methionine auxotrophic Escherichia coli, along with methods for quantitative analysis and characterization.

Key Applications

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: TFM serves as a sensitive reporter for monitoring protein conformational changes, dynamics, and interactions with ligands, including potential drug candidates.[1]

  • Protein Engineering and Structure-Function Studies: The introduction of the trifluoromethyl group can probe the role of methionine residues in protein stability and function.[1]

  • Drug Discovery and Development: TFM labeling aids in the characterization of drug binding sites and the elucidation of mechanisms of action.[2]

Data Presentation

Table 1: this compound Incorporation Efficiency
ProteinHost StrainIncorporation LevelReference
Phage LysozymeE. coli (Methionine Auxotroph)31% (Low)[1]
Phage LysozymeE. coli (Methionine Auxotroph)70% (High)[1]
Table 2: Functional Comparison of Unlabeled vs. TFM-Labeled Protein
ProteinLabeling StatusRelative ActivityKey FindingsReference
Phage LysozymeUnlabeled (Wild Type)100%-[1]
Phage LysozymeTFM-Labeled (31% and 70%)Analogous to Wild TypeIncorporation of TFM did not hinder enzyme function.[1]

Experimental Protocols

Note on TFM Toxicity: this compound is known to be toxic to E. coli, which can inhibit cell growth and protein expression.[1] The following protocols are designed to mitigate these toxic effects by initially growing cells in the presence of natural methionine before introducing TFM during the protein expression phase.

Protocol 1: Expression and Labeling of TFM-Proteins in Methionine Auxotrophic E. coli

This protocol is a generalized procedure based on the principles of labeling with methionine analogs in auxotrophic strains.[1][3] The optimal ratio of methionine to TFM will need to be determined empirically for each target protein to balance protein yield and incorporation efficiency.

Materials:

  • E. coli methionine auxotroph strain (e.g., B834(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with necessary nutrients (e.g., glucose, MgSO₄, CaCl₂, thiamine, biotin) and all amino acids except methionine.

  • L-Methionine solution (sterile, 50 mg/mL).

  • L-Trifluoromethionine (TFM) solution (sterile, 50 mg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (sterile, 1 M).

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli methionine auxotroph into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Initial Growth Phase: Add the overnight culture to 1 liter of M9 minimal medium supplemented with all amino acids except methionine, and the appropriate antibiotic. Add L-methionine to a final concentration of 50 µg/mL.

  • Cell Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.

  • Methionine Starvation and TFM Introduction:

    • Harvest the cells by centrifugation at 4,000 rpm for 10 minutes at 4°C.

    • Gently resuspend the cell pellet in 1 liter of fresh, pre-warmed M9 minimal medium (supplemented as before, but without any methionine).

    • Incubate the cells for 1-2 hours at 37°C with shaking to deplete the intracellular methionine pool.

  • Induction of Protein Expression:

    • Add L-methionine and L-trifluoromethionine to the culture. The ratio of Met to TFM is critical and must be optimized. Start with a Met:TFM ratio of 1:4 (e.g., 10 µg/mL Met and 40 µg/mL TFM).

    • Immediately add IPTG to a final concentration of 1 mM to induce protein expression.

  • Expression and Harvest:

    • Incubate the culture for 4-16 hours at a suitable temperature for protein expression (e.g., 18-30°C).

    • Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Analysis of TFM Incorporation by Mass Spectrometry

This protocol outlines the general steps for preparing a TFM-labeled protein for mass spectrometry analysis to determine the extent of incorporation.

Materials:

  • Purified TFM-labeled protein.

  • Unlabeled control protein.

  • Denaturation/reduction/alkylation reagents (e.g., urea, DTT, iodoacetamide).

  • Proteolytic enzyme (e.g., trypsin).

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

Procedure:

  • Sample Preparation:

    • Denature, reduce, and alkylate the purified TFM-labeled and unlabeled control proteins.

    • Digest the proteins into peptides using trypsin.

    • Desalt the peptide mixtures using a C18 ZipTip or equivalent.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixtures by mass spectrometry.

    • Compare the mass spectra of the TFM-labeled and unlabeled peptides. Peptides containing methionine will show a mass shift corresponding to the replacement of sulfur with a trifluoromethyl group.

    • The relative intensities of the isotopic peaks for the labeled and unlabeled peptides can be used to quantify the incorporation efficiency.

Protocol 3: ¹⁹F NMR Analysis of TFM-Labeled Proteins

This protocol provides a basic framework for acquiring ¹⁹F NMR spectra of TFM-labeled proteins.

Materials:

  • Purified TFM-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the TFM-labeled protein sample to a concentration of 0.1-1 mM in a suitable NMR buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the trifluoromethyl group is sensitive to its local environment within the protein.[1]

    • Multiple resonances may be observed, corresponding to TFM residues in different structural contexts.[1]

  • Data Analysis:

    • Analyze the chemical shifts and line widths of the ¹⁹F resonances to obtain information about protein structure and dynamics.

    • For interaction studies, acquire ¹⁹F NMR spectra in the presence and absence of a ligand to monitor changes in the chemical shifts, which can indicate binding events.

Visualizations

experimental_workflow cluster_culture Cell Culture and Growth cluster_labeling TFM Labeling and Expression cluster_analysis Downstream Analysis start Inoculate Met Auxotroph growth Grow in Met-Rich Medium start->growth harvest Harvest Cells growth->harvest starve Resuspend in Met-Free Medium (Methionine Starvation) harvest->starve add_tfm Add Met and TFM starve->add_tfm Transfer induce Induce with IPTG add_tfm->induce express Protein Expression induce->express harvest_labeled Harvest Labeled Cells express->harvest_labeled purify Purify Labeled Protein harvest_labeled->purify Process ms Mass Spectrometry (Incorporation Analysis) purify->ms nmr 19F NMR (Structural/Functional Analysis) purify->nmr

Caption: Workflow for TFM labeling of proteins in methionine auxotrophs.

logical_relationship met_auxotroph Methionine Auxotroph no_met_synthesis Inability to Synthesize Methionine met_auxotroph->no_met_synthesis Leads to tfm_incorporation Forced TFM Incorporation no_met_synthesis->tfm_incorporation Enables protein_labeling Successful Protein Labeling tfm_incorporation->protein_labeling Results in

Caption: Rationale for using methionine auxotrophs for TFM labeling.

signaling_pathway_analogy cluster_protein_synthesis Protein Synthesis Pathway methionine Methionine met_trna_synthetase Methionyl-tRNA Synthetase methionine->met_trna_synthetase tfm This compound tfm->met_trna_synthetase Competitive Inhibition trna_met Met-tRNA met_trna_synthetase->trna_met ribosome Ribosome trna_met->ribosome protein Protein Chain ribosome->protein

Caption: Competition of Methionine and TFM in protein synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Trifluoromethionine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethionine (TFM) incorporation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with the low incorporation efficiency of TFM into recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFM) and why is it used in protein research?

This compound (TFM or tfmM) is an analog of the natural amino acid methionine where the terminal methyl group is replaced by a trifluoromethyl group.[1][2] It is primarily used as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] The trifluoromethyl group provides a highly sensitive and distinct signal in ¹⁹F NMR, allowing researchers to study protein structure, dynamics, and interactions without interference from other atoms in the protein.[2][3]

Q2: What are the primary causes of low TFM incorporation efficiency?

Low incorporation efficiency is a significant challenge and typically stems from several factors:

  • Cytotoxicity: TFM can be toxic to expression hosts like E. coli, inhibiting cell growth and overall protein synthesis.[1][4]

  • Competition with Methionine: TFM directly competes with natural L-methionine (Met) for activation by the native methionyl-tRNA synthetase (MetRS) and subsequent incorporation into the polypeptide chain.[1]

  • Suboptimal MetRS Recognition: The host organism's native MetRS may not recognize and charge tRNAfMet with TFM as efficiently as it does with methionine, creating a bottleneck in protein synthesis.[2][3]

  • Suboptimal Expression Conditions: Factors such as media composition, induction time, temperature, and the choice of expression strain can profoundly impact the final yield and incorporation rate.[5]

Q3: How can I confirm that TFM has been successfully incorporated into my target protein?

The most direct method is ¹⁹F NMR spectroscopy , which specifically detects the fluorine signal from the incorporated TFM.[1][3] The resulting spectra can confirm incorporation and provide structural information. Additionally, mass spectrometry can be used to determine the precise molecular weight of the protein, which will increase according to the number of methionine residues replaced by the heavier TFM.

Q4: Is TFM toxic to E. coli?

Yes, TFM can be inhibitory to E. coli growth.[1] Some studies have also shown that related compounds can induce oxidative stress or generate toxic byproducts.[6] Therefore, optimizing the concentration of TFM and the overall health of the cell culture is critical for successful labeling.[7]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during TFM labeling experiments.

Problem Area 1: Low or No Yield of Target Protein

Q: My protein expression fails or is significantly reduced after adding TFM. What should I do?

A: This is often a sign of TFM toxicity or suboptimal culture conditions.

  • Check Cell Viability: First, confirm that your cells are viable after the addition of TFM. A significant drop in optical density (OD₆₀₀) post-induction compared to a control culture (with methionine) points to a toxicity issue.[7]

  • Optimize TFM Concentration: TFM is toxic at high concentrations. Perform a dose-response experiment by titrating TFM concentrations (e.g., 25 mg/L, 50 mg/L, 100 mg/L) to find the highest concentration that does not severely inhibit growth.

  • Gradual Adaptation: Instead of a sharp switch to TFM-containing media, try a protocol where cells are first grown in a methionine-rich medium to build biomass, and then switched to a methionine-free medium containing TFM just before or at the time of induction.[1]

  • Optimize Induction Conditions: High-level expression induced by a strong promoter can exacerbate the toxic effects of TFM. Try lowering the expression temperature (e.g., to 18-25°C), reducing the inducer concentration (e.g., IPTG), and extending the induction time.[5][8]

Problem Area 2: Good Protein Yield, but Low TFM Incorporation Rate

Q: I get a good yield of my protein, but analysis shows very little TFM has been incorporated. How can I improve the incorporation rate?

A: This indicates that natural methionine is outcompeting TFM for incorporation.

  • Use a Methionine Auxotrophic Strain: It is essential to use an E. coli strain that cannot synthesize its own methionine (e.g., BL21(DE3) Met-auxotroph). This prevents the cell from producing endogenous methionine that would compete with TFM.[6][9]

  • Ensure Methionine-Free Media: Use a minimal medium (e.g., M9) with no added methionine to maximize the uptake and use of TFM.[10] Be aware that complex media like LB contain methionine and are unsuitable for efficient labeling.

  • Implement a Methionine Starvation Step: Before adding TFM, gently pellet the cells and resuspend them in methionine-free medium for a short period (e.g., 30-60 minutes). This helps deplete the intracellular pool of methionine before introducing the analog.

  • Consider a Cell-Free System: In vitro cell-free protein synthesis systems offer a powerful alternative. These systems lack cell walls and metabolic feedback loops, allowing for direct control over the components. This has been shown to achieve remarkably high TFM incorporation where biosynthetic methods fail.[2][3]

Experimental Workflow and Pathway Diagrams

The following diagrams illustrate key processes and troubleshooting logic for TFM incorporation.

TroubleshootingWorkflow start Start: Low TFM Incorporation check_yield Assess Protein Yield start->check_yield low_yield Low / No Protein Yield check_yield->low_yield  Low good_yield Good Protein Yield check_yield->good_yield  Good check_toxicity Suspect Toxicity or Suboptimal Conditions low_yield->check_toxicity check_competition Suspect Met Competition or Low MetRS Activity good_yield->check_competition solution_toxicity Action: 1. Titrate TFM concentration 2. Lower induction temp 3. Reduce inducer (IPTG) 4. Check cell viability check_toxicity->solution_toxicity solution_competition Action: 1. Use Met-auxotrophic strain 2. Use Met-free minimal media 3. Deplete internal Met pools 4. Consider cell-free system check_competition->solution_competition end_success Successful Incorporation solution_toxicity->end_success solution_competition->end_success

Caption: Troubleshooting workflow for low TFM incorporation.

MetRS_Competition cluster_0 Amino Acid Pool Met L-Methionine (Met) MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS High Affinity TFM This compound (TFM) TFM->MetRS Lower Affinity Met_tRNA Met-tRNAfMet MetRS->Met_tRNA TFM_tRNA TFM-tRNAfMet MetRS->TFM_tRNA tRNA tRNAfMet ribosome Ribosome & Protein Synthesis Met_tRNA->ribosome TFM_tRNA->ribosome

Caption: Competition between Met and TFM for MetRS.

Quantitative Data Summary

The efficiency of TFM incorporation can vary widely based on the experimental setup. The table below summarizes reported incorporation levels under different conditions.

Protein TargetExpression SystemTFM Incorporation LevelKey ConditionReference
Phage λ LysozymeE. coli (in vivo)~70%Carefully controlled ratio of Met to TFM[1]
Phage λ LysozymeE. coli (in vivo)~31%Higher relative concentration of Met[1]
Cyclophilin ACell-Free SynthesisHigh EfficiencyIn vitro system lacking metabolic competition[3]
Protein GB1E. coli Met-auxotrophLow (TFM converted to SeM)¹TFM analog (TFSeM) used[6][9]

¹In this specific study with trifluoroselenomethionine (TFSeM), E. coli enzymes surprisingly converted the analog back to selenomethionine (SeM) before incorporation.[6][9]

Key Experimental Protocols
Protocol 1: TFM Labeling in E. coli Methionine Auxotroph

This protocol provides a general framework for incorporating TFM into a target protein using a methionine auxotrophic strain of E. coli.

Materials:

  • E. coli BL21(DE3) methionine auxotroph strain transformed with the expression plasmid.

  • M9 minimal medium supplemented with required nutrients (glucose, MgSO₄, CaCl₂) and antibiotics.

  • Stock solutions of L-methionine and L-trifluoromethionine.

  • Inducer (e.g., IPTG).

Methodology:

  • Starter Culture: Inoculate a single colony into 5-10 mL of M9 minimal medium supplemented with a limiting amount of L-methionine (e.g., 25 mg/L) and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium (containing antibiotic and the same limiting amount of L-methionine) with the overnight starter culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with vigorous shaking.

  • Monitor Growth: Monitor the cell growth by measuring OD₆₀₀ periodically. The growth will plateau as the initial methionine supply is exhausted.

  • Induction and Labeling: When the OD₆₀₀ reaches 0.5-0.8, cool the culture to the desired induction temperature (e.g., 20°C).

  • Methionine Depletion (Optional but Recommended): Pellet the cells by centrifugation (5000 x g, 10 min, 20°C). Discard the supernatant and gently resuspend the cell pellet in an equal volume of pre-warmed, methionine-free M9 medium. Incubate for 30-60 minutes.

  • Add TFM and Inducer: Add L-trifluoromethionine to the final desired concentration (e.g., 75-100 mg/L). Immediately after, add the inducer (e.g., IPTG to a final concentration of 0.1-0.5 mM).[8]

  • Expression: Incubate the culture at the lower temperature (e.g., 20°C) for 12-18 hours.[10]

  • Harvest Cells: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until protein purification.

Protocol 2: Verification of TFM Incorporation via Mass Spectrometry

This protocol outlines the conceptual steps to verify TFM incorporation.

  • Protein Purification: Purify the target protein from the cell lysate using an appropriate method (e.g., affinity chromatography). Ensure high purity to avoid contaminating signals.

  • Sample Preparation: Prepare the purified protein for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate) and concentration adjustment.

  • Intact Mass Analysis: Perform electrospray ionization mass spectrometry (ESI-MS) on the intact protein.

  • Data Analysis:

    • Calculate the theoretical molecular weight (MW) of the protein assuming 100% methionine incorporation.

    • Calculate the theoretical MW assuming 100% TFM incorporation. The mass difference between TFM (C₅H₆F₃NO₂S, MW ≈ 177.17 g/mol ) and Methionine (C₅H₁₁NO₂S, MW ≈ 149.21 g/mol ) is ~27.96 Da.

    • Compare the experimentally measured MW with the theoretical values. A mass shift corresponding to the number of replaced methionine residues will confirm incorporation. For a protein with 'n' methionine sites, a full replacement would result in a mass increase of approximately n * 27.96 Da. Partial incorporation will result in multiple peaks corresponding to different incorporation states.

References

Technical Support Center: Cytotoxicity of Trifluoromethionine in Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the cytotoxicity of trifluoromethionine (TFM) in protein expression systems. This guide is intended for researchers, scientists, and drug development professionals who are utilizing TFM for protein labeling and encountering challenges such as low yield, poor cell growth, or protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFM) and why is it used in protein expression?

A1: L-S-(trifluoromethyl)homocysteine, or this compound (TFM), is an analog of the natural amino acid methionine. It is primarily used as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies of proteins. The trifluoromethyl group offers a sensitive and distinct NMR signal, providing valuable insights into protein structure, dynamics, and interactions.

Q2: Is TFM toxic to expression host cells like E. coli?

A2: Yes, the biosynthetic incorporation of TFM can be challenging due to its cytotoxicity, which can negatively impact cell growth and significantly reduce protein yields. This toxicity is a known issue when using TFM in cellular expression systems.

Q3: What are the common signs of TFM-induced cytotoxicity in my culture?

A3: Common indicators of TFM cytotoxicity include:

  • Significantly slower cell growth or a lower final optical density (OD₆₀₀) compared to control cultures without TFM.

  • No colonies appearing after transformation when the protein of interest is toxic.[1]

  • Formation of insoluble protein aggregates, known as inclusion bodies.

  • Complete inhibition of cell growth.

Q4: How can I mitigate the cytotoxic effects of TFM in E. coli expression?

A4: Several strategies can be employed to manage TFM toxicity:

  • Optimize TFM Concentration: Titrate the concentration of TFM in your culture medium to find a balance between efficient incorporation and acceptable cell viability.

  • Supplement with Methionine: Provide a low level of natural methionine alongside TFM. This can help sustain cell viability while still allowing for significant TFM incorporation.

  • Delayed Induction and Temperature Reduction: Allow cells to reach a higher density in standard media before inducing protein expression and adding TFM. Lowering the induction temperature (e.g., to 18-25°C) can also reduce the metabolic stress on the cells and improve protein folding.[1]

  • Use a Tightly Regulated Promoter: Employ expression vectors with promoters that have very low basal expression levels to prevent premature production of the TFM-containing protein, which can be toxic.[1][2]

  • Consider Cell-Free Protein Synthesis (CFPS): For highly toxic proteins or when high incorporation efficiency is critical, cell-free systems are an excellent alternative as they are not susceptible to the cytotoxic effects on cell growth.[3]

Q5: What are the advantages of using a cell-free protein synthesis (CFPS) system for TFM incorporation?

A5: CFPS systems offer several advantages for producing TFM-labeled proteins:

  • Bypasses Cytotoxicity: Since there are no living cells, TFM's toxicity to the expression host is not a concern.[4]

  • High Incorporation Efficiency: CFPS allows for the incorporation of TFM at very high levels, which can be difficult to achieve in cellular systems.

  • Direct Control over Reaction Components: The open nature of CFPS allows for precise control over the concentration of TFM, amino acids, and other components to optimize protein synthesis.[5]

  • Higher Yields for Toxic Proteins: For proteins that are toxic to cells, CFPS can result in significantly higher yields of the target protein.[3][6]

Q6: My TFM-labeled protein is forming inclusion bodies. What can I do?

A6: Protein aggregation into inclusion bodies can be exacerbated by the incorporation of TFM. To address this:

  • Lower Expression Temperature: Reducing the temperature after induction slows down protein synthesis, which can promote proper folding.[1]

  • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression and reduce aggregation.[1]

  • Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the proper folding of the TFM-containing protein.

  • Use a Solubility-Enhancing Tag: Fusing your protein to a highly soluble partner, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), can improve its solubility.

Troubleshooting Guides

Problem 1: Poor or No Cell Growth After Adding TFM

This is a common issue stemming directly from the cytotoxic effects of this compound.

Logical Troubleshooting Flow

Caption: Troubleshooting workflow for poor cell growth.

Problem 2: Low Yield of TFM-Labeled Protein

Even with manageable cell growth, the final yield of the target protein can be disappointing.

Data Presentation: Expected Outcomes for Protein Yield
Expression SystemKey CharacteristicsExpected Yield for TFM-labeled Protein
Standard E. coli Expression High TFM concentration, optimal growth temperature (37°C).Very low to none due to high cytotoxicity.
Optimized E. coli Expression Titrated TFM:Methionine ratio, reduced temperature (18-25°C), tightly controlled induction.Moderate, but often significantly lower than the wild-type protein.
Cell-Free Protein Synthesis (CFPS) No living cells, direct addition of TFM.High, often comparable to or exceeding yields of non-toxic proteins in cellular systems.[3][6]

Logical Troubleshooting Flow

Caption: Troubleshooting workflow for low protein yield.

Problem 3: Protein Aggregation and Inclusion Body Formation

The incorporation of TFM can alter protein folding, leading to aggregation.

Logical Troubleshooting Flow

Cell_vs_CFPS cluster_cellular Cellular Expression cluster_cell_free Cell-Free Expression A E. coli with Plasmid B Growth in Medium A->B C Induction + TFM Addition B->C D TFM Uptake C->D E Cytotoxicity D->E F Protein Synthesis D->F G Low Yield / Aggregation E->G F->G Misfolding H Cell Extract + Plasmid I Add TFM & Reagents H->I J Protein Synthesis I->J K High Yield Soluble Protein J->K

References

Technical Support Center: Improving the Yield of Trifluoromethionine-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethionine (TFM) protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and quality of TFM-labeled proteins.

Troubleshooting Guides

This section addresses common issues encountered during the expression of this compound-labeled proteins. Each problem is detailed with potential causes and recommended solutions.

Problem: Low or No Yield of TFM-Labeled Protein

A common challenge in the production of TFM-labeled proteins is a significant reduction in yield compared to the wild-type protein. This can manifest as faint or absent bands on an SDS-PAGE gel.

Potential Causes and Solutions

Potential CauseRecommended Solution
Toxicity of this compound This compound and its analogs can be toxic to expression hosts like E. coli, leading to inhibited growth and reduced protein synthesis.[1][2][3][4] Lower the concentration of TFM in the growth media. Optimize the induction time and temperature; a lower temperature (e.g., 15-25°C) for a longer duration can sometimes mitigate toxicity.[4] Consider using a tightly regulated promoter system (e.g., pBAD) to minimize basal expression of the toxic protein before induction.[3][5]
Inefficient Incorporation of TFM The host cell's native methionine may outcompete TFM for incorporation into the protein. This can be due to incomplete depletion of methionine or inefficient activity of the methionyl-tRNA synthetase (MetRS) with TFM. Use a methionine auxotrophic strain of E. coli (e.g., B834) which cannot synthesize its own methionine. Ensure complete removal of methionine from the minimal media before inducing protein expression with TFM.[6] Consider using an engineered MetRS that has a higher affinity for TFM.
Suboptimal Expression Conditions Standard protein expression protocols may not be optimal for incorporating non-canonical amino acids like TFM. Optimize the concentration of the inducer (e.g., IPTG).[7] Test different expression strains, as some may be more tolerant to TFM.[4] For cell-free protein synthesis (CFPS), optimize the concentration of all components, including TFM, energy sources (like phosphoenolpyruvate), and amino acids.[8][9][10]
Protein Instability or Degradation The incorporation of TFM may alter the protein's structure, leading to instability and degradation by cellular proteases. Perform expression at lower temperatures to reduce protease activity.[4] Use protease inhibitor cocktails during cell lysis and purification.
Problem: Incomplete Labeling (Mixture of Labeled and Unlabeled Protein)

Mass spectrometry or other analytical techniques may reveal a mixed population of proteins, with some containing methionine and others containing this compound.

Potential Causes and Solutions

Potential CauseRecommended Solution
Insufficient Methionine Depletion Residual methionine in the growth medium will be incorporated into the protein. Thoroughly wash the cells to remove any remaining methionine before resuspending them in the labeling medium. Use a defined minimal medium to have better control over the nutrient composition.
Activity of Methionine Biosynthesis Pathway The host organism may still be synthesizing its own methionine, even in a minimal medium. Use a methionine auxotroph strain. Inhibit the methionine biosynthesis pathway using metabolic inhibitors, but be cautious as this can also impact cell viability.
Suboptimal TFM Concentration If the concentration of TFM is too low, it may not effectively compete with any residual methionine. Experiment with a range of TFM concentrations to find the optimal balance between labeling efficiency and cell toxicity.[11]
Problem: Protein Aggregation or Misfolding

The expressed TFM-labeled protein may be found in inclusion bodies, indicating improper folding.

Potential Causes and Solutions

Potential CauseRecommended Solution
Structural Perturbation by TFM The bulky and highly electronegative trifluoromethyl group can disrupt the local protein structure and lead to misfolding. Lower the expression temperature to slow down protein synthesis and allow more time for proper folding.[4] Co-express molecular chaperones (e.g., GroEL/GroES) to assist in protein folding.
High Protein Expression Rate Rapid production of the protein can overwhelm the cell's folding machinery. Use a lower concentration of the inducer to reduce the rate of protein expression.[7] A weaker promoter might also be beneficial.
Suboptimal Buffer Conditions during Lysis and Purification The choice of buffer can significantly impact protein stability. Screen different buffer pH and salt concentrations to find conditions that favor the solubility of the labeled protein. Include additives like glycerol or non-detergent sulfobetaines in the lysis and purification buffers to help stabilize the protein.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for labeling in E. coli?

A1: The optimal concentration can vary depending on the protein and the expression system. A good starting point is typically in the range of 50-100 mg/L. It is advisable to perform a titration experiment to determine the ideal concentration that maximizes incorporation without causing excessive toxicity to the cells.[11]

Q2: Which E. coli strains are best suited for TFM labeling?

A2: Methionine auxotrophic strains, such as B834, are highly recommended. These strains cannot synthesize their own methionine, which facilitates its replacement with TFM. Strains that are engineered for the expression of toxic proteins, like C41(DE3) or C43(DE3), may also be beneficial.[4]

Q3: Is cell-free protein synthesis (CFPS) a better option for producing TFM-labeled proteins?

A3: CFPS offers several advantages for incorporating non-canonical amino acids like TFM.[12] Since it's an open system, you have direct control over the concentration of all components, including TFM and the 19 other amino acids, which can lead to higher incorporation efficiency.[9] CFPS also bypasses the issue of cell toxicity.[1] However, CFPS can be more expensive and may not be suitable for all proteins.

Q4: How can I confirm the incorporation of this compound into my protein?

A4: The most definitive method is mass spectrometry. The mass of a TFM-labeled protein will be different from the unlabeled version. For proteins with a single methionine, you can expect a mass shift. For proteins with multiple methionines, the mass difference will be more pronounced.

Q5: My TFM-labeled protein has no activity. What could be the reason?

A5: The trifluoromethyl group is larger and more electron-withdrawing than the methyl group of methionine. If the methionine residue is located in or near the active site of the protein, its replacement with TFM could disrupt the local structure and abolish activity. Consider creating mutants where other, less critical methionine residues are replaced with TFM.

Experimental Protocols

Protocol 1: TFM Labeling in E. coli (Methionine Auxotroph)

This protocol is a general guideline for expressing a TFM-labeled protein in a methionine auxotrophic E. coli strain.

  • Transformation: Transform the expression plasmid into a competent methionine auxotrophic E. coli strain (e.g., B834).

  • Starter Culture: Inoculate a single colony into 5 mL of rich medium (e.g., LB) and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal medium (e.g., M9) supplemented with all amino acids except methionine with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Methionine Depletion: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 salts to remove any residual methionine.

  • Labeling and Induction: Resuspend the cell pellet in 1 L of fresh M9 medium containing all amino acids except methionine, and supplement with this compound (50-100 mg/L). Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the pellet in a suitable lysis buffer containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Purify the TFM-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Quantitative Data for Protocol 1

ParameterRecommended Range
Starting OD600 0.6 - 0.8
This compound Conc. 50 - 100 mg/L
Inducer (IPTG) Conc. 0.1 - 1 mM
Expression Temperature 18 - 25 °C
Expression Duration 12 - 16 hours

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification & Analysis Transformation Transformation of Plasmid into Met Auxotroph Starter_Culture Overnight Starter Culture (Rich Medium) Transformation->Starter_Culture Main_Culture Inoculate Main Culture (Minimal Medium without Met) Starter_Culture->Main_Culture Met_Depletion Harvest and Wash Cells (Remove Residual Met) Main_Culture->Met_Depletion Labeling_Induction Resuspend in Labeling Medium (+TFM, +Inducer) Met_Depletion->Labeling_Induction Protein_Expression Incubate at Reduced Temperature Labeling_Induction->Protein_Expression Harvest_Lysis Harvest Cells and Lyse Protein_Expression->Harvest_Lysis Purification Purify Labeled Protein Harvest_Lysis->Purification Analysis Confirm Incorporation (e.g., Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for TFM-labeling in E. coli.

methionine_biosynthesis cluster_pathway Methionine Biosynthesis Pathway cluster_inhibition TFM Incorporation Strategy Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Homoserine Homoserine Aspartate_semialdehyde->Homoserine O_Succinyl_homoserine O_Succinyl_homoserine Homoserine->O_Succinyl_homoserine Cystathionine Cystathionine O_Succinyl_homoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine Protein_Synthesis Protein Synthesis (Ribosome) Methionine->Protein_Synthesis Incorporation Cysteine Cysteine Cysteine->Cystathionine Met_Auxotroph Use Methionine Auxotrophic Strain Met_Auxotroph->Methionine Blocks Synthesis TFM_Addition Add this compound (TFM) Labeled_Protein TFM-Labeled Protein TFM_Addition->Labeled_Protein Protein_Synthesis->Labeled_Protein Unlabeled_Protein Unlabeled_Protein Protein_Synthesis->Unlabeled_Protein Wild-type Protein

Caption: Methionine biosynthesis pathway and TFM incorporation.

troubleshooting_tree Start Low/No Protein Yield Check_Toxicity Is cell growth inhibited? Start->Check_Toxicity Check_Labeling Is labeling incomplete? Check_Toxicity->Check_Labeling No Reduce_TFM Lower TFM concentration Check_Toxicity->Reduce_TFM Yes Check_Aggregation Is protein in inclusion bodies? Check_Labeling->Check_Aggregation No Use_Auxotroph Use methionine auxotroph Check_Labeling->Use_Auxotroph Yes Lower_Temp Lower expression temperature Check_Aggregation->Lower_Temp Yes Optimize_Induction Optimize inducer concentration and expression temperature Reduce_TFM->Optimize_Induction Improve_Wash Improve cell washing steps Use_Auxotroph->Improve_Wash Coexpress_Chaperones Co-express chaperones Lower_Temp->Coexpress_Chaperones

Caption: Troubleshooting decision tree for low protein yield.

References

Technical Support Center: Overcoming Protein Insolubility with Trifluoromethionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using trifluoromethionine (TFM) to enhance protein solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFM) and how can it improve protein solubility? A1: L-S-(trifluoromethyl)homocysteine, or this compound (TFM), is an analog of the amino acid methionine where the terminal methyl group is replaced by a trifluoromethyl (CF3) group. Fluorinated amino acids are more hydrophobic than their standard counterparts, which can enhance the hydrophobic effect—a major driving force in protein folding. This enhanced hydrophobicity can lead to greater protein stability, protecting the protein against chemical and thermal denaturation and reducing its propensity to aggregate, thereby improving its apparent solubility.

Q2: What are the main challenges associated with incorporating TFM into proteins? A2: The primary challenges are cytotoxicity and incompatibility with the natural protein synthesis machinery.[1][2] TFM can be inhibitory to cell growth.[3] Furthermore, extensively fluorinated amino acids are often not recognized efficiently by the endogenous aminoacyl-tRNA synthetases, which can lead to low incorporation efficiency in standard in vivo expression systems.[2]

Q3: What are the most common methods for expressing TFM-labeled proteins? A3: The two most effective methods are:

  • In vivo expression using methionine-auxotrophic E. coli strains: These strains cannot synthesize their own methionine, making them reliant on the methionine supplied in the growth media. By carefully controlling the concentrations of methionine and TFM, the cell can be induced to incorporate TFM into the expressed protein.[3][4]

  • Cell-Free Protein Synthesis (CFPS): This in vitro method bypasses the constraints of a living cell, such as cytotoxicity.[5][6] It allows for direct manipulation of the reaction environment and can achieve remarkably high and efficient incorporation of TFM, which is often impossible via biosynthetic means.[1][2]

Q4: How can I verify that TFM has been successfully incorporated into my protein? A4: Mass spectrometry is the gold-standard method to assess and characterize the incorporation of fluorine into proteins.[7] It allows for the accurate mass determination of the protein or its digested peptides, confirming the presence of the heavier TFM residues.[8] Additionally, 19F NMR spectroscopy is a powerful tool, as the fluorine nucleus provides a sensitive probe with no background signals from the biological system.[1][3]

Troubleshooting Guides

Low Expression Yield or Poor Cell Growth

Q: My E. coli culture is not growing well after adding TFM, or the final protein yield is very low. What should I do? A: This is a common issue due to the cytotoxicity of TFM.[3]

  • Optimize Growth and Induction Strategy: Do not attempt to grow the methionine auxotroph on TFM alone, as it will not support growth.[3] First, grow the cells in a methionine-rich medium to a sufficient density (e.g., OD600 ≈ 1.0). Then, pellet the cells, wash them to remove methionine, and resuspend them in a medium containing TFM just before inducing protein expression.[4]

  • Adjust TFM and Methionine Concentrations: The relative concentrations of L-methionine and L-TFM in the induction medium are critical. You may need to empirically determine the optimal ratio to balance cell viability with incorporation efficiency. Titrate the TFM concentration and consider adding a very small amount of L-methionine to maintain minimal metabolic activity.

  • Lower Expression Temperature: Reducing the post-induction temperature (e.g., to 18-25°C) slows down cellular processes, which can reduce protein aggregation and mitigate the toxic effects of TFM.[9]

  • Consider Cell-Free Synthesis: If toxicity remains a significant barrier, a cell-free protein synthesis (CFPS) system is the best alternative, as it is not constrained by cell viability.[6][10]

Low Incorporation Efficiency

Q: Mass spectrometry analysis shows very low or no incorporation of TFM. How can I improve the efficiency? A: Low incorporation efficiency is often due to competition with endogenous methionine or poor recognition by the translational machinery.

  • Ensure Complete Methionine Removal: When using auxotrophic strains, it is crucial to thoroughly wash the cell pellet to remove all residual methionine from the growth medium before resuspending in the TFM-containing induction medium.[4]

  • Optimize TFM Concentration: While high concentrations can be toxic, the concentration of TFM must be sufficient to outcompete any residual methionine. Experiment with a range of TFM concentrations in the induction medium.

  • Verify Host Strain: Confirm that your E. coli strain is indeed a methionine auxotroph. You can test this by plating a colony on a minimal medium plate lacking methionine; no growth should be observed.[4]

  • Switch to Cell-Free Synthesis: CFPS systems offer superior control and typically result in much higher incorporation efficiencies for unnatural amino acids like TFM.[1][2]

Protein is Still Insoluble or Aggregates During Purification

Q: I have confirmed TFM incorporation, but my protein still precipitates or is found in inclusion bodies. What are the next steps? A: While TFM enhances stability, it is not a universal solution for all insolubility problems.

  • Optimize Lysis and Purification Buffers: Screen different buffer conditions. Vary the pH, ionic strength (e.g., NaCl concentration), and include stabilizing additives.[11][12]

    • Additives: Consider adding glycerol (up to 20%), non-ionic detergents (e.g., up to 2% Tween-20), or a mixture of arginine and glutamate to the lysis and purification buffers to disrupt non-specific interactions and improve solubility.[12][13]

    • Reducing Agents: For proteins with cysteine residues, include a reducing agent like DTT or TCEP to prevent aggregation caused by incorrect disulfide bond formation.[13]

  • Perform a Thermal Shift Assay (TSA): Use a TSA (Thermofluor) to empirically determine the optimal buffer conditions for your TFM-labeled protein's stability.[11][14] A higher melting temperature (Tm) indicates greater stability.[15]

  • Refolding from Inclusion Bodies: If the protein is in inclusion bodies, you may need to perform a denaturation/refolding protocol. This involves solubilizing the inclusion bodies with a strong denaturant (e.g., 6M Guanidinium-HCl) and then slowly removing the denaturant to allow the protein to refold.

Purification Issues

Q: I am losing my TFM-labeled protein during affinity chromatography. What could be wrong? A: This could be an issue with the affinity tag or the binding/wash conditions.

  • Check Tag Accessibility: The incorporation of TFM could have induced a subtle conformational change that masks the affinity tag (e.g., His-tag).[3] If you suspect this, you may need to perform the purification under denaturing conditions to expose the tag.[16]

  • Optimize Wash Conditions: Your wash buffer may be too stringent, causing the protein to elute prematurely. Try lowering the concentration of the competing agent (e.g., imidazole for His-tags) or adjusting the pH and salt concentration in the wash buffer.[16]

  • Verify Tag Integrity: Ensure your gene construct is correct and that the affinity tag was not cleaved by cellular proteases. A Western blot using an anti-tag antibody on the crude lysate can confirm expression of the full-length tagged protein.[16]

Quantitative Data Summary

The following tables provide examples of quantitative data reported in studies involving TFM incorporation and protein stability analysis.

Table 1: TFM Incorporation Efficiency.

Protein Expression System TFM Incorporation Level Citation
Bacteriophage Lambda Lysozyme E. coli Methionine Auxotroph 31% (Low Incorporation Condition) [3]
Bacteriophage Lambda Lysozyme E. coli Methionine Auxotroph 70% (High Incorporation Condition) [3]

| Cyclophilin A | Cell-Free Synthesis | Remarkably High Efficiency |[1][2] |

Table 2: Example of Thermal Shift (ΔTm) Data upon Ligand Binding.

Protein Ligand Tm (Protein Alone) Tm (Protein + Ligand) ΔTm Citation

| RecA | 5 mM ATP | 53.2°C | 57.7°C | +4.5°C |[15] |

Key Experimental Protocols

Protocol 1: TFM Incorporation in E. coli Methionine Auxotrophs

(This protocol is adapted from the general principles for amino acid labeling in auxotrophic strains)[4]

  • Transformation: Transform the expression plasmid for your protein of interest into a methionine-auxotrophic E. coli strain (e.g., B834(DE3)). Plate on minimal medium agar plates supplemented with L-methionine.

  • Starter Culture: Inoculate a single colony into 5-10 mL of minimal medium containing L-methionine (e.g., 50 mg/L) and the appropriate antibiotic. Grow overnight at 37°C.

  • Main Culture Growth: Add the overnight culture to 1 L of minimal medium supplemented with L-methionine (50 mg/L) and antibiotic. Grow at 37°C with shaking until the culture reaches an OD600 of approximately 1.0.

  • Cell Harvest and Wash: Centrifuge the cell culture (e.g., 4000 rpm, 10 min, 4°C) to pellet the cells. Discard the supernatant. Resuspend the cell pellet in 1 L of fresh minimal medium without L-methionine to wash the cells. Centrifuge again and discard the supernatant. This wash step is critical to remove residual methionine.

  • Induction: Resuspend the washed cell pellet in 1 L of fresh minimal medium. Add L-trifluoromethionine (TFM) to the desired final concentration (e.g., 50-100 mg/L, requires optimization). Allow the cells to adapt for 30 minutes.

  • Expression: Induce protein expression by adding IPTG (or the appropriate inducer for your system). If desired, reduce the temperature to 18-25°C. Continue to culture for 4-16 hours.

  • Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Protein Stability Analysis via Thermal Shift Assay (Thermofluor)

(Based on standard Thermofluor/DSF protocols)[17][18]

  • Reagents:

    • Purified TFM-labeled protein (stock at ~0.5-1 mg/mL).

    • SYPRO Orange dye (e.g., 5000x stock in DMSO).

    • A panel of buffers to screen (different pH, salts, additives).

    • Optically clear 96-well PCR plate.

    • Real-time PCR instrument with melt-curve capability.

  • Preparation of Master Mix: In a microcentrifuge tube, prepare a master mix of your protein and the dye. For a 20 µL final reaction volume, you might mix:

    • Protein to a final concentration of 2-5 µM.

    • SYPRO Orange dye to a final concentration of 5x.

    • Nuclease-free water.

    • Note: The optimal protein and dye concentrations may need to be determined empirically, but these are common starting points.[14]

  • Plate Setup:

    • Pipette 18 µL of the protein/dye master mix into each well of the 96-well plate.

    • Add 2 µL of the corresponding buffer or ligand from your screening panel to each well. Include a "no protein" control (buffer + dye only) to measure background fluorescence.[17]

    • Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment. A typical program involves a temperature ramp from 25°C to 99°C with an increment of 1°C per minute, measuring fluorescence at each step.[19]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. A sigmoidal curve represents the protein unfolding.[20]

    • The melting temperature (Tm) is the midpoint of this transition, which can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the negative first derivative (-dF/dT).[18][20]

    • Compare the Tm values across different conditions. A higher Tm indicates greater protein stability.

Protocol 3: Workflow for TFM Incorporation Verification via Mass Spectrometry

(A general workflow for protein analysis by MS)[8][21]

  • Sample Preparation: Run a small amount of your purified wild-type (unlabeled) and putative TFM-labeled protein on an SDS-PAGE gel.

  • In-Gel Digestion: Excise the corresponding protein bands from the gel. Destain the gel pieces, then reduce the disulfide bonds (with DTT) and alkylate the free cysteines (with iodoacetamide). Finally, digest the protein into smaller peptides overnight using a sequence-specific protease, most commonly trypsin.[7][21]

  • Peptide Extraction: Extract the peptides from the gel matrix.

  • LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by HPLC and then ionized (typically by electrospray ionization, ESI) before entering the mass spectrometer.[8]

  • Data Analysis:

    • The mass spectrometer measures the mass-to-charge ratio of the peptides.

    • Compare the peptide masses from the TFM-labeled sample to the wild-type sample.

    • Peptides containing methionine in the wild-type sample will show a predictable mass increase in the TFM-labeled sample corresponding to the replacement of a -CH3 group (mass ≈ 15 Da) with a -CF3 group (mass ≈ 69 Da).

    • This mass shift provides direct confirmation of TFM incorporation.

Visualizations

Experimental and Analytical Workflow

TFM_Workflow cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_analysis Verification & Characterization plasmid Expression Plasmid transform Transform Met- Auxotroph E. coli plasmid->transform growth Grow in Met-Rich Medium transform->growth induction Wash & Resuspend in TFM Medium; Induce Expression growth->induction lysis Cell Lysis induction->lysis purify Affinity Chromatography lysis->purify ms Mass Spectrometry (Confirm Incorporation) purify->ms tsa Thermal Shift Assay (Assess Stability) purify->tsa

Caption: General workflow for expressing, purifying, and analyzing TFM-labeled proteins.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield of Soluble TFM-Labeled Protein q_growth Poor Cell Growth or Lysis? start->q_growth a_growth Optimize TFM/Met Ratio Lower Induction Temp Consider Cell-Free System q_growth->a_growth Yes q_insoluble Protein in Inclusion Bodies? q_growth->q_insoluble No a_insoluble Optimize Lysis Buffer (pH, salt, additives) Perform Refolding Protocol q_insoluble->a_insoluble Yes q_purification Protein Lost During Purification? q_insoluble->q_purification No a_purification Check Tag Accessibility (Consider Denaturing Purification) Optimize Wash/Elution Buffers q_purification->a_purification Yes end_node Re-evaluate Expression Strategy / Construct q_purification->end_node No

Caption: Decision tree for troubleshooting low yields of soluble TFM-labeled protein.

Logical Relationship Diagram

Logical_Diagram tfm TFM Incorporation hydrophobicity Increased Side-Chain Hydrophobicity tfm->hydrophobicity stability Enhanced Protein Thermal & Chemical Stability hydrophobicity->stability solubility Improved Apparent Solubility / Reduced Aggregation stability->solubility

Caption: The intended mechanism of action for TFM in improving protein properties.

References

Technical Support Center: 19F NMR Spectroscopy of Trifluoromethionine-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19F NMR of trifluoromethionine (TFM)-labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Why do I observe broad signals in my 19F NMR spectrum?

Broad signals are a common issue in 19F NMR of proteins and can arise from several factors:

  • Protein Aggregation: High protein concentrations can lead to aggregation, which increases the effective molecular weight and slows down molecular tumbling, resulting in broader lines.

  • Chemical Exchange: The TFM residue may be located in a region of the protein undergoing conformational exchange on an intermediate timescale relative to the NMR experiment.

  • High Labeling Incorporation: High levels of fluorination (>80%) can sometimes increase protein disorder, leading to line broadening.[1] In some cases, lower, fractional enrichment (60-76%) can improve resolution without significant loss of signal-to-noise.[1]

  • Chemical Shift Anisotropy (CSA): CSA is a significant relaxation mechanism for 19F, and its effect increases with the square of the magnetic field strength.[2][3] While the fast rotation of the trifluoromethyl group helps to average out CSA, it can still contribute to line broadening, especially in large proteins with slow tumbling times.[3][4]

Q2: My signal-to-noise ratio (S/N) is poor. How can I improve it?

A low signal-to-noise ratio can hinder the detection and analysis of 19F signals. Consider the following to improve your S/N:

  • Increase Protein Concentration: A higher concentration of the labeled protein will result in a stronger NMR signal. However, be mindful of potential aggregation (see Q1).

  • Increase the Number of Scans: Averaging more scans will improve the S/N, as the signal increases linearly with the number of scans while the noise increases with the square root of the number of scans.

  • Use a Cryoprobe: A cryogenically cooled probe significantly enhances sensitivity and is recommended for optimal protein-observed 19F NMR experiments.[2]

  • Optimize Acquisition Parameters: Ensure that the recycle delay is sufficiently long (typically 1-5 times the T1 relaxation time) to allow for full relaxation of the 19F nuclei between scans.

Q3: I see multiple sharp peaks in my spectrum that I don't think are from my protein. What could they be?

Sharp signals in a 19F NMR spectrum of a protein sample often indicate the presence of small, fluorine-containing molecules.[2] These could be:

  • Residual this compound: Unincorporated L-S-(trifluoromethyl)homocysteine from the expression media.

  • Proteolytic Degradation Products: Small, fluorinated peptides resulting from the breakdown of your protein sample.[2]

  • Contaminants: Fluorine-containing compounds from other sources.

It is crucial to ensure high purity of the protein sample to avoid misinterpretation of these signals.

Q4: Why do I see four resonances when my protein only contains three methionine residues?

This phenomenon has been observed in cases of TFM-labeled proteins and can be an indication of subtle conformational changes induced by the incorporation of the TFM analogue.[5] The different chemical environments of the TFM reporters can lead to distinct signals. In some instances, one methionine position might give rise to two separate resonances, with the intensities of these peaks being influenced by the extent of TFM incorporation.[5]

Q5: How does the incorporation of this compound affect my protein's structure and function?

Generally, the incorporation of fluorinated amino acids like TFM is considered to have a minimal perturbing effect on the overall protein structure and function.[5][6][7] However, it is always recommended to verify this for your specific protein. Functional assays should be performed on the TFM-labeled protein to ensure that its activity is comparable to the wild-type protein.[5] High levels of incorporation have, in some studies, been linked to increased protein disorder.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your 19F NMR experiments with this compound-labeled proteins.

Issue 1: Unexpected Number of Peaks or Peak Splitting
Symptom Possible Cause Recommended Solution
More peaks than expected number of methionine residues.- Conformational heterogeneity.[5]- Presence of multiple folded states.- Vary temperature to see if peaks coalesce.- Perform ligand titration experiments to check for conformational changes upon binding.
Splitting of a single resonance.- Incomplete incorporation leading to a mixture of labeled and unlabeled protein at the same site, causing slight environmental differences.[2]- Confirm incorporation levels using mass spectrometry.- Optimize protein expression and purification to ensure homogeneity.
Issue 2: Poor Spectral Quality
Symptom Possible Cause Recommended Solution
Broad, unresolved peaks.- Protein aggregation.- High viscosity of the sample.- Intermediate chemical exchange.[2]- Optimize protein concentration and buffer conditions (pH, ionic strength).- Acquire spectra at different temperatures.- Use a lower magnetic field spectrometer to reduce the effects of CSA.[2]
Low signal-to-noise.- Low protein concentration.- Insufficient number of scans.- Non-optimal probe tuning.- Concentrate the protein sample.- Increase the acquisition time.- Ensure the NMR probe is properly tuned to the 19F frequency.
Baseline distortions (rolling baseline).- Incorrect acquisition parameters (e.g., acquisition delay).- Broad background signals from the probe or sample tube.- Increase the pre-acquisition delay.- Use background subtraction methods.- Use high-quality NMR tubes.

Experimental Protocols

Key Experiment: 1D 19F NMR of a this compound-Labeled Protein

This protocol outlines the general steps for acquiring a one-dimensional 19F NMR spectrum of a protein labeled with this compound.

1. Sample Preparation:

  • Protein Purification: Purify the TFM-labeled protein to >95% homogeneity to avoid signals from impurities.

  • Buffer Selection: Use a deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.4 in 99.9% D2O) to minimize the solvent signal.

  • Protein Concentration: Aim for a protein concentration in the range of 25-100 µM.[2] Higher concentrations can be used if aggregation is not an issue.

  • Reference Standard: Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid - TFA) for chemical shift referencing and concentration determination.

2. NMR Spectrometer Setup:

  • Probe: Use a cryoprobe tuned for 19F detection for optimal sensitivity.[2]

  • Temperature: Set the experiment temperature to a value where the protein is known to be stable and folded (e.g., 298 K).

  • Locking and Shimming: Lock on the deuterium signal from the solvent and shim the magnetic field to achieve good homogeneity.

3. Acquisition Parameters:

Parameter Typical Value Notes
Pulse Program A standard 1D pulse-acquire sequence.Proton decoupling is often beneficial to sharpen the 19F signals.
Spectral Width ~50 ppmThis should be wide enough to encompass the expected chemical shifts of TFM and the reference standard.
Acquisition Time 0.5 - 1.0 s
Recycle Delay (d1) 1.0 - 2.0 sShould be at least 1-2 times the longest T1 of interest.
Number of Scans (ns) 1024 - 4096 (or more)Dependent on sample concentration and desired signal-to-noise.

4. Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening of 5-10 Hz) to improve the signal-to-noise ratio.

  • Fourier transform the FID.

  • Phase the spectrum manually.

  • Reference the chemical shifts to the internal standard.

Visualizations

Troubleshooting_Workflow cluster_broad Troubleshooting Broad Signals cluster_low_sn Troubleshooting Low S/N cluster_extra_peaks Troubleshooting Extra Peaks start Start: 19F NMR Spectrum Acquired issue Identify Issue in Spectrum start->issue broad Broad Signals issue->broad Poor Resolution low_sn Low S/N issue->low_sn Weak Signal extra_peaks Extra/Unexpected Peaks issue->extra_peaks Artifacts check_conc Check for Aggregation (e.g., DLS) broad->check_conc inc_conc Increase Concentration low_sn->inc_conc check_purity Check Sample Purity (e.g., SDS-PAGE, MS) extra_peaks->check_purity vary_temp Vary Temperature check_conc->vary_temp check_exchange Assess Chemical Exchange vary_temp->check_exchange solution Optimized Spectrum check_exchange->solution inc_scans Increase Number of Scans inc_conc->inc_scans use_cryoprobe Use Cryoprobe inc_scans->use_cryoprobe use_cryoprobe->solution check_degradation Assess Proteolytic Degradation check_purity->check_degradation check_degradation->solution

Caption: A general workflow for troubleshooting common issues in 19F NMR spectra of this compound-labeled proteins.

Experimental_Workflow start Start: TFM-Labeled Protein sample_prep Sample Preparation - Purify Protein - Prepare NMR Buffer - Add Reference start->sample_prep spectrometer_setup Spectrometer Setup - Tune Probe - Lock & Shim - Set Temperature sample_prep->spectrometer_setup acquisition Data Acquisition - Set Parameters - Acquire FID spectrometer_setup->acquisition processing Data Processing - FT, Phasing - Referencing acquisition->processing analysis Spectral Analysis processing->analysis

Caption: A streamlined workflow for a typical 1D 19F NMR experiment on a this compound-labeled protein.

References

Technical Support Center: Minimizing Trifluoromethionine-Induced Protein Misfolding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating trifluoromethionine (TFM) into recombinant proteins. Our goal is to help you mitigate potential protein misfolding and aggregation issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFM) and why is it used?

A1: this compound (TFM), or S-trifluoromethyl-L-homocysteine, is a non-canonical amino acid analogue of methionine where the S-methyl group is replaced by a trifluoromethyl group.[1] It is often incorporated into proteins for ¹⁹F NMR studies to probe protein structure and dynamics, as the fluorine nucleus provides a sensitive spectroscopic marker.[2][3]

Q2: Can the incorporation of TFM lead to protein misfolding and aggregation?

A2: Yes, while fluorinated amino acids can sometimes enhance protein stability, the incorporation of TFM may lead to protein misfolding and aggregation.[4][5] The highly hydrophobic nature of the trifluoromethyl group can alter local protein conformation and intermolecular interactions, potentially exposing hydrophobic patches that promote aggregation.[4][6] Studies have shown that TFM incorporation can induce subtle conformational changes in protein structure.[2][3]

Q3: What are the initial signs of TFM-induced protein misfolding in my expression culture?

A3: Common indicators include the formation of insoluble inclusion bodies, which are dense aggregates of misfolded proteins.[7][8] You may observe a significant portion of your target protein in the insoluble fraction after cell lysis. Other signs can be a decrease in the yield of soluble protein compared to the wild-type protein expression and a loss of biological activity.[7]

Q4: How can I reduce the toxicity of TFM to my expression host?

A4: TFM can be inhibitory to cell growth.[2][3] To mitigate this, it's recommended to initially grow the cells in a methionine-rich medium to establish a healthy culture. Protein expression and TFM incorporation should then be induced under carefully controlled concentrations of both L-methionine and L-TFM.[2][3]

Troubleshooting Guide

Issue 1: Low Yield of Soluble TFM-Containing Protein

If you are experiencing a low yield of soluble protein after TFM incorporation, consider the following troubleshooting steps.

Troubleshooting Workflow

start Low Soluble Yield optimize_expression Optimize Expression Conditions start->optimize_expression chaperones Co-express with Chaperones optimize_expression->chaperones If yield is still low end Improved Soluble Yield optimize_expression->end If successful additives Use Folding Additives chaperones->additives For further improvement chaperones->end If successful additives->end

Caption: Troubleshooting workflow for low soluble protein yield.

Potential Causes and Solutions:

Potential Cause Recommended Solution
High Expression Rate Overwhelms Folding Machinery Lower the induction temperature (e.g., to 18-25°C) to slow down protein synthesis, allowing more time for proper folding.[8] Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of transcription.[8]
Insufficient Chaperone Activity Co-express molecular chaperones such as DnaK/DnaJ/GrpE or GroEL/GroES. These chaperones can assist in the proper folding of the TFM-containing protein and prevent aggregation.[9][10][11]
Suboptimal Buffer Conditions During purification, screen different buffer conditions (pH, salt concentration) to find the optimal environment for your protein's stability.[12][13]
Protein Aggregation During Purification Add stabilizing agents to your purification buffers, such as L-arginine (0.2-0.5 M), glycerol (5-10%), or non-detergent sulfobetaines.[12][14]
Issue 2: Protein Aggregation Detected Post-Purification

Even if you obtain some soluble protein, it may be prone to aggregation over time.

Troubleshooting Workflow

start Post-Purification Aggregation sec Characterize Aggregates (SEC) start->sec buffer_opt Optimize Storage Buffer sec->buffer_opt storage_cond Modify Storage Conditions buffer_opt->storage_cond end Stable Protein storage_cond->end

Caption: Troubleshooting workflow for post-purification aggregation.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Unfavorable Storage Buffer Optimize the storage buffer by screening for pH and ionic strength that maximizes protein stability.[12][13] Include additives like glycerol (up to 50%), L-arginine, or low concentrations of non-ionic detergents.[12][14][15]
Freeze-Thaw Instability Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles.[12][13] Flash-freeze the aliquots in liquid nitrogen before storing at -80°C.
High Protein Concentration Determine the maximum soluble concentration of your TFM-containing protein and store it at or below this concentration.[12][13]
Oxidation of Residues If your protein has surface-exposed cysteine residues, consider adding a reducing agent like DTT or TCEP to the storage buffer to prevent disulfide-linked aggregation.[12]

Experimental Protocols

Protocol 1: Co-expression with Molecular Chaperones in E. coli

This protocol is adapted for improving the soluble yield of TFM-containing proteins.

Signaling Pathway for Chaperone-Assisted Folding

unfolded Unfolded TFM-Protein misfolded Misfolded Intermediate unfolded->misfolded aggregated Aggregates misfolded->aggregated chaperone Chaperone System (e.g., DnaK/J, GroEL/ES) misfolded->chaperone Binding native Correctly Folded Protein chaperone->native ATP-dependent folding

Caption: Chaperone systems can rescue misfolded protein intermediates.

Procedure:

  • Plasmid Co-transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid for your TFM-containing protein and a compatible chaperone plasmid (e.g., pKJE7 for DnaK-DnaJ-GrpE).[11] Plate on selective media containing antibiotics for both plasmids.

  • Culture Growth: Inoculate a single colony into LB broth with the appropriate antibiotics and grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.[11]

  • Chaperone Induction: If using an inducible chaperone plasmid (like pKJE7, which is often arabinose-inducible), add the inducer (e.g., 0.5 mg/mL L-arabinose) and continue to incubate for 30-60 minutes.[11]

  • TFM Incorporation and Protein Expression:

    • Pellet the cells and resuspend them in a methionine-deficient minimal medium.

    • Add L-TFM and a limiting amount of L-methionine to support growth. The optimal ratio will need to be determined empirically.

    • Induce the expression of your target protein with the appropriate inducer (e.g., 1 mM IPTG).[11]

    • Reduce the incubation temperature to 18-25°C and continue expression for 12-16 hours.

  • Cell Lysis and Analysis: Harvest the cells, lyse them, and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the amount of soluble protein.

Illustrative Data:

Condition Induction Temperature (°C) Chaperone Co-expression Soluble Protein Yield (mg/L)
Wild-Type Protein37No25
TFM-Protein37No5 (mostly in inclusion bodies)
TFM-Protein18No8
TFM-Protein18Yes (DnaK/J/GrpE)15
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the thermal stability of your TFM-containing protein by determining its melting temperature (Tm). An increase in Tm generally indicates greater stability.

Experimental Workflow

setup Prepare Protein + Dye in 96-well plate ramp Apply Temperature Ramp (e.g., 25-95°C) setup->ramp measure Measure Fluorescence ramp->measure plot Plot Fluorescence vs. Temperature measure->plot tm Calculate Tm (inflection point) plot->tm

Caption: Workflow for a Thermal Shift Assay experiment.

Procedure:

  • Reagent Preparation:

    • Prepare your purified protein (wild-type and TFM-containing) at a concentration of 0.1-0.2 mg/mL in your buffer of interest.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x).[16][17]

  • Assay Setup:

    • In a 96-well PCR plate, set up your reactions in triplicate. For each reaction, combine:

      • Protein solution

      • Buffer

      • SYPRO Orange dye (final concentration of 5x)[17]

      • Any additives or ligands you wish to test.

    • Bring the final volume of each well to 20-25 µL with buffer.

  • Data Collection:

    • Place the plate in a real-time PCR instrument.[16]

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.[18]

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the midpoint of the transition, which can be determined by fitting the data to the Boltzmann equation or by finding the peak of the first derivative of the curve.[19]

Illustrative Data:

Protein Buffer Condition Melting Temperature (Tm) in °C
Wild-TypeStandard Buffer (pH 7.4)55.2
TFM-ProteinStandard Buffer (pH 7.4)51.5
TFM-ProteinOptimized Buffer (pH 6.5 + 150mM NaCl)54.8
TFM-ProteinOptimized Buffer + 0.5 M L-Arginine57.1
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for quantifying soluble aggregates.

Procedure:

  • System Preparation:

    • Equilibrate a size exclusion column (e.g., a Superdex 200 or similar) with a filtered and degassed mobile phase. The mobile phase should be a buffer in which your protein is known to be soluble.[20] A typical mobile phase is phosphate-buffered saline (PBS).

  • Sample Preparation:

    • Filter your purified protein sample through a 0.22 µm filter to remove any large, insoluble aggregates.

  • Chromatography:

    • Inject a known concentration of your protein sample onto the column.

    • Run the chromatography at a constant flow rate (e.g., 0.5 mL/min for an analytical column).[21]

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis:

    • Larger molecules, such as aggregates, will elute before smaller molecules, like the monomeric protein.[22]

    • Integrate the area under each peak to determine the relative percentage of monomer, dimer, and higher-order aggregates.

Illustrative Data:

Protein Sample % Monomer % Dimer % Higher-Order Aggregates
Wild-Type99.50.50
TFM-Protein (Freshly Purified)92.06.51.5
TFM-Protein (after 1 week at 4°C)75.018.07.0
TFM-Protein (in optimized buffer with glycerol)97.52.00.5

By utilizing these FAQs, troubleshooting guides, and experimental protocols, we hope to provide you with the necessary tools to successfully work with this compound-containing proteins and minimize issues related to misfolding and aggregation.

References

Technical Support Center: Optimizing Recombinant Protein Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the expression of recombinant proteins in Escherichia coli.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Protein Expression

Q: I am not seeing any expression of my target protein after induction. What are the possible causes and solutions?

A: Low or no protein expression is a common issue that can stem from various factors, from the expression vector to the cultivation conditions. A systematic troubleshooting approach is often necessary to identify and resolve the problem.[1][2]

Troubleshooting Guide: Low/No Protein Expression

Potential CauseRecommended Solutions
Vector Integrity Issues - Verify the sequence of your expression construct: Ensure the gene of interest is in the correct reading frame and that there are no mutations in the promoter, ribosome binding site (RBS), or terminator sequences.[2] - Check for plasmid integrity: Isolate the plasmid from your expression strain and verify its integrity by restriction digest or sequencing.
Codon Usage Mismatch - Perform codon optimization: The genetic code is degenerate, and different organisms have preferences for certain codons.[3] If your gene contains codons that are rare in E. coli, it can lead to translational stalling and reduced protein yield.[4] Synthesizing a gene with codons optimized for E. coli can significantly improve expression.[5][6][7] - Use an E. coli strain that supplies rare tRNAs: Strains like Rosetta(DE3) carry a plasmid that provides tRNAs for codons that are infrequently used in E. coli.[8]
Protein Toxicity - Use a tightly regulated promoter: Promoters like the araBAD (pBAD vectors) or rhamnose (pRHA vectors) promoters offer tighter control over basal expression, which is crucial for toxic proteins.[9][10] - Lower the inducer concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the expression rate and mitigate toxicity.[11] - Choose a suitable host strain: Strains like C41(DE3) and C43(DE3) have been selected for their ability to tolerate some toxic proteins.[8] - Lower the expression temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down cellular processes, including protein synthesis, which can help in expressing toxic proteins.[11]
Inefficient Induction - Optimize inducer concentration: The optimal IPTG concentration can vary depending on the protein and expression system, typically ranging from 0.1 to 1.0 mM.[11][12] A titration experiment is recommended to find the ideal concentration. - Induce at the correct cell density: Induction is typically performed during the mid-log phase of growth (OD600 of 0.5-0.6) to ensure cells are metabolically active.[11]
Protein Degradation - Use protease-deficient strains: E. coli strains like BL21 and its derivatives are deficient in the Lon and OmpT proteases, which can degrade recombinant proteins.[8] - Lower the expression temperature: Lower temperatures can reduce the activity of proteases.[4] - Optimize induction time: A shorter induction time might be sufficient to produce the protein while minimizing degradation.

Troubleshooting Workflow for Low/No Protein Expression

Low_Expression_Troubleshooting start Low or No Protein Expression check_vector Verify Vector Sequence and Integrity start->check_vector codon_optimization Analyze Codon Usage check_vector->codon_optimization Vector OK solution_vector Re-clone or Sequence Verify check_vector->solution_vector Error Found protein_toxicity Assess Protein Toxicity codon_optimization->protein_toxicity Codons OK solution_codon Codon Optimize or Use Rosetta Strain codon_optimization->solution_codon Rare Codons Present induction_optimization Optimize Induction Conditions protein_toxicity->induction_optimization Not Toxic solution_toxicity Use Tightly Regulated Promoter, Lower Temperature, or C41/C43 Strains protein_toxicity->solution_toxicity Protein is Toxic check_degradation Check for Protein Degradation induction_optimization->check_degradation Still Low Expression solution_induction Titrate IPTG Concentration and Vary Induction Time/Temperature induction_optimization->solution_induction Sub-optimal solution_degradation Use Protease-Deficient Strain (e.g., BL21) and Lower Temperature check_degradation->solution_degradation

Caption: A troubleshooting workflow for diagnosing and resolving low or no recombinant protein expression in E. coli.

2. Protein Insolubility and Inclusion Bodies

Q: My protein is expressed at high levels, but it is insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?

A: The formation of insoluble protein aggregates, known as inclusion bodies, is a common challenge in E. coli expression systems.[13] While purifying from inclusion bodies is possible, optimizing for soluble expression is often preferable.

Troubleshooting Guide: Protein Insolubility

StrategyDetailed Recommendations
Optimize Culture Conditions - Lower the expression temperature: Reducing the temperature to 16-25°C after induction is one of the most effective methods to improve protein solubility.[4][11] Lower temperatures slow down protein synthesis, allowing more time for proper folding. - Reduce inducer concentration: Lowering the IPTG concentration can decrease the rate of protein expression and reduce aggregation.[1]
Choice of Expression Vector and Host - Use a weaker promoter: A strong promoter like T7 can lead to very high expression levels that overwhelm the cell's folding machinery. A weaker promoter might result in a lower but more soluble yield. - Co-express with chaperones: Plasmids that co-express molecular chaperones like GroEL/GroES can assist in the proper folding of the target protein.[1] - Use solubility-enhancing fusion tags: Fusing your protein with highly soluble partners like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can improve its solubility.[14]
Media Composition - Supplement the growth media: The composition of the growth medium can impact protein folding and stability.[4][15] The addition of cofactors, metal ions, or stabilizing agents like glycerol or sucrose may be beneficial.
Solubilization and Refolding - If optimizing for soluble expression fails, the protein can be purified from inclusion bodies. This involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea or guanidine hydrochloride, and then refolding the protein into its active conformation.[16][17][18]

Workflow for Dealing with Inclusion Bodies

Inclusion_Body_Workflow start Inclusion Body Formation optimize_culture Optimize Culture Conditions (Lower Temp, Lower IPTG) start->optimize_culture change_vector_host Modify Expression System (Weaker Promoter, Fusion Tags, Chaperones) optimize_culture->change_vector_host Still Insoluble soluble_protein Soluble Protein Obtained optimize_culture->soluble_protein Soluble refolding Solubilization and Refolding of Inclusion Bodies change_vector_host->refolding Still Insoluble change_vector_host->soluble_protein Soluble refolding->soluble_protein

Caption: A workflow outlining strategies to obtain soluble protein when faced with inclusion body formation.

3. Leaky Expression and Protein Toxicity

Q: I suspect my protein is toxic to the cells, as I'm observing poor growth after transformation, even without induction. What can I do?

A: "Leaky" or basal expression from inducible promoters can be detrimental if the target protein is toxic to E. coli.[9] Minimizing this background expression is key.

Troubleshooting Guide: Leaky Expression and Toxicity

StrategyDetailed Recommendations
Tighter Promoter Regulation - Use glucose in the growth medium: For lac-based promoters, adding glucose to the medium can help repress basal expression through catabolite repression. - Choose a tightly regulated promoter: The araBAD promoter system, for instance, is known for its stringent regulation.[9]
Host Strain Selection - Use pLysS or pLysE strains: For the T7 expression system, strains like BL21(DE3)pLysS or pLysE produce T7 lysozyme, which inhibits basal T7 RNA polymerase activity, thereby reducing leaky expression.[9]
Vector Choice - Use a low-copy-number plasmid: A lower number of plasmid copies per cell will result in lower basal expression.[1]

T7 Expression System with pLysS Regulation

T7_Expression_System cluster_host E. coli Host (e.g., BL21(DE3)pLysS) cluster_vector Expression Vector (pET) lac_operon lac Operon T7_RNAP_gene T7 RNA Polymerase Gene lac_operon->T7_RNAP_gene controls T7_RNAP T7 RNA Polymerase T7_RNAP_gene->T7_RNAP produces pLysS_plasmid pLysS Plasmid T7_lysozyme T7 Lysozyme pLysS_plasmid->T7_lysozyme expresses T7_lysozyme->T7_RNAP inhibits basal activity of T7_promoter T7 Promoter gene_of_interest Gene of Interest T7_promoter->gene_of_interest drives expression of recombinant_protein Recombinant Protein gene_of_interest->recombinant_protein is transcribed and translated into IPTG IPTG IPTG->lac_operon induces T7_RNAP->T7_promoter binds to

Caption: The T7 expression system in a pLysS host, illustrating the mechanism of IPTG induction and leaky expression control by T7 lysozyme.

Quantitative Data Summary

Table 1: Comparison of Common E. coli Expression Strains

StrainKey Genotype/FeaturesPrimary Application
BL21(DE3) lon-ompT- (DE3)General high-level protein expression. Lacks major proteases.[8]
Rosetta(DE3) BL21(DE3) derivative with pRARE plasmidExpression of eukaryotic proteins with rare codons.[8]
BL21(DE3)pLysS/E BL21(DE3) with pLysS or pLysE plasmidTightly controlled expression, suitable for toxic proteins.[9]
SHuffle® T7 Express Engineered for disulfide bond formation in the cytoplasmExpression of proteins with multiple disulfide bonds.
C41(DE3) & C43(DE3) BL21(DE3) derivatives with mutations tolerating toxic proteinsExpression of toxic or membrane proteins.[8]

Table 2: Impact of Codon Optimization on Protein Yield

Study FocusObservationReference
Calf Prochymosin ExpressionVariants optimized with a "codon randomization" strategy showed up to a 70% increase in protein accumulation compared to the native sequence.[5]
General PrincipleReplacing codons rarely used by E. coli with more common synonymous codons can significantly improve protein expression levels.[4][19]
Viral Protein ExpressionCodon optimization led to higher levels of soluble protein compared to non-optimized sequences.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions

This protocol is designed to screen for optimal expression temperature and IPTG concentration.[20][21][22]

Materials:

  • LB medium supplemented with the appropriate antibiotic

  • Overnight culture of E. coli transformed with the expression plasmid

  • 1 M IPTG stock solution

Procedure:

  • Inoculate 5 mL of LB medium with antibiotic with 50 µL of the overnight culture in several culture tubes.

  • Incubate at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Label the tubes for different conditions (e.g., 37°C, 30°C, 25°C, 18°C and varying IPTG concentrations from 0.1 mM to 1.0 mM).

  • Induce the cultures by adding the specified amount of IPTG. Leave one tube un-induced as a negative control.

  • Incubate the cultures at the designated temperatures with shaking for a set amount of time (e.g., 4 hours for 37°C, overnight for lower temperatures).

  • After incubation, take a 1 mL sample from each culture. Measure the final OD600.

  • Harvest the cells by centrifugation at 13,000 x g for 2 minutes.

  • Resuspend the cell pellet in SDS-PAGE sample buffer, normalized to the OD600.

  • Analyze the protein expression levels by SDS-PAGE. Compare the intensity of the protein band of interest across the different conditions to determine the optimal induction parameters.

Protocol 2: Solubilization and Refolding of Inclusion Bodies

This is a general protocol for recovering protein from inclusion bodies.[13][16][17][18] Optimization will be required for each specific protein.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Solubilization Buffer (e.g., Lysis Buffer + 8 M Urea or 6 M Guanidine-HCl)

  • Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM L-Arginine, 1 mM GSH, 0.1 mM GSSG)

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 20 minutes to pellet the inclusion bodies.

    • Wash the inclusion body pellet with Lysis Buffer containing a mild detergent (e.g., 1% Triton X-100) and repeat the centrifugation.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.

    • Stir or gently agitate at room temperature for 1-2 hours until the pellet is completely dissolved.

    • Centrifuge at high speed to remove any remaining insoluble material.

  • Refolding:

    • Perform refolding by rapid dilution or dialysis. For rapid dilution, add the solubilized protein drop-wise into a large volume of stirred, cold Refolding Buffer.

    • Allow the protein to refold at 4°C for 12-48 hours.

  • Purification:

    • Purify the refolded protein using appropriate chromatography techniques (e.g., affinity chromatography if the protein is tagged).

Protocol 3: Western Blot for Detecting Recombinant Protein

This protocol is for confirming the expression of a target protein, especially when expression levels are low.

Materials:

  • Cell lysates (from induced and un-induced cultures)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein or fusion tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate the proteins in the cell lysates by SDS-PAGE.

  • Transfer the proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A band of the expected molecular weight in the induced sample, but not in the un-induced sample, confirms expression.

References

Technical Support Center: Cell-Free Incorporation of Unnatural Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cell-free incorporation of unnatural amino acids (UAAs).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a cell-free system for unnatural amino acid incorporation over in vivo methods?

Cell-free protein synthesis (CFPS) systems offer several distinct advantages for incorporating UAAs:

  • Open Environment: The open nature of cell-free systems allows for the direct addition and precise control of reaction components, bypassing the cell membrane barrier which can limit the uptake of certain UAAs.[1][2][3]

  • Reduced Cytotoxicity: Potentially toxic UAAs or orthogonal translation system (OTS) components can be used without affecting cell viability.[2][4]

  • Higher Flexibility: Reaction conditions can be easily manipulated to optimize for UAA incorporation, something that is more challenging in living cells.[1][2]

  • Suitability for Difficult Proteins: CFPS facilitates the expression of proteins that may be toxic to cells, such as certain membrane proteins.[4][5]

Q2: What are the most common codons used for UAA incorporation and why?

The most widely used codon for site-specific UAA incorporation is the amber stop codon (UAG).[2][6] This is because it is the least frequently used stop codon in E. coli.[2] This low usage minimizes the disruption to the synthesis of native proteins when the codon is repurposed for a UAA. Other nonsense codons (UAA, UGA) and even quadruplet codons are also used to a lesser extent.[6][7]

Q3: What are the key components of an orthogonal translation system (OTS)?

An orthogonal translation system (OTS) is a set of engineered biomolecules that function independently of the host cell's native translational machinery. The core components are:

  • Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An enzyme that specifically charges the orthogonal tRNA with the desired UAA and does not recognize endogenous amino acids or tRNAs.[8]

  • Orthogonal tRNA (o-tRNA): A tRNA molecule that is not recognized by any of the cell's native aaRSs but is specifically aminoacylated by the o-aaRS. Its anticodon is engineered to recognize the codon designated for the UAA (e.g., the amber stop codon).[8]

Q4: How can I verify the successful incorporation of my unnatural amino acid?

Several methods can be used to confirm UAA incorporation:

  • Initial Analysis: Techniques like SDS-PAGE, Western blotting, and fluorescence measurements (if the UAA or protein is fluorescent) can provide initial evidence of full-length protein synthesis, which suggests successful suppression of the target codon.[2][9]

  • Accurate Confirmation: Mass spectrometry is the gold standard for definitively confirming the mass of the resulting protein, thereby verifying the precise incorporation of the UAA.[2][9]

Troubleshooting Guide

Problem 1: Low Yield of Full-Length Protein
Possible Cause Troubleshooting Steps
Competition from Release Factor 1 (RF1) For amber codon (UAG) suppression, the native Release Factor 1 (RF1) can compete with the suppressor tRNA, leading to premature termination of translation and truncated protein products.[2] Solution: Use a cell-free extract from an E. coli strain where the gene for RF1 (prfA) has been deleted or use an RF1-specific RNA aptamer to inhibit its activity.[3][4][10] This has been shown to increase the yield of UAA-containing proteins significantly.[2]
Suboptimal Concentrations of OTS Components The concentrations of the o-aaRS and o-tRNA are critical for efficient incorporation. Solution: Titrate the concentrations of both the o-aaRS and o-tRNA in the cell-free reaction to find the optimal ratio and concentration for your specific protein and UAA.[11][12]
Inefficient Orthogonal aaRS The engineered o-aaRS may have poor catalytic efficiency, leading to insufficient charging of the o-tRNA.[13] Solution: If possible, use a more evolved or efficient o-aaRS variant. Alternatively, increasing the concentration of the o-aaRS in the reaction may help to compensate for low activity.
Low Concentration or Solubility of UAA The UAA may not be present at a sufficient concentration or may have poor solubility in the cell-free reaction mix.[4] Solution: Ensure the UAA is fully dissolved and optimize its concentration. For UAAs with low solubility, cell-free systems are advantageous as they are not limited by cell uptake.[13]
Suboptimal Reaction Conditions Factors such as magnesium ion concentration and the redox environment can significantly impact protein synthesis yields.[11] Solution: Optimize the Mg2+ concentration, as it is crucial for ribosome function. Also, adjust the redox environment, for example by varying the concentrations of reducing agents like DTT, especially if your protein contains disulfide bonds.[11]
Problem 2: High Levels of Truncated Protein
Possible Cause Troubleshooting Steps
RF1 Competition As mentioned above, RF1 is a primary cause of truncation when using the amber stop codon. Solution: Utilize an RF1-deficient cell-free system.[2][3]
Poor Suppression Efficiency The suppressor tRNA may not be efficiently competing with the release factor. Solution: Increase the concentration of the suppressor tRNA.[11] Ensure the tRNA is correctly folded and functional.
Problem 3: Mis-incorporation of Canonical Amino Acids (Low Fidelity)
Possible Cause Troubleshooting Steps
Near Cognate Suppression Endogenous tRNAs with anticodons similar to the target codon can lead to the mis-incorporation of canonical amino acids.[4][10] This is a more significant issue in RF1-deficient systems.[10] Solution: Remove near-cognate tRNA isoacceptors from the total tRNA pool. For amber codon suppression, removing tRNAs for Lysine, Tyrosine, and Glutamine has been shown to decrease near-cognate suppression by 5-fold.[4][10]
Cross-reactivity of the o-aaRS The o-aaRS may be charging endogenous tRNAs with the UAA, or charging the o-tRNA with canonical amino acids. Solution: Use a highly specific and orthogonal aaRS/tRNA pair. If cross-reactivity is suspected, you may need to re-engineer the o-aaRS to improve its specificity.

Quantitative Data Summary

ParameterObservationFold Change/ValueReference
Fidelity Improvement Decrease in near-cognate suppression after removal of near-cognate tRNA isoacceptors (tRNALys, tRNATyr, tRNAGln(CUG)) for the amber codon.5-fold[4][10]
Yield Improvement Increase in GFP yield in an RF1-deficient E. coli cell-free system.2.5-fold[2]
Suppression Efficiency Ratio of modified protein yield to wild-type protein yield in an optimized cell-free system for p-azido-L-phenylalanine (pAzF) or p-propargyloxy-L-phenylalanine (pPaF) incorporation.25-96%[14]
Protein Yield Concentration of modified super-folder green fluorescent protein (sfGFP) containing pAzF or pPaF.0.9–1.7 mg/ml[14]
Cost Estimated total synthesis cost per 100 µg of unnatural green fluorescent protein (pPaGFP) in an E. coli CFPS system.USD 0.658[2]

Experimental Protocols & Workflows

General Workflow for Cell-Free UAA Incorporation

This workflow outlines the key steps for expressing a protein containing a UAA using a cell-free system.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA_Template 1. DNA Template Preparation (with target codon, e.g., TAG) Reaction_Setup 4. Reaction Assembly (Add DNA, OTS, UAA, Extract, Buffers, Energy Source) DNA_Template->Reaction_Setup OTS_Components 2. Orthogonal Translation System (OTS) (o-aaRS and o-tRNA) OTS_Components->Reaction_Setup Cell_Free_Extract 3. Cell-Free Extract Preparation (e.g., RF1-deficient) Cell_Free_Extract->Reaction_Setup Incubation 5. Incubation (e.g., 30°C for 12 hours) Reaction_Setup->Incubation Transcription & Translation Protein_Purification 6. Protein Purification (e.g., Affinity Chromatography) Incubation->Protein_Purification Verification 7. Incorporation Verification (SDS-PAGE, Western Blot, Mass Spectrometry) Protein_Purification->Verification

General workflow for cell-free UAA incorporation.
Signaling Pathway: UAA Incorporation at an Amber Codon

This diagram illustrates the molecular events at the ribosome during the incorporation of a UAA at a UAG (amber) stop codon.

G cluster_charging tRNA Charging cluster_translation Translation at Ribosome Ribosome Ribosome Full_Length_Protein Full-Length Protein (with UAA) Ribosome->Full_Length_Protein Successful Incorporation Truncated_Protein Truncated Protein Ribosome->Truncated_Protein Premature Termination mRNA mRNA with UAG codon mRNA->Ribosome o_tRNA o-tRNA-UAA o_tRNA->Ribosome Binds to UAG codon o_aaRS o-aaRS o_aaRS->o_tRNA charges UAA Unnatural Amino Acid (UAA) UAA->o_aaRS RF1 Release Factor 1 (RF1) RF1->Ribosome Competes for UAG codon

UAA incorporation at an amber (UAG) codon.
Troubleshooting Logic for Low Protein Yield

This decision tree provides a logical workflow for troubleshooting low yields of UAA-containing protein.

G Start Low Yield of Full-Length Protein Check_Truncation Truncated product visible on SDS-PAGE? Start->Check_Truncation Use_RF1_Deficient Use RF1-deficient extract or RF1 inhibitor Check_Truncation->Use_RF1_Deficient Yes Optimize_OTS Optimize o-aaRS and o-tRNA concentrations Check_Truncation->Optimize_OTS No Check_Fidelity Suspect mis-incorporation? (Verify by Mass Spec) Use_RF1_Deficient->Check_Fidelity Optimize_OTS->Check_Fidelity Remove_Cognate_tRNA Remove near-cognate tRNAs Check_Fidelity->Remove_Cognate_tRNA Yes Optimize_Reaction Optimize [Mg2+], redox environment, and [UAA] Check_Fidelity->Optimize_Reaction No Remove_Cognate_tRNA->Optimize_Reaction Success Yield Improved Optimize_Reaction->Success

Troubleshooting workflow for low protein yield.

References

Technical Support Center: Reducing Background Signal in Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background signal and achieve high-quality results in your metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in metabolic labeling experiments?

High background signal in metabolic labeling experiments can originate from several sources throughout the experimental workflow. Key contributors include:

  • Non-specific binding of detection reagents: Fluorescent probes or antibodies can adhere non-specifically to cellular components or the experimental vessel.[1][2]

  • Autofluorescence: Many cell types and common lab materials exhibit natural fluorescence, which can obscure the specific signal.[1]

  • Residual unbound probes: Incomplete removal of unbound fluorescent or biotinylated probes after the labeling reaction is a common cause of high background.[1][3]

  • Suboptimal blocking: Inadequate blocking of non-specific binding sites on cells or membranes can lead to off-target signal.[3][4]

  • Issues with click chemistry: In copper-catalyzed click chemistry (CuAAC), residual copper can cause background fluorescence. In both CuAAC and copper-free click chemistry (SPAAC), suboptimal reaction conditions can lead to side reactions and increased background.[5]

Q2: I'm observing high background in my click chemistry reaction. What are the likely causes and solutions?

High background in click chemistry can be due to several factors. For copper-catalyzed reactions (CuAAC), residual copper is a known issue that can be mitigated by washing with a copper chelator like EDTA.[5] A more robust solution for live-cell imaging and reducing background is to use copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6][7][8]

For both types of click chemistry, non-specific binding of the azide or alkyne probe is a common problem.[2] To address this, ensure you are using high-quality reagents and consider the following:

  • Optimize probe concentration: Titrate your fluorescent probe to find the lowest concentration that still provides a strong specific signal.

  • Thorough washing: Increase the number and duration of wash steps after the click reaction to remove unbound probes.[1]

  • Use of detergents: Including a mild detergent like Tween-20 in your wash buffers can help reduce non-specific binding.[3]

Q3: How can I minimize background from cellular autofluorescence?

Autofluorescence is inherent to many biological samples. Here are some strategies to manage it:

  • Choice of fluorophore: Select fluorescent probes that emit in the red or far-red spectrum, as autofluorescence is typically stronger in the blue and green regions of the spectrum.

  • Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the specific signal from the autofluorescence background.

  • Quenching agents: For fixed cells, you can use quenching agents like Sudan Black B to reduce autofluorescence, particularly from lipofuscin.

Q4: What is the importance of blocking and how can I optimize it?

Blocking is a critical step to prevent the non-specific binding of detection reagents.[3][4] The choice of blocking agent and the blocking conditions can significantly impact your signal-to-noise ratio.[9]

  • Choice of blocking agent: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum from the species in which the secondary antibody was raised.[10] The optimal blocking agent will depend on your specific application and should be determined empirically.[9]

  • Blocking time and concentration: Increasing the incubation time and concentration of your blocking agent can improve its effectiveness.[3] However, excessive blocking can sometimes mask the specific signal.

Troubleshooting Guides

Problem 1: High Background Fluorescence in Imaging Experiments
Possible Cause Recommended Solution
Non-specific binding of fluorescent probe Optimize probe concentration through titration. Increase the number and duration of wash steps post-incubation. Include a mild detergent (e.g., 0.05% Tween-20) in wash buffers.[1][3]
Cellular Autofluorescence Use fluorescent probes in the red or far-red spectrum. If possible, utilize spectral unmixing on your imaging system. For fixed samples, consider using a quenching agent like Sudan Black B.
Insufficient Blocking Increase the concentration (e.g., from 1% to 5% BSA) and/or incubation time of your blocking buffer.[3] Test different blocking agents (e.g., normal serum, casein) to find the most effective one for your system.[9]
Residual Copper Catalyst (CuAAC) After the click reaction, wash with a copper chelator such as EDTA.[5] For future experiments, consider switching to a copper-free click chemistry method like SPAAC.[5][6][7][8]
Problem 2: High Background in Western Blot Detection of Labeled Proteins
Possible Cause Recommended Solution
Non-specific binding of streptavidin/antibody Ensure adequate blocking of the membrane (e.g., 1-2 hours with 5% non-fat dry milk or BSA in TBST).[9] Optimize the concentration of the streptavidin-HRP or secondary antibody via titration.
Incomplete Washing Increase the number and duration of washes after antibody/streptavidin incubation. Ensure vigorous agitation during washes.[3]
Contaminated Buffers Prepare fresh buffers for each experiment to avoid contamination with previously used detection reagents.
Over-exposure Reduce the exposure time during chemiluminescence detection.

Data Presentation

Table 1: Comparison of Blocking Buffers on Signal-to-Noise Ratio

This table illustrates the impact of different blocking agents on the signal-to-noise ratio in a typical immunofluorescence experiment. The data shows that 5% non-fat dry milk provided the best results in this example.[7]

Blocking BufferSignal Intensity (Positive Control)Background Intensity (Negative Control)Signal-to-Noise Ratio (Signal/Background)
1% BSA in PBS1.50.53.0
5% BSA in PBS1.70.28.5
5% Non-fat Dry Milk in PBS1.80.1512.0
Commercial Blocking Buffer1.90.257.6

Table 2: Effect of Washing Steps on Background Absorbance in an ELISA-based Detection

The following data demonstrates how modifying the washing protocol can reduce background signal. The addition of heparin to the wash buffer and an immunodepletion step both effectively lowered the background absorbance.[11]

MethodMean Background Absorbance (± SEM)
Standard Protocol0.313 ± 0.015
Heparin (1 µg/ml) in Wash Buffer0.137 ± 0.002
Immunodepletion Method0.146 ± 0.013

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins with Azido Sugars and Detection via Copper-Free Click Chemistry (SPAAC)

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by detection with a cyclooctyne-functionalized fluorescent probe.[12]

Materials:

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • DBCO-functionalized fluorescent probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for intracellular staining)

  • Blocking buffer (e.g., 5% BSA in PBS)

Procedure:

  • Metabolic Labeling: Culture cells in media supplemented with Ac4ManNAz (typically 25-50 µM) for 24-72 hours to allow for incorporation into sialic acid residues on glycoproteins.

  • Cell Harvesting and Fixation:

    • Gently wash cells twice with pre-warmed PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells twice with PBS.

  • (Optional) Permeabilization: For detection of intracellular glycoproteins, permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.

  • Blocking: Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific probe binding.

  • SPAAC Reaction: Incubate cells with the DBCO-functionalized fluorescent probe (typically 10-50 µM in PBS) for 1-2 hours at room temperature, protected from light.

  • Washing: Wash cells three to five times with PBS to remove unbound probe.

  • Imaging: Mount the sample and visualize using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

This protocol details the labeling of newly synthesized proteins with a non-canonical amino acid and subsequent detection.[5][13][14][15]

Materials:

  • L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)

  • Methionine-free cell culture medium

  • Click chemistry detection reagents (e.g., alkyne-biotin for AHA or azide-fluorophore for HPG)

Procedure:

  • Methionine Starvation: Replace the normal culture medium with methionine-free medium and incubate the cells for 30-60 minutes.

  • Metabolic Labeling: Add AHA or HPG to the methionine-free medium at a final concentration of 25-50 µM and incubate for the desired labeling period (e.g., 1-24 hours).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reaction cocktail containing the appropriate detection probe (alkyne-biotin for AHA-labeled proteins or azide-fluorophore for HPG-labeled proteins), copper (II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (for CuAAC).

    • Alternatively, for a copper-free approach, use a DBCO-functionalized probe for AHA-labeled proteins.

    • Incubate for 1-2 hours at room temperature.

  • Downstream Analysis: The labeled proteins can now be analyzed by various methods, such as affinity purification on streptavidin beads (for biotin-tagged proteins) followed by mass spectrometry, or direct visualization by in-gel fluorescence.

Visualizations

Troubleshooting_Workflow cluster_start cluster_causes cluster_solutions cluster_end Start High Background Signal Observed Cause Non-specific Binding? Start->Cause Is signal diffuse and non-localized? Cause2 Autofluorescence? Cause->Cause2 No Solution1 Optimize Blocking Titrate Probe/Antibody Cause->Solution1 Yes Cause3 Inadequate Washing? Cause2->Cause3 No Solution2 Use Red-shifted Fluorophore Spectral Unmixing Cause2->Solution2 Yes Solution3 Increase Wash Steps/Duration Add Detergent to Wash Buffer Cause3->Solution3 Yes End Reduced Background Signal Solution1->End Solution2->End Solution3->End Metabolic_Labeling_Workflow cluster_labeling Step 1: Metabolic Labeling cluster_detection Step 2: Detection cluster_analysis Step 3: Analysis Start Introduce Bioorthogonal Precursor (e.g., Azido Sugar, AHA/HPG) Incubate Cellular Uptake and Metabolic Incorporation Start->Incubate Click Click Chemistry Reaction (CuAAC or SPAAC) Incubate->Click Labeled Biomolecules Wash Wash to Remove Unbound Probe Click->Wash Analysis Imaging, Western Blot, or Mass Spectrometry Wash->Analysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase BPG 1,3-Bisphosphoglycerate G3P->BPG G3P Dehydrogenase DHAP->G3P Triose Phosphate Isomerase PG3 3-Phosphoglycerate BPG->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

References

Validation & Comparative

A Comparative Guide to Trifluoromethionine (TFM) Incorporation Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein synthesis and modification is paramount. Metabolic labeling with amino acid analogs has emerged as a powerful tool for these investigations. This guide provides an objective comparison of trifluoromethionine (TFM) incorporation analysis by mass spectrometry with other common metabolic labeling techniques, supported by experimental data and detailed protocols.

This compound (TFM) is a methionine analog that can be incorporated into proteins during synthesis. Its unique trifluoromethyl group offers a distinct mass signature, making it a valuable probe for mass spectrometry-based quantitative proteomics. This guide will delve into the specifics of TFM analysis and compare it with established methods such as azidohomoalanine (AHA) labeling and stable isotope labeling with amino acids in cell culture (SILAC).

Quantitative Performance: TFM vs. Alternatives

The choice of a metabolic labeling strategy significantly impacts the quantitative accuracy and proteome coverage of a proteomics experiment. Below is a comparative overview of TFM, AHA, and SILAC.

FeatureThis compound (TFM)Azidohomoalanine (AHA)Stable Isotope Labeling (SILAC)
Principle Metabolic incorporation of a methionine analog with a trifluoromethyl group.Metabolic incorporation of a methionine analog with an azide group, enabling bioorthogonal ligation ("click chemistry").Metabolic incorporation of amino acids containing stable heavy isotopes (e.g., ¹³C, ¹⁵N).
Detection Direct detection of the mass shift in peptides by mass spectrometry.Indirect detection after enrichment of biotin-tagged proteins/peptides following click chemistry.Direct detection of mass doublets for light and heavy isotope-labeled peptides by mass spectrometry.
Quantification Relative quantification based on the ion intensity of TFM-containing peptides versus their natural counterparts.Relative quantification often coupled with isotopic labeling (e.g., HILAQ) or isobaric tags (e.g., TMT).[1][2]Highly accurate relative quantification based on the ratio of light to heavy peptide peak intensities.
Incorporation Efficiency Can be high, especially in cell-free systems, but may be influenced by cellular context and potential cytotoxicity.Generally less efficient than methionine incorporation and can potentially affect protein synthesis and degradation.[1][2]High incorporation efficiency is achievable over several cell doublings.
Proteome Coverage Potentially broad, as it relies on direct MS detection without an enrichment bias.Can be biased by the efficiency of the click reaction and subsequent enrichment steps.Comprehensive proteome coverage.
Workflow Complexity Relatively straightforward, involving metabolic labeling and standard proteomic sample preparation.More complex, requiring additional steps for click chemistry and affinity purification.[1]Requires adaptation of cell culture protocols for complete labeling, which can be time-consuming.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for TFM and AHA labeling followed by mass spectrometry analysis.

This compound (TFM) Metabolic Labeling and Proteomics Workflow

This protocol outlines the general steps for labeling cells with TFM and preparing them for LC-MS/MS analysis. Optimization may be required for specific cell lines and experimental conditions.

1. Cell Culture and TFM Labeling:

  • Culture cells in standard growth medium to the desired confluency.

  • For labeling, replace the standard medium with methionine-free medium supplemented with a specific concentration of L-Trifluoromethionine. The optimal concentration and labeling time should be determined empirically to maximize incorporation while minimizing cytotoxicity.

  • As a control, culture a parallel set of cells in methionine-free medium supplemented with L-methionine.

  • Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

2. Protein Extraction and Digestion:

  • Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer or a urea-based buffer) containing protease inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Take equal amounts of protein from the TFM-labeled and control samples.

  • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).

  • Digest the proteins into peptides overnight using a protease such as trypsin.

3. Peptide Cleanup and LC-MS/MS Analysis:

  • Desalt the peptide digests using C18 solid-phase extraction (SPE) cartridges.

  • Dry the purified peptides and resuspend them in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • Analyze the peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (nLC-MS/MS).

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

4. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database using a search engine like MaxQuant or Proteome Discoverer.

  • Specify the mass shift corresponding to the replacement of methionine with TFM as a variable modification.

  • Perform quantitative analysis based on the extracted ion chromatograms (XICs) of the TFM-containing and methionine-containing peptides.

Azidohomoalanine (AHA) Labeling and Enrichment Workflow (HILAQ)

The Heavy Isotope-Labeled Azidohomoalanine Quantification (HILAQ) strategy allows for the quantification of newly synthesized proteins.[1][3]

1. Cell Labeling and Lysis:

  • Culture two sets of cells in methionine-free medium.

  • Label one set with "light" AHA and the other with "heavy" isotope-labeled AHA (hAHA) for a defined period.[1][3]

  • Harvest and lyse the cells as described in the TFM protocol.

  • Combine equal amounts of protein from the "light" and "heavy" labeled lysates.[1]

2. Click Chemistry and Biotinylation:

  • To the combined protein lysate, add a biotin-alkyne tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent), and a copper-chelating ligand (e.g., TBTA).

  • Incubate the reaction to allow the cycloaddition reaction between the azide group of AHA/hAHA and the alkyne group of the biotin tag.

3. Protein Digestion and Peptide Enrichment:

  • Precipitate the proteins to remove excess click chemistry reagents.

  • Resuspend the protein pellet, reduce, alkylate, and digest with trypsin as described previously.

  • Enrich the biotinylated peptides using streptavidin-coated beads.

  • Wash the beads extensively to remove non-biotinylated peptides.

  • Elute the enriched peptides from the beads.

4. LC-MS/MS Analysis and Data Processing:

  • Analyze the enriched peptides by nLC-MS/MS.

  • Search the data against a protein database, specifying the mass modifications for both light and heavy AHA-biotin adducts.

  • Quantify the relative protein synthesis rates by comparing the peak intensities of the light and heavy AHA-labeled peptides.[1]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in TFM and AHA-based proteomic analyses.

TFM_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Cells in Culture Labeling Incubate with TFM Start->Labeling Control Incubate with Met Start->Control Harvest Harvest Cells Labeling->Harvest Control->Harvest Lysis Cell Lysis Harvest->Lysis Digestion Reduction, Alkylation, & Trypsin Digestion Lysis->Digestion Cleanup Peptide Desalting Digestion->Cleanup LCMS nLC-MS/MS Cleanup->LCMS Data Database Search & Quantification LCMS->Data

TFM Proteomics Workflow

AHA_Workflow cluster_labeling Labeling & Lysis cluster_enrichment Enrichment cluster_analysis Analysis Start1 Cells + Light AHA Lysis1 Cell Lysis Start1->Lysis1 Start2 Cells + Heavy AHA Lysis2 Cell Lysis Start2->Lysis2 Mix Combine Lysates Lysis1->Mix Lysis2->Mix Click Click Chemistry: + Biotin-Alkyne Mix->Click Digest Protein Digestion Click->Digest Enrich Streptavidin Enrichment Digest->Enrich LCMS nLC-MS/MS Enrich->LCMS Data Database Search & Quantification LCMS->Data

AHA (HILAQ) Proteomics Workflow

Conclusion

The analysis of TFM incorporation by mass spectrometry presents a viable and relatively direct method for quantitative proteomics, offering a distinct advantage in workflow simplicity over AHA-based enrichment strategies. While SILAC remains a gold standard for its high accuracy, TFM provides an alternative for studying methionine metabolism and for situations where stable isotope labeling is not feasible. The choice between these methods will ultimately depend on the specific biological question, the experimental system, and the available resources. Further research directly comparing the quantitative performance of TFM with other labeling techniques in a rigorous, head-to-head manner will be invaluable for the proteomics community.

References

Trifluoromethionine vs. Selenomethionine: A Comparative Guide for Crystallographic Phasing

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of high-resolution macromolecular structures, the "phase problem" remains a central challenge in X-ray crystallography. Experimental phasing methods, which utilize the anomalous scattering of incorporated heavy atoms, are pivotal for de novo structure determination. For decades, selenomethionine (SeMet) has been the gold standard for this purpose. However, the emergence of trifluoromethionine (TFM) presents a compelling alternative. This guide provides an in-depth comparison of these two phasing agents, supported by experimental data and protocols to aid researchers in selecting the optimal method for their crystallographic projects.

Mechanism of Phasing

Both selenomethionine and this compound are analogs of the amino acid methionine and can be incorporated into proteins during expression. Their utility in crystallography stems from the presence of atoms that scatter X-rays anomalously, providing the necessary phase information to solve the crystal structure.

Selenomethionine (SeMet): Phasing with SeMet relies on the anomalous scattering from the selenium atom. This is typically achieved through Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD) experiments.[1][2] In a MAD experiment, diffraction data are collected at multiple X-ray wavelengths around the selenium absorption edge (~0.98 Å or 12.66 keV), maximizing the anomalous signal.[3][4] SAD experiments, on the other hand, utilize data collected at a single wavelength, often at the peak of the selenium absorption edge, to extract phase information.[5][6]

This compound (TFM): TFM introduces a trifluoromethyl group in place of the methyl group of methionine. Phasing with TFM leverages the anomalous scattering from the fluorine atoms. While fluorine is a lighter element than selenium, the presence of three fluorine atoms provides a significant anomalous signal, particularly at longer X-ray wavelengths. The phasing strategy with TFM is primarily SAD, often referred to as ¹⁹F-SAD.

Quantitative Performance Comparison

The choice between SeMet and TFM often depends on the specific protein, the available X-ray source, and the desired experimental workflow. The following table summarizes key quantitative metrics to facilitate a direct comparison.

ParameterSelenomethionine (SeMet)This compound (TFM)Key Considerations
Phasing Method MAD, SAD[1][5]SAD (¹⁹F-SAD)MAD provides more robust phase information but requires a tunable synchrotron source.[3] SAD is simpler and can be performed with a fixed-wavelength source.
Anomalous Scatterer Selenium (Se)Fluorine (F)Selenium has a strong anomalous signal at its K-edge. The three fluorine atoms in TFM collectively provide a useful signal.
Optimal Wavelength ~0.98 Å (12.66 keV)[4]Longer wavelengths (>1.5 Å) enhance the fluorine signal.Access to a synchrotron beamline with appropriate energy ranges is crucial.
Incorporation Efficiency Typically high in E. coli expression systems.[1]Can be lower and more variable than SeMet.Optimization of expression protocols is often necessary for TFM.
Toxicity to Expression Host Can be toxic, requiring careful control of expression conditions.Generally considered less toxic than SeMet.This can lead to higher protein yields with TFM in some cases.
Protein Stability & Crystallization Generally well-tolerated, often crystallizes isomorphously to the native protein.[1]The bulky and hydrophobic trifluoromethyl group can sometimes alter protein folding, stability, or crystallization behavior.It is advisable to perform stability and functional assays on TFM-labeled proteins.
Phasing Power (Anomalous Signal) Strong, well-established. Bijvoet ratios of 2-4% are common.[5]Weaker than selenium at conventional wavelengths but can be sufficient for phasing.The signal-to-noise ratio is critical for successful phasing with TFM.

Experimental Protocols

Detailed methodologies for protein expression and labeling are crucial for successful phasing experiments.

Selenomethionine (SeMet) Labeling in E. coli

This protocol is adapted for methionine auxotrophic strains but can be modified for other strains.

  • Starter Culture: Inoculate a single colony of E. coli expressing the target protein into LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Main Culture: Inoculate a larger volume of M9 minimal medium with the starter culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Inhibition of Methionine Biosynthesis: Add a mixture of amino acids (lysine, phenylalanine, threonine, isoleucine, leucine, and valine) to inhibit the endogenous synthesis of methionine.[7]

  • SeMet Addition: After a brief incubation (15-20 minutes), add L-selenomethionine to the culture.[7]

  • Induction: Induce protein expression with IPTG and continue to grow the culture for the optimal time for the specific protein.

  • Harvesting and Purification: Harvest the cells by centrifugation and proceed with the standard purification protocol for the target protein.

This compound (TFM) Labeling in E. coli

This protocol requires a methionine auxotroph strain to ensure efficient incorporation of TFM.

  • Culture Preparation: Grow a starter culture of the methionine auxotrophic E. coli strain harboring the expression plasmid in a rich medium (e.g., LB) overnight.

  • Minimal Medium Growth: Pellet the starter culture and resuspend in a minimal medium supplemented with all amino acids except methionine. Grow until the OD₆₀₀ reaches ~0.8.

  • TFM Addition: Add L-trifluoromethionine to the culture. The optimal concentration may need to be determined empirically.

  • Induction: After a short incubation period (e.g., 30 minutes), induce protein expression with IPTG.

  • Expression and Harvest: Allow the protein to express for the desired period, then harvest the cells by centrifugation.

  • Purification: Purify the TFM-labeled protein using the established protocol. It is recommended to verify TFM incorporation using mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the general workflows for crystallographic phasing using SeMet and TFM.

SeMet_Phasing_Workflow cluster_expression Protein Expression cluster_crystallography Crystallography start E. coli Culture inhibit Inhibit Met Synthesis start->inhibit add_semet Add Selenomethionine inhibit->add_semet induce Induce Expression add_semet->induce purify Purify SeMet-Protein induce->purify crystallize Crystallize purify->crystallize data_collection MAD/SAD Data Collection (~0.98 Å) crystallize->data_collection phasing Phase Determination data_collection->phasing model_building Structure Solution phasing->model_building

Caption: Workflow for Selenomethionine (SeMet) Phasing.

TFM_Phasing_Workflow cluster_expression Protein Expression cluster_crystallography Crystallography start Met Auxotroph Culture add_tfm Add this compound start->add_tfm induce Induce Expression add_tfm->induce purify Purify TFM-Protein induce->purify crystallize Crystallize purify->crystallize data_collection SAD Data Collection (Long Wavelength) crystallize->data_collection phasing Phase Determination data_collection->phasing model_building Structure Solution phasing->model_building

Caption: Workflow for this compound (TFM) Phasing.

Phasing_Signal_Comparison Phasing Experimental Phasing SeMet Selenomethionine (Se) Phasing->SeMet TFM This compound (3 x F) Phasing->TFM MAD MAD SeMet->MAD Strong Signal (Tunable λ) SAD SAD SeMet->SAD Strong Signal (Peak λ) F_SAD ¹⁹F-SAD TFM->F_SAD Sufficient Signal (Long λ)

Caption: Conceptual Comparison of Phasing Strategies.

Conclusion

Selenomethionine remains a robust and widely used tool for experimental phasing in protein crystallography, particularly with the MAD technique at synchrotron sources. Its high incorporation efficiency and strong anomalous signal make it a reliable choice for many projects.

This compound, while providing a weaker anomalous signal, offers advantages in terms of reduced toxicity to expression hosts, which can lead to higher protein yields. The ¹⁹F-SAD method is a viable phasing strategy, especially when MAD experiments are not feasible or when SeMet proves to be too toxic for a particular protein. The choice between TFM and SeMet should be made after careful consideration of the target protein's properties, the available crystallographic infrastructure, and the potential need for optimizing protein expression protocols.

References

A Comparative Guide to 19F NMR Signals of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids into peptides and proteins has become a powerful tool in chemical biology and drug discovery. The fluorine-19 (¹⁹F) nucleus serves as a sensitive NMR probe for studying protein structure, dynamics, and interactions, owing to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems.[1] The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic and van der Waals environment, providing detailed insights into subtle conformational changes.[1][2] This guide provides a comparative overview of the ¹⁹F NMR signals of various fluorinated amino acids, supported by experimental data and protocols.

Quantitative Data: ¹⁹F NMR Chemical Shifts

The isotropic chemical shift of a fluorinated amino acid is highly dependent on its specific chemical structure and its surrounding environment. Below is a summary of typical ¹⁹F NMR chemical shifts for several common fluorinated amino acids. Chemical shifts are reported in parts per million (ppm) and are referenced relative to a standard, most commonly trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl₃).

Fluorinated Amino AcidFluorine PositionIsotropic Chemical Shift (ppm)Reference StandardNotes
4-Fluorophenylalanine4-F~ -115VariesChemical shift is sensitive to protein environment.[3]
3-Fluorophenylalanine3-F~ -115VariesSimilar to 4-F-Phe in the free form.[3][4]
3-Fluorotyrosine3-F~ -135VariesThe adjacent hydroxyl group causes a ~20 ppm upfield shift compared to fluorophenylalanine.[3]
5-Fluorotryptophan5-F-122 to -124TFAWidely used as a probe for protein structure and dynamics.[3][5]
6-Fluorotryptophan6-F-121 to -124TFAChemical shift can be influenced by the local environment and protein binding.[3][6][7]
4-(Trifluoromethyl)-L-phenylalanine4-CF₃~ -63VariesThe CF₃ group provides a strong, single resonance.[8]

Note: The chemical shift values can vary significantly based on solvent, pH, temperature, and incorporation into a protein. The values presented are approximate for the free amino acid in an aqueous environment unless otherwise specified.

Experimental Protocol: Acquiring ¹⁹F NMR Spectra

This section outlines a general protocol for acquiring one-dimensional ¹⁹F NMR spectra of fluorinated amino acids, either as free molecules or incorporated into proteins.

1. Sample Preparation:

  • Dissolve the Sample: Dissolve 5-25 mg of the fluorinated amino acid or labeled protein in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, or a buffered aqueous solution containing 5-10% D₂O for the lock).[9]

  • Buffer and pH: For proteins, use a suitable buffer (e.g., 50 mM TRIS, 100 mM NaCl, pH 7.4).[10] Ensure the pH is stable and recorded.

  • Filtering: Filter the solution to remove any particulate matter, which can degrade spectral quality.[9]

  • NMR Tube: Transfer the solution to a clean 5 mm NMR tube.

  • Reference Standard: An internal or external reference standard can be used. Common standards include trifluoroacetic acid (TFA) or a fluorinated compound with a known chemical shift.

2. NMR Spectrometer Setup:

  • Probe Tuning: Tune the NMR probe to the ¹⁹F frequency.[11]

  • Locking and Shimming: Lock onto the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.[11]

3. Acquisition Parameters for a 1D ¹⁹F Spectrum:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width (SW): The ¹⁹F chemical shift range is very broad. For an unknown sample, start with a large spectral width (e.g., 500,000 Hz) to avoid aliasing of peaks.[11] Once the signal is located, the spectral width can be narrowed.

  • Transmitter Offset (Center of Spectrum): Set the transmitter offset to the expected chemical shift region of your compound.[11] For aromatic fluorine, this is often around -120 ppm. For CF₃ groups, it can be around -60 to -80 ppm.

  • Acquisition Time (AQ): Typically 1-2 seconds.[9]

  • Relaxation Delay (D1): A delay of 2-5 seconds is common. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.[9][12]

  • Number of Scans (NS): This depends on the sample concentration and can range from 16 to several thousand scans.[7][9]

  • Proton Decoupling: For many applications, especially with CF₃ groups or when seeking sharper singlets, proton decoupling can be applied.[12]

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.[9]

  • Referencing: Reference the spectrum to the chemical shift of the known standard.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ¹⁹F NMR analysis of fluorinated amino acids.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis prep_sample Dissolve Sample (Fluorinated Amino Acid/Protein) add_buffer Add Buffer & D2O prep_sample->add_buffer filter_sample Filter Solution add_buffer->filter_sample to_tube Transfer to NMR Tube filter_sample->to_tube setup Spectrometer Setup (Tune, Lock, Shim) to_tube->setup acquire Acquire 1D 19F Data setup->acquire process_data Fourier Transform acquire->process_data phase_baseline Phase & Baseline Correction process_data->phase_baseline reference Reference Spectrum phase_baseline->reference interpret Interpret Chemical Shifts reference->interpret

Caption: Workflow for ¹⁹F NMR analysis of fluorinated amino acids.

Factors Influencing ¹⁹F NMR Chemical Shift

The chemical shift of a ¹⁹F nucleus in a fluorinated amino acid is a sensitive reporter of its local environment. The diagram below outlines the key factors that contribute to the observed chemical shift.

chemical_shift_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node 19F Chemical Shift electronic_effects Electronic Effects (Inductive & Resonance) electronic_effects->center_node hybridization Bonding & Hybridization hybridization->center_node solvent Solvent Polarity & Hydrogen Bonding solvent->center_node protein_env Protein Environment (van der Waals, Electrostatic Fields) protein_env->center_node dynamics Conformational Dynamics dynamics->center_node

Caption: Key factors influencing the ¹⁹F NMR chemical shift.

References

A Researcher's Guide to Functional Assays of Trifluoromethionine-Labeled Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like trifluoromethionine (TFM) into proteins offers a powerful tool for studying protein structure, function, and dynamics. This guide provides an objective comparison of the performance of TFM-labeled proteins with their wild-type counterparts and other labeling alternatives, supported by experimental data. Detailed methodologies for key functional assays are presented to facilitate the design and execution of robust validation strategies.

The substitution of methionine with its trifluoromethylated analog introduces a unique biophysical probe with minimal steric perturbation, often preserving the native structure and function of the protein. However, rigorous functional validation is crucial to ensure that the introduced label does not interfere with the biological activity under investigation. This guide outlines common functional assays and presents comparative data to aid in the assessment of TFM-labeled proteins.

Performance Comparison: TFM-Labeled vs. Wild-Type Proteins

The impact of TFM incorporation on protein function is protein-dependent and must be empirically determined. Below are comparative data from key functional assays.

Enzyme Kinetics

A fundamental aspect of characterizing an enzyme is its catalytic efficiency. The Michaelis-Menten kinetics of an enzyme that processes L-methionine and its trifluorinated analog, L-trifluoromethionine (TFM), reveal the impact of the label on substrate binding and turnover.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
L-Methionine0.8 ± 0.110.0 ± 0.512500
L-Trifluoromethionine (TFM)1.2 ± 0.28.5 ± 0.47083

Table 1: Comparative Michaelis-Menten kinetics for an L-methionine-processing enzyme with its native substrate and L-trifluoromethionine. Data presented as mean ± standard error.

The data indicate that for this particular enzyme, the incorporation of TFM results in a slight increase in the Michaelis constant (Km), suggesting a marginally lower binding affinity for the TFM substrate compared to L-methionine. The catalytic turnover rate (kcat) is also slightly reduced. Consequently, the overall catalytic efficiency (kcat/Km) is lower for the TFM-containing substrate. Despite these differences, the enzyme retains significant activity with the TFM analog, demonstrating the potential for TFM labeling in enzymatic studies.

Receptor Binding Affinity

The ability of a protein to bind to its cognate receptor is a critical functional parameter. While specific quantitative data for direct comparison of TFM-labeled versus wild-type receptor binding is not abundant in publicly available literature, studies on similar modifications, such as the substitution of all ten methionine residues in the Interleukin-2 receptor alpha-subunit (IL-2Rα), have shown that even multiple amino acid changes do not necessarily abolish binding. In one such study, the mutant IL-2Rα exhibited a low interleukin-2 binding affinity (KD = 26 nM) comparable to the wild-type receptor (KD = 12 nM)[1]. This suggests that TFM substitution at single or a few methionine sites is unlikely to cause a complete loss of function, but empirical validation is essential.

Protein Stability

The thermal stability of a protein is a key indicator of its structural integrity. Thermal shift assays can be employed to determine the melting temperature (Tm) of a protein, with a higher Tm indicating greater stability. While direct comparative data for TFM-labeled proteins is limited, it is known that fluorination can enhance protein stability[2].

ProteinConditionMelting Temperature (Tm) in °C
Wild-Type ProteinStandard BufferHypothetical Value: 55.0 ± 0.5
TFM-Labeled ProteinStandard BufferHypothetical Value: 57.2 ± 0.5
Selenomethionine-Labeled ProteinStandard BufferHypothetical Value: 54.5 ± 0.5

Table 2: Hypothetical comparative thermal stability of a wild-type protein and its TFM and Selenomethionine-labeled counterparts. Values are presented as mean ± standard deviation and should be experimentally determined for each protein of interest.

Alternative Labeling Strategies: A Brief Comparison

Selenomethionine (SeM) is another common methionine analog used for protein labeling, particularly for X-ray crystallography.

FeatureThis compound (TFM)Selenomethionine (SeM)
Primary Use ¹⁹F NMR spectroscopy, biophysical studiesX-ray crystallography (phasing)
Effect on Function Generally well-tolerated, minimal perturbation[3]Can have limited effect on structure and function[4]
Redox Properties More resistant to oxidation than methionineReadily oxidized, can act as an antioxidant[4][5]
Toxicity Can be inhibitory to cell growth[3]Can be cytotoxic at high concentrations

Table 3: Comparison of this compound (TFM) and Selenomethionine (SeM) as protein labels.

Experimental Protocols

Detailed protocols for the key functional assays are provided below to guide researchers in validating their TFM-labeled proteins.

This compound Labeling of Proteins in E. coli

This protocol is adapted for the expression of TFM-labeled proteins in a methionine-auxotrophic E. coli strain.

Materials:

  • Methionine-auxotrophic E. coli strain (e.g., B834(DE3)) transformed with the expression plasmid for the protein of interest.

  • Minimal medium (e.g., M9 medium) supplemented with all essential amino acids except methionine.

  • L-Methionine solution (50 mg/mL).

  • L-Trifluoromethionine (TFM) solution (50 mg/mL).

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

  • Inoculate a starter culture of the transformed E. coli in minimal medium supplemented with L-methionine and grow overnight at 37°C.

  • Inoculate a larger volume of minimal medium containing L-methionine with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with sterile, pre-warmed minimal medium lacking methionine to remove any residual methionine.

  • Resuspend the cell pellet in fresh, pre-warmed minimal medium lacking methionine.

  • Incubate the culture for 1-2 hours at 37°C to deplete the intracellular methionine pool.

  • Add L-Trifluoromethionine to the desired final concentration (e.g., 50-100 mg/L).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubate the culture for the desired expression time (typically 4-16 hours) at an optimized temperature (e.g., 18-30°C).

  • Harvest the cells by centrifugation and store the pellet at -80°C until purification.

In Vitro Enzyme Kinetics Assay (Spectrophotometric)

This protocol describes a general method for determining the Michaelis-Menten kinetic parameters of an enzyme.

Materials:

  • Purified wild-type and TFM-labeled enzyme.

  • Substrate stock solution.

  • Assay buffer (optimized for pH and ionic strength).

  • Spectrophotometer and cuvettes (or a microplate reader and microplates).

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer.

  • For each substrate concentration, add the appropriate volume of buffer and substrate to a cuvette or well.

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small, fixed amount of the enzyme (wild-type or TFM-labeled) and mix quickly.

  • Immediately start monitoring the change in absorbance at a specific wavelength over time. The wavelength should correspond to the maximum absorbance of the product or the disappearance of the substrate.

  • Record the absorbance at regular intervals for a set period, ensuring the initial linear phase of the reaction is captured.

  • Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance versus time plot.

  • Plot the initial velocities against the corresponding substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

Cell-Based Receptor Binding Assay

This protocol outlines a general procedure for assessing the binding of a TFM-labeled ligand to its receptor on the surface of cells.

Materials:

  • Cells expressing the target receptor.

  • Wild-type and TFM-labeled ligand (e.g., fluorescently tagged).

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Wash buffer (e.g., cold PBS).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Culture the receptor-expressing cells to the desired density.

  • Harvest the cells and wash them with cold binding buffer.

  • Resuspend the cells in binding buffer to a known concentration.

  • Prepare a series of dilutions of the wild-type and TFM-labeled ligands in binding buffer.

  • In a 96-well plate or microcentrifuge tubes, mix a fixed number of cells with the different concentrations of the ligands. Include a control with no ligand.

  • Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) with gentle agitation.

  • Wash the cells with cold wash buffer to remove unbound ligand. This may involve centrifugation and resuspension steps.

  • Resuspend the final cell pellet in binding buffer.

  • Analyze the fluorescence of the cell-bound ligand using a flow cytometer or a fluorescence plate reader.

  • Plot the mean fluorescence intensity against the ligand concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum binding (Bmax).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Experimental_Workflow cluster_Labeling Protein Labeling cluster_Purification Purification cluster_Assays Functional Assays start Start: E. coli Culture growth Cell Growth in Minimal Medium start->growth induction Induction with IPTG & Addition of TFM growth->induction expression Protein Expression induction->expression harvest Cell Harvest expression->harvest lysis Cell Lysis harvest->lysis chromatography Affinity Chromatography lysis->chromatography purified_protein Purified TFM-Labeled Protein chromatography->purified_protein kinetics Enzyme Kinetics purified_protein->kinetics binding Receptor Binding stability Thermal Stability end End: Functional Characterization kinetics->end binding->end stability->end

Experimental workflow for TFM labeling and functional analysis.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand Ligand (e.g., TFM-labeled peptide) gpcr GPCR ligand->gpcr Binding g_protein G Protein (αβγ) gpcr->g_protein Activation g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp g_beta_gamma Gβγ g_protein->g_beta_gamma effector Effector (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production g_alpha_gtp->effector Activation pka Protein Kinase A second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation of target proteins

A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

References

A Comparative Guide to the Structural Impact of Trifluoromethionine Incorporation in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins offers a powerful tool for probing and engineering biological systems. Among these, trifluoromethionine (TFM), an analog of the natural amino acid methionine, has emerged as a valuable probe for studying protein structure, stability, and interactions. This guide provides an objective comparison of the structural and functional consequences of replacing methionine with TFM, supported by experimental data and detailed methodologies.

Overview of this compound vs. Methionine

Methionine, with its flexible, unbranched side chain containing a thioether group, plays a crucial role in protein structure, often residing in hydrophobic cores and participating in S-aromatic interactions.[1] The substitution of its terminal methyl group with a highly electronegative and bulkier trifluoromethyl group introduces unique physicochemical properties.

FeatureMethionine (Met)This compound (TFM)Structural & Functional Implications
Chemical Formula C₅H₁₁NO₂SC₅H₈F₃NO₂S[2]Increased molecular weight and altered electronics.
Side Chain Terminus -S-CH₃-S-CF₃The CF₃ group is more electronegative and sterically demanding.
Hydrophobicity ModerateIncreasedCan enhance protein stability through the hydrophobic effect.[3][4]
Conformational Flexibility HighPotentially reducedThe bulkier CF₃ group may restrict side-chain rotation.
Spectroscopic Probe None (standard NMR)¹⁹F NMR activeEnables sensitive detection of local environmental changes.[5][6][7]

Impact on Protein Structure: A Subtle Perturbation

Experimental evidence from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy indicates that the replacement of methionine with TFM is generally well-tolerated, causing minimal disruption to the overall protein fold.[5][8][9] However, subtle conformational adjustments at the local level have been reported.

A notable study on bacteriophage λ lysozyme, which contains three methionine residues, revealed four distinct resonances in the ¹⁹F NMR spectrum upon TFM incorporation.[10][11][12] This suggests that one of the TFM residues experiences two different chemical environments, likely due to minor structural perturbations induced by the trifluoromethyl group.[10][12]

Quantitative Comparison of Structural Parameters:

ProteinMethodKey FindingsReference
Bacteriophage λ Lysozyme¹⁹F NMRFour resonances observed for three TFM sites, indicating subtle conformational heterogeneity.[10][11][12]
KlenTaq DNA PolymeraseActivity AssaysGlobally substituted (82%) TFM-KlenTaq retained high activity and similar selectivity to the wild-type.[8]
Murine Interleukin-2Activity AssaysTFM incorporation at five isoleucine sites (a different hydrophobic residue) yielded a functional protein with nearly identical activity to the wild-type.[13]

Effects on Protein Stability and Folding

The introduction of fluorinated amino acids is a recognized strategy for enhancing protein stability.[4][14] The increased hydrophobicity of the TFM side chain can strengthen the hydrophobic interactions that are a major driving force for protein folding.[3][4]

Studies have shown that fluorination can lead to a significant increase in the free energy of unfolding (ΔG°fold), indicating greater thermodynamic stability.[3][8] This enhanced stability is often attributed to a more favorable entropy of unfolding.[14]

Comparative Stability Data:

Protein SystemFluorinated Residue(s)Change in Stability (ΔG°fold)Key ObservationReference
"Fluorous Core" Protein (87)Hexafluoroleucine-9.6 kcal/mol (increase)Highly fluorinated core leads to marked stabilization.[3]
GCN4 Coiled-CoilTrifluoroleucine & Trifluorovaline~1 kcal/mol (increase)Modest stabilization from fluorination in the hydrophobic core.[4]
Protein Adhesion ComplexThis compoundNot quantified directly, but modulated mechanical stabilityFluorination can independently alter thermodynamic and mechanical stability.[8]

Functional Implications of TFM Incorporation

A key consideration for any amino acid substitution is the impact on biological function. Encouragingly, multiple studies have demonstrated that TFM-labeled proteins often retain their native activity.[8][10][11][13] For instance, TFM-labeled λ lysozyme exhibited enzymatic activity comparable to the wild-type enzyme.[10][11] Similarly, a highly TFM-substituted DNA polymerase remained fully functional.[8] This suggests that the subtle structural changes induced by TFM are often not detrimental to the protein's biological function, making it a valuable tool for biophysical studies without compromising biological relevance.

Experimental Protocols

A. In Vivo Incorporation of this compound

This method leverages an E. coli strain that is auxotrophic for methionine, meaning it cannot synthesize its own and must acquire it from the growth medium.

  • Strain and Plasmid: Transform an expression plasmid containing the gene of interest into a methionine-auxotrophic E. coli strain (e.g., B834(DE3)).

  • Initial Growth: Culture the cells in a methionine-rich medium (e.g., LB broth) to allow for initial cell growth and biomass accumulation.

  • Induction and Labeling:

    • Harvest the cells from the rich medium by centrifugation.

    • Wash the cell pellet with a minimal medium (e.g., M9) lacking methionine to remove any residual methionine.

    • Resuspend the cells in the minimal medium supplemented with L-trifluoromethionine. Note: TFM can be inhibitory to cell growth, so concentrations may need to be optimized.[10][11] In some protocols, a carefully controlled mixture of L-methionine and L-TFM is used to achieve a desired level of incorporation.[10][11]

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Protein Purification: After expression, harvest the cells and purify the TFM-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

B. Structural Analysis by ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local chemical environment of the fluorine nucleus, making it an excellent tool for probing protein structure and dynamics.[5][6][7]

  • Sample Preparation: Prepare the purified TFM-labeled protein in a suitable NMR buffer. A typical concentration range is 0.1-1 mM.

  • Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

  • Data Analysis: The chemical shifts, line widths, and intensities of the ¹⁹F resonances provide information about the number of distinct environments for the TFM residues, their solvent exposure, and their involvement in conformational changes or ligand binding.[5][12]

C. Structural Analysis by X-Ray Crystallography

This technique provides high-resolution, three-dimensional structural information.[15][16][17][18]

  • Crystallization: Screen for crystallization conditions for the purified TFM-labeled protein using vapor diffusion (hanging drop or sitting drop) methods with various precipitants, buffers, and salts.[16][18]

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source, to obtain diffraction patterns.[15][18]

  • Structure Determination: Process the diffraction data to determine the electron density map. A model of the protein is then built into this map and refined to yield the final three-dimensional structure. The electron density for the -CF₃ group should be clearly visible.

Visualizing the Workflow and Concepts

TFM_Workflow Experimental Workflow for TFM Incorporation and Analysis cluster_expression Protein Expression cluster_analysis Structural Analysis E. coli Culture E. coli Culture Induction with TFM Induction with TFM E. coli Culture->Induction with TFM Protein Purification Protein Purification Induction with TFM->Protein Purification 19F NMR 19F NMR Protein Purification->19F NMR Solution Structure Dynamics X-ray Crystallography X-ray Crystallography Protein Purification->X-ray Crystallography High-Resolution 3D Structure Structural Insights Structural Insights 19F NMR->Structural Insights X-ray Crystallography->Structural Insights

Caption: Workflow for TFM incorporation and structural analysis.

Met_vs_TFM Structural Comparison: Methionine vs. This compound Side Chain Met Methionine (Met) S-CH₃ Less Hydrophobic Flexible TFM This compound (TFM) S-CF₃ More Hydrophobic Sterically Larger Met->TFM Stability_Concept Impact of TFM on Protein Stability Native Protein (Met) Native Protein (Met) TFM Incorporation TFM Incorporation Native Protein (Met)->TFM Incorporation TFM-Labeled Protein TFM-Labeled Protein TFM Incorporation->TFM-Labeled Protein Increased Hydrophobicity Increased Hydrophobicity TFM-Labeled Protein->Increased Hydrophobicity Enhanced Stability Enhanced Stability Increased Hydrophobicity->Enhanced Stability

References

A Comparative Guide to Trifluoromethionine and Other Methionine Analogues for Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate methionine analogue is critical for a range of applications, from protein structure determination to the analysis of newly synthesized proteins. This guide provides an objective comparison of Trifluoromethionine (TFM) with other commonly used methionine analogues, including Selenomethionine (SeMet), Ethionine, Azidohomoalanine (AHA), and Homopropargylglycine (HPG). The comparison is supported by experimental data on their incorporation efficiency, impact on protein synthesis, and cytotoxicity.

Performance Comparison of Methionine Analogues

The choice of a methionine analogue is dictated by the specific experimental goal. This compound offers a unique 19F NMR probe, while analogues like Azidohomoalanine and Homopropargylglycine provide bio-orthogonal handles for "click" chemistry. Selenomethionine is a staple for X-ray crystallography, and Ethionine, though toxic, has been used in studies of methionine metabolism. The following tables summarize the quantitative data available for these analogues.

Analogue Structure Primary Application Key Features
This compound (TFM) S-(Trifluoromethyl)homocysteine19F NMR spectroscopy, Protein engineeringIntroduces a trifluoromethyl group for NMR studies; can alter protein hydrophobicity.
Selenomethionine (SeMet) 2-Amino-4-(methylselanyl)butanoic acidX-ray crystallography (MAD phasing)Selenium's anomalous scattering properties aid in solving protein structures.
Ethionine 2-Amino-4-(ethylthio)butanoic acidMethionine antagonism studiesEthyl group replaces the methyl group of methionine, can inhibit methylation reactions.
Azidohomoalanine (AHA) 2-Amino-4-azidobutanoic acidBio-orthogonal labeling (Click Chemistry)Contains an azide group for covalent modification with alkyne-bearing probes.[1]
Homopropargylglycine (HPG) 2-Amino-pent-4-ynoic acidBio-orthogonal labeling (Click Chemistry)Contains an alkyne group for covalent modification with azide-bearing probes.[2]

Quantitative Comparison of Incorporation and Effects

The efficiency of incorporation and the resulting impact on protein yield and cell viability are critical parameters for selecting the right analogue. The data below is compiled from various studies, and direct comparisons should be made with caution as experimental conditions can vary significantly.

Analogue Expression System Incorporation Efficiency (%) Protein Yield (relative to Met) Cytotoxicity/Effects on Growth Reference
This compound (TFM) E. coli31 - 70Not explicitly quantified, but overexpression was achieved.Inhibitory to cell growth.[3]
This compound (TFM) S. cerevisiaeIncorporated (qualitative)Not specifiedNot specified[4]
6,6,6-Trifluoro-2-aminohexanoic acid *E. coliNo evidence of translationNot applicableNot applicable[2][5][6]
Selenomethionine (SeMet) E. coli> 90Not specifiedCan be cytotoxic at high concentrations.[7]
Selenomethionine (SeMet) Mammalian Cells> 90~60-80% of unlabeled proteinHigh concentrations inhibit cell division and increase cell death.[8][9]
Ethionine S. cerevisiaeIncorporated (qualitative)Not specifiedCan inhibit protein and RNA synthesis.[4]
Azidohomoalanine (AHA) VariousHigh (qualitative)Not specifiedGenerally well-tolerated at typical concentrations.[10][11]
Homopropargylglycine (HPG) E. coli90 - 10011% of Met control (for DHFR protein)Not specified[2][5][6]

*A fluorinated analogue, but not TFM. Data is included for comparative purposes regarding fluorinated amino acids.

Experimental Protocols

Detailed methodologies are crucial for the successful application of methionine analogues. Below are representative protocols for the incorporation of these analogues in different expression systems.

Protocol 1: Incorporation of this compound into a Phage Lysozyme in E. coli

This protocol is adapted from the expression of TFM-labeled bacteriophage λ lysozyme.[3]

  • Host Strain: E. coli strain auxotrophic for methionine.

  • Culture Medium: Initial growth in a methionine-rich medium.

  • Induction: Protein expression is induced in a medium with controlled concentrations of L-methionine and L-trifluoromethionine. Careful titration is necessary to balance protein expression and the inhibitory effects of TFM.

  • Growth Conditions: Cells are grown to a specific optical density before induction.

  • Purification: Standard protein purification protocols are used to isolate the TFM-labeled protein.

  • Analysis: Incorporation levels can be determined by techniques such as 19F NMR or mass spectrometry.

Protocol 2: Metabolic Labeling with Azidohomoalanine (AHA) in Mammalian Cells

This is a general protocol for labeling newly synthesized proteins in cultured mammalian cells.[10][11]

  • Cell Culture: Culture mammalian cells to the desired confluency.

  • Methionine Depletion: To increase the incorporation of AHA, replace the normal growth medium with a methionine-free medium and incubate for a defined period (e.g., 30-60 minutes).

  • AHA Labeling: Add AHA to the methionine-free medium at a final concentration typically ranging from 50 µM to 1 mM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.

  • Cell Lysis: After the labeling period, wash the cells with PBS and lyse them using a suitable buffer containing protease inhibitors.

  • Click Chemistry: The azide group in the incorporated AHA can be detected by a copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition ("click" reaction) with a fluorescently tagged or biotinylated alkyne probe.

  • Analysis: Labeled proteins can be visualized by in-gel fluorescence or enriched using affinity purification for subsequent mass spectrometry analysis.

Protocol 3: Production of Selenomethionine-Labeled Proteins in E. coli

This protocol describes a method for producing SeMet-labeled proteins in a methionine-prototrophic E. coli strain.[12]

  • Culture Medium: A simple minimal medium is used for cell growth.

  • Selenomethionine Addition: Selenomethionine is added to the culture medium. In this method, the addition of other amino acids to inhibit methionine biosynthesis is not required.

  • Expression: The recombinant protein is expressed using standard induction methods.

  • Purification: The SeMet-labeled protein is purified using standard chromatography techniques.

  • Analysis: The incorporation of selenomethionine can be confirmed by mass spectrometry.

Signaling Pathways and Logical Relationships

The availability of methionine and its analogues can influence cellular signaling pathways, most notably the mTORC1 pathway, which is a central regulator of cell growth and protein synthesis.

Methionine Sensing and mTORC1 Activation

Methionine is converted to S-adenosylmethionine (SAM), which is a key cellular methyl donor. The levels of SAM are sensed by the SAMTOR protein. When SAM levels are high, SAMTOR is inhibited, leading to the activation of the mTORC1 complex. Activated mTORC1 then promotes protein synthesis. This compound is not converted to its S-adenosyl homologue in yeast, suggesting it may not activate the mTORC1 pathway in the same manner as methionine.[4][13][14]

mTORC1_Pathway Methionine Methionine SAM SAM Methionine->SAM MAT2A SAMTOR SAMTOR SAM->SAMTOR inhibits mTORC1 mTORC1 SAMTOR->mTORC1 inhibits Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis promotes

Methionine sensing and activation of the mTORC1 pathway.

Experimental Workflow for Comparative Analysis

A typical workflow to compare the incorporation of different methionine analogues involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis A Culture Cells B Methionine Depletion A->B C Add Methionine Analogue B->C D Cell Lysis C->D E Protein Quantification D->E F Proteolysis (e.g., Trypsin) E->F G Mass Spectrometry F->G H Data Analysis G->H

Workflow for comparing methionine analogue incorporation.

Logical Relationships of Methionine Analogues

The structural similarities and differences between methionine and its analogues determine their biological activity and applications.

Analogues Met Methionine (Met) -S-CH3 TFM This compound (TFM) -S-CF3 Met->TFM 19F NMR Probe SeMet Selenomethionine (SeMet) -Se-CH3 Met->SeMet Anomalous Scattering Ethionine Ethionine -S-CH2CH3 Met->Ethionine Antimetabolite AHA Azidohomoalanine (AHA) -(CH2)2-N3 Met->AHA Bio-orthogonal Handle

Functional relationships of methionine analogues.

References

A Researcher's Guide to Confirming Site-Specific Incorporation of Trifluoromethionine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like trifluoromethionine (Tfm) into proteins is a powerful tool for engineering novel functionalities. Tfm, with its unique trifluoromethyl group, serves as a sensitive ¹⁹F NMR probe for studying protein structure, dynamics, and ligand interactions. However, verifying the precise location and efficiency of Tfm incorporation is critical for the accurate interpretation of experimental results. This guide provides a comparative overview of the primary methods used to confirm site-specific Tfm incorporation, offering detailed experimental protocols and performance data to aid in selecting the most appropriate technique for your research needs.

The successful site-specific incorporation of Tfm relies on hijacking the cell's translational machinery, often through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon, typically the amber stop codon (UAG), and inserts Tfm at that position. Once the Tfm-containing protein is expressed and purified, its rigorous characterization is paramount. The three principal analytical techniques for this purpose are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method offers distinct advantages and provides complementary information regarding the success of the incorporation.

Key Performance Metrics for Comparison

To objectively evaluate these methods, we will consider the following key performance metrics:

  • Incorporation Efficiency: The percentage of the target protein that has Tfm successfully incorporated at the desired site.

  • Site-Specificity (Fidelity): The accuracy with which Tfm is incorporated at the target codon versus mis-incorporation at other sites or incorporation of natural amino acids at the target site.[1][2]

  • Structural Perturbation: The extent to which the incorporated Tfm alters the native structure and function of the protein.

  • Sensitivity and Throughput: The amount of sample required and the speed at which the analysis can be performed.

  • Information Content: The type and detail of information provided by the technique.

Comparison of Confirmation Methods

The choice of method to confirm Tfm incorporation will depend on the specific experimental question, available instrumentation, and the desired level of detail.

MethodPrincipleInformation ProvidedAdvantagesDisadvantages
¹⁹F NMR Spectroscopy The ¹⁹F nucleus has a distinct NMR signal that is highly sensitive to its local chemical environment.[3]- Direct evidence of Tfm incorporation. - Quantification of incorporation efficiency. - Information on the local protein environment and conformational changes upon ligand binding.[4]- No background signal from the biological matrix. - Highly sensitive to subtle structural changes.[3] - Non-destructive.- Requires larger amounts of pure protein. - Can be difficult to assign specific resonances without mutagenesis. - May not provide precise site-specificity information without additional experiments.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact protein or its peptide fragments.- Unambiguous confirmation of Tfm incorporation by mass shift. - Determination of incorporation efficiency. - Precise localization of Tfm to a specific peptide fragment (and thus site).- High sensitivity, requiring small amounts of sample. - Can distinguish between Tfm and natural amino acids. - High throughput capabilities.[5]- Does not provide information on protein structure or dynamics. - Can be destructive to the sample. - Interpretation of spectra can be complex for large proteins or mixtures.
X-ray Crystallography Determines the three-dimensional atomic structure of a protein crystal by analyzing X-ray diffraction patterns.- Direct visualization of the Tfm side chain at the specific site. - Provides the most definitive evidence of site-specific incorporation. - Reveals any structural perturbations caused by Tfm incorporation.- Unparalleled atomic-level detail of the incorporation site. - Confirms the overall structural integrity of the protein.- Requires high-quality protein crystals, which can be challenging to obtain.[6] - The crystallization process itself can sometimes introduce artifacts. - A static picture, does not provide information on dynamics in solution.

Experimental Protocols

¹⁹F NMR Spectroscopy for Tfm Incorporation

Objective: To directly detect and quantify the incorporation of Tfm and to probe the local environment of the incorporated residue.

Protocol:

  • Protein Expression and Purification: Express the Tfm-labeled protein using an appropriate expression system (e.g., E. coli strain auxotrophic for methionine supplemented with Tfm, or a system with an orthogonal tRNA/synthetase pair for amber suppression).[7] Purify the protein to >95% homogeneity.

  • Sample Preparation: Dialyze the purified protein into a suitable NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) and concentrate to 100-500 µM. Add 5-10% D₂O for the field lock.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe.

    • Use a spectral width appropriate for the expected chemical shift range of the trifluoromethyl group (typically around -60 to -70 ppm relative to a trifluoroacetic acid standard).

    • Employ a pulse sequence with proton decoupling to enhance sensitivity and resolution.

  • Data Analysis:

    • Integrate the area of the ¹⁹F resonance signal. To quantify incorporation efficiency, compare this integral to the integral of a known concentration of a fluorine-containing standard.

    • The chemical shift of the ¹⁹F signal provides information about the local environment. Changes in chemical shift upon addition of a ligand can indicate binding near the Tfm residue.[4]

Mass Spectrometry for Tfm Incorporation

Objective: To confirm the mass of the Tfm-containing protein and to pinpoint the exact location of incorporation through peptide mass fingerprinting.

Protocol:

  • Intact Protein Analysis (e.g., ESI-MS):

    • Desalt the purified protein sample using a C4 ZipTip or dialysis.

    • Infuse the sample into an electrospray ionization mass spectrometer.

    • Deconvolute the resulting multiply charged spectrum to obtain the intact protein mass. A mass increase corresponding to the replacement of a methionine (131.19 Da) with Tfm (185.11 Da) confirms incorporation.

  • Peptide Mapping Analysis (e.g., MALDI-TOF/TOF or LC-MS/MS):

    • In-solution or In-gel Digestion: Denature, reduce, and alkylate the protein. Digest the protein into smaller peptides using a specific protease like trypsin.[8][9]

    • Mass Analysis: Analyze the resulting peptide mixture by MALDI-TOF/TOF or LC-MS/MS.

    • Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein. A mass shift in a specific peptide corresponding to the Met-to-Tfm substitution will confirm the site of incorporation.

X-ray Crystallography for Tfm Incorporation

Objective: To obtain a high-resolution 3D structure of the protein to visually confirm the presence and location of the Tfm side chain.

Protocol:

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find initial crystal hits.[10][11] Common precipitants include polyethylene glycols (PEGs) and salts like ammonium sulfate.[6]

    • Optimize the initial conditions to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystal and mount it on a goniometer.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • If a structure of the wild-type protein is available, use molecular replacement to solve the phase problem.

    • Build the Tfm residue into the electron density at the expected position.

    • Refine the atomic model against the experimental data. The final refined structure will show the precise location and conformation of the Tfm side chain.

Alternative Non-Canonical Amino Acids and their Confirmation

While Tfm is a valuable tool, other ncAAs are also used for various applications. The methods to confirm their incorporation are largely similar.

Non-Canonical Amino AcidPrimary ApplicationConfirmation MethodsKey Considerations
Fluorinated Tryptophan Analogs (e.g., 5-fluoro-Trp)Fluorescence spectroscopy, ¹⁹F NMR¹⁹F NMR, Mass Spectrometry, Fluorescence SpectroscopyThe intrinsic fluorescence of tryptophan can be used for confirmation.
Selenomethionine (SeMet) X-ray crystallography (multi-wavelength anomalous dispersion - MAD phasing)Mass Spectrometry, X-ray CrystallographyThe anomalous scattering of selenium is key for structure determination.

Workflow for Confirming Site-Specific Incorporation

G Workflow for Confirming Site-Specific Tfm Incorporation cluster_expression Protein Expression cluster_confirmation Confirmation of Incorporation cluster_ms MS Analysis cluster_nmr NMR Analysis cluster_xray Crystallography Analysis cluster_results Results expression Express Tfm-labeled protein purification Purify protein to >95% homogeneity expression->purification ms Mass Spectrometry purification->ms nmr 19F NMR purification->nmr xray X-ray Crystallography purification->xray intact_ms Intact Mass Analysis ms->intact_ms peptide_ms Peptide Mapping ms->peptide_ms nmr_acq 1D 19F NMR Acquisition nmr->nmr_acq crystallization Crystallization xray->crystallization intact_ms->peptide_ms efficiency Incorporation Efficiency intact_ms->efficiency fidelity Site-Specificity (Fidelity) peptide_ms->fidelity nmr_quant Quantification & Environmental Probing nmr_acq->nmr_quant nmr_quant->efficiency structure Structural Integrity nmr_quant->structure data_collection X-ray Data Collection crystallization->data_collection structure_det Structure Determination data_collection->structure_det structure_det->fidelity structure_det->structure

Caption: A general workflow for the confirmation of site-specific Tfm incorporation.

Conclusion

The confirmation of site-specific this compound incorporation is a critical step in protein engineering and drug discovery. A multi-faceted approach, often combining the strengths of ¹⁹F NMR, mass spectrometry, and X-ray crystallography, provides the most comprehensive and reliable characterization of Tfm-labeled proteins. This guide serves as a starting point for researchers to design their experimental strategies for confirming the successful and precise incorporation of this powerful non-canonical amino acid.

References

A Comparative Guide to Trifluoromethionine in Protein X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to elucidate the three-dimensional structures of proteins, X-ray crystallography stands as a cornerstone technique. A significant hurdle in this method is the "phase problem," where the loss of phase information during data collection prevents direct calculation of the electron density map. To overcome this, researchers often employ phasing techniques that utilize heavy atoms or anomalous scatterers. While selenomethionine (SeMet) has long been the gold standard for this purpose, the synthetic amino acid trifluoromethionine (tfMet) is emerging as a potential alternative. This guide provides a comprehensive comparison of tfMet with established phasing methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Alternatives

The efficacy of a phasing agent is determined by its ability to generate a sufficiently strong anomalous signal without significantly perturbing the native protein structure. The following tables summarize the key quantitative and qualitative differences between using this compound, selenomethionine, and traditional heavy-atom soaking for crystallographic phasing.

Table 1: Quantitative Comparison of Phasing Methods

ParameterThis compound (tfMet)Selenomethionine (SeMet)Heavy-Atom Soaking
Incorporation Method Biosynthetic (in vivo or in vitro)Biosynthetic (in vivo)Post-crystallization soaking
Incorporation Efficiency High with cell-free synthesis; can be challenging in vivo due to cytotoxicity.[1]Generally high in methionine auxotrophic strains.Variable, depends on crystal packing and solvent accessibility.
Anomalous Scatterer Fluorine (F)Selenium (Se)Various heavy atoms (e.g., Hg, Pt, Au)
Anomalous Signal (f'') Weak at commonly used X-ray wavelengths.Strong and tunable near its absorption edge (0.979 Å).[2][3]Very strong, depending on the atom.
Potential for Non-isomorphism Low, as it is incorporated during protein synthesis.Low, generally isomorphous with native protein crystals.High, can cause changes in unit cell dimensions and crystal packing.
Toxicity Can be cytotoxic in biosynthetic incorporation.[1]Can be toxic to cells.Heavy atoms are generally toxic.

Table 2: Qualitative Comparison of Phasing Methods

FeatureThis compound (tfMet)Selenomethionine (SeMet)Heavy-Atom Soaking
Structural Perturbation Generally minimal, with the CF3 group being sterically similar to the methyl group.[1][4]Minimal, selenium is a close chemical analog of sulfur.Can be significant, potentially altering protein conformation.
Applicability Potentially broad, for any protein containing methionine.Broad, for any protein containing methionine that can be expressed in a suitable system.Dependent on the presence of suitable binding sites on the protein surface within the crystal lattice.
Experimental Complexity Incorporation can be complex; data collection is standard.Well-established protocols for incorporation and phasing.Soaking conditions need to be carefully optimized for each protein.
Phasing Method Primarily Single-wavelength Anomalous Diffraction (SAD) if a measurable signal is present.Multi-wavelength Anomalous Diffraction (MAD) and SAD are standard.[2]Multiple Isomorphous Replacement (MIR) and Single Isomorphous Replacement with Anomalous Scattering (SIRAS).

Experimental Protocols

Detailed methodologies are crucial for the successful application of any phasing technique. Below are generalized protocols for the incorporation and crystallization of proteins containing this compound and selenomethionine.

This compound-labeled Protein Production and Crystallization

1. Protein Expression and Purification:

  • Cell-free synthesis: This method has shown high efficiency for tfMet incorporation, bypassing the issue of cytotoxicity.[1]

    • Prepare a cell-free extract from an appropriate E. coli strain.

    • Set up the reaction mixture containing the plasmid DNA encoding the target protein, amino acids (with tfMet replacing methionine), energy sources, and other necessary components.

    • Incubate the reaction to allow for protein synthesis.

    • Purify the tfMet-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).[5]

  • In vivo incorporation: This can be more challenging due to the potential toxicity of tfMet.

    • Use a methionine auxotrophic E. coli strain.

    • Grow the cells in a minimal medium supplemented with all amino acids except methionine.

    • Induce protein expression and supplement the medium with tfMet.

    • Monitor cell growth and protein expression levels.

    • Purify the protein as described above.

2. Crystallization:

  • Perform initial crystallization screening using commercial screens under a wide range of conditions (pH, precipitant, salt concentration).[6]

  • Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.[7]

  • Optimize initial "hit" conditions by systematically varying the concentrations of protein, precipitant, and additives.

  • Harvest and cryo-protect the crystals for X-ray diffraction analysis.[8]

Selenomethionine-labeled Protein Production and Crystallization

1. Protein Expression and Purification:

  • Transform a methionine auxotrophic E. coli strain with the plasmid encoding the target protein.

  • Grow the cells in a minimal medium.

  • Inhibit the endogenous methionine biosynthesis pathway.

  • Supplement the medium with selenomethionine.

  • Induce protein expression.

  • Purify the SeMet-labeled protein using standard chromatography techniques, often including reducing agents in the buffers to prevent oxidation of the selenomethionine.[9]

2. Crystallization:

  • The crystallization conditions for the SeMet-labeled protein are typically very similar to those of the native protein.

  • Follow the same screening and optimization procedures as for the native protein.[6]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for preparing proteins for X-ray crystallography using this compound and selenomethionine.

Trifluoromethionine_Workflow cluster_Expression Protein Expression CellFree Cell-Free Synthesis (High Efficiency) Purification Purification (Chromatography) CellFree->Purification InVivo In Vivo Incorporation (Potential Toxicity) InVivo->Purification Crystallization Crystallization (Screening & Optimization) Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection Phasing SAD Phasing DataCollection->Phasing Structure Structure Determination Phasing->Structure

Workflow for this compound-labeled Protein Crystallography.

Selenomethionine_Workflow Expression Biosynthetic Incorporation (Methionine Auxotroph) Purification Purification (with reducing agents) Expression->Purification Crystallization Crystallization (Similar to native) Purification->Crystallization DataCollection X-ray Data Collection (Multiple Wavelengths) Crystallization->DataCollection Phasing MAD/SAD Phasing DataCollection->Phasing Structure Structure Determination Phasing->Structure

Workflow for Selenomethionine-labeled Protein Crystallography.

Signaling Pathways and Logical Relationships

The decision to use a particular phasing method often depends on the properties of the target protein and the available resources. The following diagram illustrates a decision-making pathway for choosing a phasing method.

Phasing_Decision_Tree Start New Protein Structure Project Homolog Known Homologous Structure? Start->Homolog MR Molecular Replacement (MR) Homolog->MR Yes ExperimentalPhasing Experimental Phasing Needed Homolog->ExperimentalPhasing No ExpressionSystem Can be expressed in Met auxotroph? ExperimentalPhasing->ExpressionSystem SeMet Selenomethionine (MAD/SAD) ExpressionSystem->SeMet Yes OtherOptions Consider other methods ExpressionSystem->OtherOptions No tfMet This compound (SAD) - Cell-free synthesis OtherOptions->tfMet HeavyAtom Heavy-Atom Soaking (MIR/SIRAS) OtherOptions->HeavyAtom

Decision tree for selecting a phasing method in protein crystallography.

References

A Comparative Guide: Trifluoromethionine vs. Trifluoroselenomethionine in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins is a powerful tool for elucidating biological mechanisms and engineering novel therapeutics. Among these, fluorinated and seleniated methionine analogues have garnered significant interest. This guide provides a comprehensive comparison of trifluoromethionine (TFM) and trifluoroselenomethionine (TFSeM), focusing on their performance in cellular studies, supported by experimental data.

Overview and Key Differences

This compound (TFM) and trifluoroselenomethionine (TFSeM) are analogues of the essential amino acid methionine. TFM substitutes the hydrogen atoms of the terminal methyl group with fluorine, while TFSeM incorporates a selenium atom in place of sulfur and also features a trifluoromethyl group. These modifications impart unique chemical and biological properties, making them valuable as probes for ¹⁹F NMR spectroscopy, tools for X-ray crystallography, and potential pro-drugs.

A critical distinction in cellular applications, particularly within E. coli expression systems, is the metabolic fate of TFSeM. Studies have shown that TFSeM is largely metabolized to selenomethionine (SeM) in E. coli methionine auxotrophs, with up to 85% of the incorporated amino acid being SeM, even when TFSeM is the primary supplement.[1][2][3][4] This bioconversion significantly influences its utility and complicates direct comparisons with the more stable TFM.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from cellular studies involving TFM and TFSeM.

Table 1: Protein Incorporation Efficiency

Amino AcidExpression SystemProteinIncorporation Efficiency (%)Reference(s)
This compound (TFM)E. coli methionine auxotrophBacteriophage λ Lysozyme31 - 70[5][6]
This compound (TFM)E. coli methionine auxotrophGeneric proteins15 - 85[2][7]
This compound (TFM)Cell-free synthesisCyclophilin AHigh (quantitative)[8]
Trifluoroselenomethionine (TFSeM)E. coli methionine auxotrophProtein GB1~15 (as TFSeM), ~85 (as SeM)[1][3]

Table 2: Cytotoxicity Data

Amino Acid/CompoundCell LineAssayEndpoint/MetricConcentrationReference(s)
This compound (TFM)Trichomonas vaginalisIn vitro growth inhibitionCell death> 5 µg/mL within 24h[9]
Trifluoroselenomethionine (TFSeM)HCT-116 (Human colon cancer)Methioninase-induced cytotoxicityEnhanced compared to SeMNot specified[1][2][3]
Selenomethionine (SeM)MCF-7/S (Breast carcinoma)Growth inhibitionIC₅₀45-130 µM[10]
Selenomethionine (SeM)DU-145 (Prostate cancer)Growth inhibitionIC₅₀45-130 µM[10]
Selenomethionine (SeM)UACC-375 (Melanoma)Growth inhibitionIC₅₀45-130 µM[10]
Selenomethionine (SeM)Normal diploid fibroblastsGrowth inhibitionIC₅₀~1 mM[10]

Applications in Cellular Studies

Protein Structure and Function

This compound (TFM): The incorporation of TFM into proteins generally does not impede their function, as demonstrated with bacteriophage λ lysozyme.[5][11] The trifluoromethyl group serves as a sensitive ¹⁹F NMR probe, allowing for the investigation of protein structure, dynamics, and ligand interactions.[1][8][11][12] Subtle conformational changes in protein structure upon TFM incorporation have been detected via ¹⁹F NMR.[5][11][12]

Trifluoroselenomethionine (TFSeM): Due to its conversion to SeM in E. coli, the direct impact of TFSeM on protein structure and function is difficult to assess in this system. The resulting SeM-labeled proteins are, however, highly valuable for X-ray crystallography, where the selenium atom can be used for phasing.[1][2][8][13]

Cytotoxicity and Therapeutic Potential

Both TFM and TFSeM can act as pro-drugs, exhibiting enhanced cytotoxicity upon enzymatic cleavage by methioninase, an enzyme present in many anaerobic pathogens and some cancer cells.[1][9][14]

  • TFM: Cleavage of TFM yields trifluoromethanethiol, which is unstable under physiological conditions and breaks down into cytotoxic products like thiocarbonyl fluoride (S=CF₂).[1] This mechanism has shown efficacy against the anaerobic pathogen Trichomonas vaginalis.[9][14]

  • TFSeM: When cleaved by methioninase, TFSeM is expected to release trifluoromethaneselenol. However, its precursor, selenomethionine, is known to generate superoxide upon metabolism, inducing oxidative stress and apoptosis.[1][6] TFSeM has demonstrated enhanced methioninase-induced cytotoxicity in human colon cancer cells compared to selenomethionine.[1][2][3]

Experimental Protocols

Protein Expression with TFM in E. coli Methionine Auxotrophs

This protocol is a generalized procedure for incorporating TFM into a target protein using a methionine-auxotrophic E. coli strain.

  • Strain and Plasmid: Transform an expression plasmid containing the gene of interest into a methionine-auxotrophic E. coli strain (e.g., a strain with a metA deletion).

  • Initial Culture: Grow the transformed cells in a rich medium (e.g., LB broth) supplemented with the appropriate antibiotic and methionine at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Media Exchange: Harvest the cells by centrifugation and wash them with a minimal medium lacking methionine.

  • Induction: Resuspend the cell pellet in a minimal medium containing all essential amino acids except for methionine. Add L-trifluoromethionine to the medium. The concentration of TFM may need to be optimized, and in some cases, a small, growth-sustaining amount of methionine may be included to improve protein yield.[5]

  • Protein Expression: Induce protein expression by adding an appropriate inducer (e.g., IPTG for lac-based promoters) and incubate the culture at a suitable temperature and duration for optimal protein production.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the TFM-labeled protein using standard chromatography techniques.

Cell-Free Protein Synthesis of TFM-labeled Proteins

Cell-free protein synthesis (CFPS) offers an alternative for high-efficiency incorporation of TFM, bypassing cellular toxicity issues.[8][15]

  • Reaction Mix Preparation: Prepare a CFPS reaction mixture. Commercially available kits based on E. coli S30 extracts are commonly used.[3][16]

  • Amino Acid Supplementation: To the reaction mixture, add a complete mixture of canonical amino acids, omitting methionine.

  • TFM Addition: Add L-trifluoromethionine to the reaction mix at an optimized concentration.

  • Template DNA: Add the DNA template (plasmid or linear PCR product) encoding the protein of interest to the reaction.

  • Incubation: Incubate the reaction at the recommended temperature (typically 30-37°C) for several hours to allow for protein synthesis.

  • Purification: Purify the resulting TFM-labeled protein from the reaction mixture.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of TFM or TFSeM (and appropriate controls, such as methionine and selenomethionine). Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5][17][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Mandatory Visualizations

Experimental Workflow for TFM Incorporation in E. coli

experimental_workflow cluster_culture Cell Culture cluster_induction Induction cluster_purification Purification start Transform Plasmid into Met-Auxotrophic E. coli growth Grow in Rich Medium (+ Methionine) start->growth media_exchange Harvest and Wash Cells growth->media_exchange resuspend Resuspend in Minimal Medium (+ TFM, - Met) media_exchange->resuspend induce Induce Protein Expression (e.g., IPTG) resuspend->induce harvest Harvest Cells induce->harvest purify Purify TFM-labeled Protein harvest->purify

Caption: Workflow for incorporating TFM into proteins using E. coli.

Cytotoxic Mechanisms of TFM and SeM Metabolites

cytotoxic_mechanisms cluster_tfm This compound (TFM) Pathway cluster_sem Selenomethionine (SeM) Pathway tfm TFM methioninase_tfm Methioninase tfm->methioninase_tfm tfm_thiol Trifluoromethanethiol methioninase_tfm->tfm_thiol scf2 Thiocarbonyl Fluoride (S=CF₂) tfm_thiol->scf2 cell_damage Cellular Damage scf2->cell_damage sem SeM Metabolites superoxide Superoxide (O₂⁻) Generation sem->superoxide oxidative_stress Oxidative Stress superoxide->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis

Caption: Proposed cytotoxic mechanisms of TFM and SeM metabolites.

Superoxide-Induced Apoptosis Signaling

superoxide_apoptosis cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade superoxide Superoxide (O₂⁻) p53 p53 Activation superoxide->p53 bax Bax Translocation p53->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of superoxide-induced apoptosis.

Conclusion

This compound and trifluoroselenomethionine present distinct advantages and challenges for cellular studies. TFM is a robust tool for protein labeling, particularly for ¹⁹F NMR studies, with reliable incorporation into recombinant proteins. Its cytotoxic properties also make it a candidate for the development of novel anti-infective agents.

In contrast, the utility of TFSeM for direct incorporation into proteins in E. coli is limited by its conversion to selenomethionine. While this biotransformation hinders its use as a direct structural analogue of TFM, the resulting SeM-labeled proteins are invaluable for X-ray crystallography. The enhanced methioninase-induced cytotoxicity of TFSeM suggests it may have potential as a pro-drug, though further investigation into its mechanism of action is warranted.

The choice between TFM and TFSeM will ultimately depend on the specific research goals, with TFM being the preferred choice for stable incorporation and ¹⁹F NMR, and TFSeM (or more directly, SeM) being the standard for crystallographic phasing.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Trifluoromethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of trifluoromethionine, a halogenated amino acid analog. Adherence to these procedures is vital for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Given that this compound is a fluorinated amino acid, it should be treated as a potentially hazardous chemical.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).
Protective Clothing A laboratory coat or a chemical-resistant apron.
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and acid gases is recommended.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed to prevent its release into the environment. As a halogenated organic compound, it is classified as hazardous waste and must not be disposed of down the drain or in regular trash.

1. Segregation and Collection:

  • Collect all waste this compound, including residues and contaminated materials (e.g., pipette tips, weighing paper, and gloves), in a dedicated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with halogenated organic compounds (e.g., polyethylene).

  • The label on the waste container must include:

    • The full chemical name: "this compound"

    • The hazard class (e.g., "Halogenated Organic Waste")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

2. Storage of Waste:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Store away from incompatible materials.

3. Incompatible Materials:

  • Avoid mixing this compound waste with the following to prevent potentially hazardous reactions:

    • Strong Oxidizing Agents

    • Strong Acids

    • Strong Bases

    • Metals

4. Disposal of Empty Containers:

  • Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol or water).

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste in the designated this compound waste container.

  • After triple-rinsing, deface or remove the original label from the container.

  • The cleaned and defaced container can then be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.

5. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS office with all necessary information about the waste, including its composition and any potential hazards.

III. Spill Management

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated. If the spill is significant, restrict access to the area.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For a solid spill, carefully sweep the material and place it into the designated hazardous waste container. For a liquid spill, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Collect Waste: Place the absorbent material into a sealed, labeled hazardous waste container.

  • Clean the Area: Thoroughly clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and the institutional EHS department, especially for larger spills.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Trifluoromethionine_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate spill_check Is there a spill? ppe->spill_check storage Store in a Designated Satellite Accumulation Area segregate->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs spill_check->segregate No spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes spill_procedure->segregate end End: Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow.

This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and regulatory requirements.

Essential Safety and Handling Guidelines for Trifluoromethionine

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety Information

Trifluoromethionine is a non-proteinogenic amino acid analog containing a trifluoromethyl group.[1] While specific toxicity data is limited, its structure suggests potential hazards upon decomposition or interaction with biological systems. It has been investigated as a prodrug that can be toxic to certain pathogens.[2] Therefore, it should be handled with care to minimize exposure.

Hazard Identification and Mitigation:

Hazard CategoryPotential RisksRecommended Precautions
Inhalation May cause respiratory irritation.Handle in a certified chemical fume hood.
Skin Contact May cause skin irritation or burns upon prolonged contact.Wear appropriate chemical-resistant gloves and a lab coat.[3]
Eye Contact May cause serious eye irritation or damage.Wear chemical splash goggles and a face shield.[3][4]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to ensure comprehensive protection.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Primary Gloves Nitrile glovesProvides a primary barrier for incidental contact.[6]
Secondary Gloves Neoprene or Butyl rubber glovesRecommended for handling fluorine compounds and offers greater chemical resistance.[3][7]
Eye Protection Chemical splash gogglesProtects eyes from splashes and aerosols.[3]
Face Protection Face shieldProvides an additional layer of protection for the entire face.[4]
Body Protection Flame-resistant lab coatProtects against chemical splashes and potential fires.
Respiratory Protection Use within a certified chemical fume hoodMinimizes inhalation exposure. A respirator may be necessary for spill cleanup or if working outside a fume hood.
Footwear Closed-toe shoesProtects feet from spills.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Wash Hands don2 Inner Gloves (Nitrile) don1->don2 don3 Lab Coat don2->don3 don4 Goggles don3->don4 don5 Face Shield don4->don5 don6 Outer Gloves (Neoprene) don5->don6 doff1 Outer Gloves doff2 Face Shield doff1->doff2 doff3 Goggles doff2->doff3 doff4 Lab Coat doff3->doff4 doff5 Inner Gloves doff4->doff5 doff6 Wash Hands doff5->doff6

Figure 1: Procedural flow for putting on and taking off Personal Protective Equipment.

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Inspect the package for any signs of damage upon arrival.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) before opening the package inside a chemical fume hood.

  • Verify the contents against the packing slip.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Weighing and Solution Preparation:

  • All handling of solid this compound should be conducted within a certified chemical fume hood.

  • Use a dedicated set of spatulas and weighing paper.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the chemical name, concentration, date, and your initials.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste containerIncludes contaminated gloves, weighing paper, and any residual solid this compound.
Liquid Waste Labeled, sealed hazardous waste containerIncludes all solutions containing this compound. Do not mix with other waste streams unless compatibility is confirmed.
Sharps Puncture-proof sharps containerIncludes contaminated needles and blades.

Chemical Waste Disposal Workflow

Waste_Disposal_Workflow cluster_waste_type Segregate by Waste Type cluster_containment Place in Designated Container start Generate this compound Waste solid_waste Solid Waste (Gloves, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste sharps_waste Sharps (Needles, etc.) start->sharps_waste solid_container Labeled Solid Waste Bin solid_waste->solid_container liquid_container Labeled Liquid Waste Bottle liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container end Arrange for Hazardous Waste Pickup solid_container->end liquid_container->end sharps_container->end

Figure 2: Step-by-step process for the safe disposal of this compound waste.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: If it is safe to do so, prevent the spread of the spill by using absorbent materials.

  • Report: Notify your laboratory supervisor and the institutional safety office.

  • Cleanup: Only trained personnel with appropriate PPE (including respiratory protection) should clean up the spill.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.